molecular formula C15H10O2S B13984755 2-Phenyl-1-benzothiophene-3-carboxylic acid CAS No. 6774-41-0

2-Phenyl-1-benzothiophene-3-carboxylic acid

Cat. No.: B13984755
CAS No.: 6774-41-0
M. Wt: 254.31 g/mol
InChI Key: KYPVGDNVGKINEG-UHFFFAOYSA-N
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Description

2-Phenyl-1-benzothiophene-3-carboxylic acid is a benzo[b]thiophene derivative offered as a high-purity building block for pharmaceutical research and development. This compound is of significant interest in medicinal chemistry due to its structural similarity to active pharmacological agents. The 2-phenylbenzothiophene core is a known intermediate in the production of various medications . Specifically, recent scientific advances highlight the therapeutic potential of 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as potent and selective inhibitors of Branched-Chain Alpha-Ketoacid Dehydrogenase Kinase (BCKDK) . Inhibition of BCKDK is a promising mechanism for treating various metabolic diseases, including Type 2 diabetes, heart failure, and Non-Alcoholic Steatohepatitis (NASH) . As such, this carboxylic acid-functionalized derivative serves as a critical synthetic precursor for researchers developing novel BCKDK inhibitors and degraders. It is also a valuable scaffold for exploring new chemical entities in oncology and other therapeutic areas, given the broad applicability of heterocyclic carboxylic acids in drug discovery. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

6774-41-0

Molecular Formula

C15H10O2S

Molecular Weight

254.31 g/mol

IUPAC Name

2-phenyl-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C15H10O2S/c16-15(17)13-11-8-4-5-9-12(11)18-14(13)10-6-2-1-3-7-10/h1-9H,(H,16,17)

InChI Key

KYPVGDNVGKINEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The 2-Phenylbenzothiophene-3-Carboxylic Acid Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, a "privileged structure" is a rigid, chemically tractable scaffold capable of presenting diverse functional groups to multiple biological targets. As an Application Scientist overseeing hit-to-lead optimization, I frequently leverage the 2-phenylbenzo[b]thiophene-3-carboxylic acid core. This scaffold combines the lipophilicity of a sulfur-containing heterocycle with the stereoelectronic rigidity of a fused aromatic system.

This whitepaper dissects the biological activities of this class—spanning endocrine modulation, antimicrobial frontiers, and emerging antiviral therapeutics. By moving beyond phenotypic observations to the molecular causality driving their efficacy, this guide provides a blueprint for rational drug design and self-validating experimental workflows.

Molecular Architecture & Pharmacophore Rationale

The utility of the 2-phenylbenzothiophene-3-carboxylic acid core stems from its highly modular architecture 1.

  • The Benzothiophene Core: The sulfur atom increases lipophilicity compared to benzofuran analogs, enhancing membrane permeability and facilitating unique

    
    -sulfur interactions within hydrophobic protein pockets.
    
  • The C-2 Phenyl Ring: Provides a rotational axis that can be locked via cyclization or substituted to project into solvent-exposed regions of target receptors.

  • The C-3 Carboxylic Acid: Serves as a critical synthetic handle. It can be converted into amides, esters, or cyclized into lactones, directly dictating the molecule's hydrogen-bonding network and overall topology.

Endocrine Modulation: SERMs and Breast Cancer Therapeutics

The most historically significant application of the 2-phenylbenzothiophene scaffold is in the development of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene and Arzoxifene 2.

Mechanism of Action: The Causality of Antagonism

The rigid benzothiophene core mimics the steroid backbone of endogenous estradiol, anchoring the molecule within the Estrogen Receptor (ER) ligand-binding domain (LBD). However, when a bulky basic side chain (e.g., a piperidine-ethoxy group) is appended to the C-2 phenyl or C-3 position, it physically protrudes from the binding pocket. This steric clash displaces Helix 12 of the ER.

Instead of adopting the active conformation required for co-activator recruitment, Helix 12 is forced into a position that recruits co-repressors, effectively shutting down gene transcription in breast tissue while maintaining agonist activity in bone. Furthermore, structural modulation of the core (e.g., fluorination) is often employed to block oxidative metabolism, preventing the formation of electrophilic diquinone methides and reducing hepatotoxicity 2.

ER_Mechanism E2 Estradiol (Agonist) ER Estrogen Receptor (ER) LBD E2->ER SERM Benzothiophene SERM SERM->ER H12_Ag Helix 12: Active Conformation ER->H12_Ag E2 Bound H12_Ant Helix 12: Displaced ER->H12_Ant SERM Bound CoA Co-activator Recruitment H12_Ag->CoA CoR Co-repressor Recruitment H12_Ant->CoR Tx_On Gene Transcription ON CoA->Tx_On Tx_Off Gene Transcription OFF CoR->Tx_Off

Mechanism of ER modulation by 2-phenylbenzothiophene derivatives via Helix 12 displacement.

Antimicrobial Frontiers: Targeting Mtb Pks13

Beyond oncology, the 2-phenylbenzothiophene-3-carboxylic acid scaffold has proven highly effective in infectious disease, specifically as a precursor for conformationally rigid tetracyclic inhibitors of Mycobacterium tuberculosis (Mtb) 3.

The Structural Rationale

The target is the thioesterase (TE) domain of polyketide synthase 13 (Pks13), an essential enzyme for mycolic acid biosynthesis in Mtb. While "open-form" 2-phenylbenzothiophene-3-carboxylates exhibit baseline activity, cyclizing the C-3 carboxylic acid with the C-2 phenyl ring to form a lactone (creating a benzothieno-coumestan analog) restricts conformational flexibility. This rigidity locks the molecule into an optimal geometry, allowing for enhanced


 stacking interactions with the F1670 residue within the Pks13-TE binding pocket, driving Minimum Inhibitory Concentrations (MIC) down to <0.0039 μg/mL 3.

Emerging Antiviral Therapeutics: Pan-Filovirus Inhibition

In a striking example of drug repurposing and scaffold promiscuity, derivatives of 2-phenylbenzothiophene originally designed as SERMs have been reverse-engineered into potent pan-filovirus (Ebola and Marburg) entry inhibitors 4.

Mechanism of Viral Entry Blockade

Filovirus entry is mediated by a Type I viral transmembrane glycoprotein (GP), consisting of GP1 (receptor binding) and GP2 (membrane fusion) subunits. Benzothiophene derivatives bind directly to a hydrophobic cavity at the GP1/GP2 interface. By occupying this space, the ligand physically prevents the deployment of the GP2 fusion loop, halting the fusion of the viral envelope with the host endosomal membrane. Optimization of the C-6 and C-4' positions on the benzothiophene core allows fine-tuning of this binding, completely stripping away the unwanted ER activity while maintaining nanomolar antiviral potency 4.

Filovirus Virus Ebola/Marburg Virus GP Viral Glycoprotein (GP1/GP2) Virus->GP Cavity GP1-GP2 Interface Cavity GP->Cavity Ligand Benzothiophene Inhibitor Ligand->Cavity Direct Binding Fusion Membrane Fusion Blocked Cavity->Fusion Prevents Fusion Loop Deployment

Mechanism of pan-filovirus entry inhibition by targeting the GP1/GP2 fusion cavity.

Self-Validating Experimental Methodologies

To ensure scientific rigor, protocols must be designed as self-validating systems. The following workflows include built-in analytical checkpoints to confirm success before proceeding to subsequent steps.

Protocol A: Synthesis of 5-Methoxy-2-phenylbenzo[b]thiophene-3-carboxylic acid

This protocol outlines the modular assembly of the core scaffold, utilizing a Pinnick oxidation to generate the critical C-3 carboxylic acid 3.

  • Core Formation: Reflux 2-bromo-5-methoxybenzaldehyde, elemental sulfur (

    
    ), and methyl 2-(2-methoxyphenyl)acetate in DMF at 110°C for 16 hours.
    
    • Validation Checkpoint 1: Monitor via TLC (Hexane/EtOAc). Confirm the disappearance of the aldehyde. LC-MS must show the

      
       mass of the cyclized benzothiophene core.
      
  • C-3 Formylation: Dissolve the intermediate in

    
     at 0°C. Add 
    
    
    
    followed by dichloromethyl methyl ether. Stir for 30 minutes, warming to room temperature.
    • Validation Checkpoint 2:

      
       NMR analysis of the crude product must reveal a distinct singlet at ~10.0 ppm, confirming the successful installation of the C-3 aldehyde.
      
  • Pinnick Oxidation: Dissolve the formylated intermediate in a dioxane/

    
     mixture. Add sulfamic acid (
    
    
    
    ) as a hypochlorite scavenger, followed by sodium chlorite (
    
    
    ). Stir at room temperature until complete.
    • Validation Checkpoint 3: IR spectroscopy must show a broad

      
       stretch (2500–3000 
      
      
      
      ) and a sharp
      
      
      stretch (~1680
      
      
      ). The
      
      
      NMR aldehyde peak must be entirely absent.

Synthesis SM Benzaldehyde + Acetate + S8 Core Benzothiophene Core SM->Core DMF, 110°C Formyl C-3 Formylation (TiCl4) Core->Formyl Electrophilic Sub. Oxidation Pinnick Oxidation (NaClO2) Formyl->Oxidation Aldehyde to Acid Product 3-Carboxylic Acid Derivative Oxidation->Product

Step-by-step synthetic workflow for 2-phenylbenzothiophene-3-carboxylic acid derivatives.

Protocol B: High-Throughput Tubulin Polymerization Assay

Benzothiophene derivatives with 3-aroyl substitutions act as potent tubulin polymerization inhibitors 1. This assay quantifies their anticancer efficacy.

  • Preparation: Prepare a reaction buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP and MAP-rich tubulin (3 mg/mL).
    
  • Compound Addition: Add the synthesized benzothiophene derivative (dissolved in DMSO) at concentrations of 1, 5, and 10 μM to a 96-well plate.

    • Self-Validating Controls: You must include Combretastatin A-4 (1 μM) as a positive control and 1% DMSO as a negative vehicle control.

  • Kinetic Measurement: Initiate polymerization by warming the plate to 37°C. Monitor the increase in turbidity by measuring absorbance at 350 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Data Analysis: Calculate the

    
     of the polymerization curve.
    
    • Validation Checkpoint: The DMSO control must show a standard sigmoidal polymerization curve. The Combretastatin A-4 control must show >80% reduction in

      
      . If these conditions are met, calculate the test compound's 
      
      
      
      based on the percentage reduction in
      
      
      .

Quantitative Data Summary

The structural versatility of the 2-phenylbenzothiophene-3-carboxylic acid core allows it to be tuned for vastly different biological targets. Table 1 summarizes the structure-activity relationship (SAR) landscape.

Table 1: Comparative Biological Activities of 2-Phenylbenzothiophene Derivatives

Target / DiseaseDerivative ClassMechanism of ActionKey Structural SubstitutionsReference Efficacy
Estrogen Receptor (Breast Cancer)Basic-alkyl substituted 2-phenylbenzothiophenesHelix 12 displacement (ER Antagonism)C-2 phenyl basic ether chain (e.g., piperidine)

< 10 nM
M. tuberculosis (Infectious Disease)Tetracyclic benzothieno-lactonesPks13 Thioesterase (TE) domain inhibitionC-3 lactonization, C-5 methoxyMIC < 0.0039 μg/mL
Filovirus (Ebola/Marburg)3-aminoalkoxy-2-phenylbenzothiophenesDirect binding to GP1/GP2 fusion cavityC-6 and C-4' hydrophobic modifications

~ 0.09 - 0.97 μM
Tubulin (Oncology)3-aroyl-2-phenylbenzothiophenesColchicine site binding (Polymerization block)3,4,5-trimethoxybenzoyl at C-3

< 1.0 μM

References

  • Benchchem. "2-Phenylbenzo[b]thiophene | CAS 1207-95-0".
  • National Institutes of Health (PMC).
  • National Institutes of Health (PMC).
  • ACS Publications. "Screening and Reverse-Engineering of Estrogen Receptor Ligands as Potent Pan-Filovirus Inhibitors".

Sources

The Benzothiophene-3-Carboxylic Acid Motif: Synthetic Architectures and Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the Benzothiophene-3-carboxylic acid scaffold, a critical bicyclic heterocycle in medicinal chemistry. Unlike its C2-isomer (common in drugs like Raloxifene), the C3-carboxylate motif serves as a specific bioisostere for indole-3-carboxylic acid (the core of tryptophan and auxins), offering unique metabolic stability and lipophilic vectors for drug design.

Executive Summary: The "Indole-to-Benzothiophene" Switch

The benzothiophene-3-carboxylic acid scaffold represents a strategic "bioisosteric switch" from the indole-3-carboxylic acid moiety. While indoles are ubiquitous in signaling molecules (e.g., serotonin, melatonin), they suffer from oxidative instability at the nitrogen-bearing pyrrole ring.

Replacing the indole N-H with a sulfur atom (benzothiophene) achieves three medicinal chemistry goals:

  • Lipophilicity Modulation: Sulfur increases

    
     (approx. +0.5 to +1.0 vs. indole), enhancing membrane permeability.
    
  • Metabolic Shunt: It blocks N-oxidation/glucuronidation pathways, redirecting metabolism to S-oxidation (sulfoxide/sulfone formation), which can be exploited for active metabolites.

  • Electronic Tuning: The sulfur lone pairs act as weak hydrogen bond acceptors, unlike the N-H donor, altering the interaction profile within hydrophobic pockets (e.g., kinase ATP sites).

Synthetic Architectures: Accessing the C3-Position

Functionalizing the C3 position is synthetically more challenging than the C2 position due to the inherent directing effects of the sulfur atom (which favors


-lithiation at C2). Therefore, robust access requires specific "bottom-up" cyclization strategies rather than late-stage functionalization.
Core Synthetic Pathways

We categorize synthesis into two dominant architectures: The Gewald Approach (for tetrahydro-intermediates) and The Pd-Catalyzed Carbonylation (for direct aromatic access).

SynthesisPathways cluster_legend Pathway Comparison Precursor1 Cyclohexanone + Cyanoacetate Gewald Gewald Reaction (S8, Base) Precursor1->Gewald Step 1 Precursor2 2-(Methylthio) phenylacetylenes PdCat Pd-Catalyzed Oxidative Carbonylation Precursor2->PdCat CO, O2, MeOH Tetrahydro 4,5,6,7-Tetrahydro- benzothiophene-3-carboxylate Gewald->Tetrahydro Cyclization Aromatic Benzothiophene-3- carboxylate PdCat->Aromatic Direct Access DDQ Aromatization (DDQ/S8) Tetrahydro->DDQ Oxidation DDQ->Aromatic Final Scaffold

Figure 1: Divergent synthetic strategies. The Gewald route provides access to saturation-rich tetrahydro-derivatives (antimicrobial targets), while Pd-carbonylation yields the planar aromatic system (kinase targets).

Medicinal Chemistry Applications & Case Studies

Case Study A: RhoA/ROCK Pathway Inhibitors (Cancer Metastasis)

A recent breakthrough involves Benzothiophene-3-carboxylic acid 1,1-dioxides .

  • Target: RhoA GTPase (implicated in tumor metastasis).[1]

  • Mechanism: The scaffold acts as a covalent inhibitor precursor or non-covalent binder depending on the C2-substitution.

  • Key SAR Finding: Oxidation of the sulfur to the sulfone (1,1-dioxide) significantly alters the electronics of the C3-amide, increasing its acidity and H-bond donating capability.

  • Outcome: Compound b19 (from recent literature) showed potent inhibition of MDA-MB-231 cell migration by suppressing myosin light chain phosphorylation.

Case Study B: Antimicrobial Tetrahydro-Derivatives

The 4,5,6,7-tetrahydrobenzothiophene-3-carboxamide motif (Gewald product) is a privileged structure for antimicrobial agents.

  • SAR Logic: The flexible cyclohexene ring (C4-C7) mimics the aliphatic portions of lipid membranes, facilitating bacterial cell wall penetration.

  • Derivatization: Schiff bases at the C2-amino group coupled with the C3-amide create a "molecular pincer" that chelates metal ions essential for bacterial metalloenzymes.

Case Study C: Kinase Inhibition (CK2 & PIM-1)

In ATP-competitive inhibitors, the benzothiophene-3-carboxylic acid scaffold serves as a planar mimetic of the purine ring.

  • Binding Mode: The carboxylate (or bioisosteric amide) forms critical hydrogen bonds with the hinge region (e.g., Val118 in CK2).

  • Selectivity: Unlike the indole equivalent, the larger sulfur atom forces a slight twist in the binding pocket, which can be exploited to gain selectivity over other kinases with tighter hinge regions.

Pharmacology & ADME: The "Sulfur Effect"

ParameterIndole-3-CarboxylateBenzothiophene-3-CarboxylateImpact on Drug Design
Lipophilicity (cLogP) 2.12.9Benzothiophene increases CNS penetration but risks higher plasma protein binding.
H-Bonding Donor (NH) & Acceptor (CO)Acceptor only (S & CO)Removes a donor; useful if the target pocket is hydrophobic.
Metabolic Liability N-Oxidation, EpoxidationS-Oxidation (Sulfoxide/Sulfone)S-oxides are often stable, active metabolites (unlike reactive N-oxides).
Aromaticity High (Electron rich)ModerateBenzothiophene is less prone to oxidative degradation than indole.

Critical ADME Note: Researchers must screen for S-oxidation early. If the sulfoxide is inactive or toxic, steric bulk at C2 (e.g., a methyl group) can retard this metabolic route.

Detailed Experimental Protocol

Protocol A: Palladium-Catalyzed Synthesis of Methyl Benzothiophene-3-carboxylate

This protocol avoids the foul-smelling thiols and uses air as the oxidant, making it ideal for modern medicinal chemistry labs.

Reagents:

  • 1-(2-Ethynylphenyl)-1-methylsulfane (1.0 equiv)

  • PdI₂ (5 mol%)

  • KI (2.5 equiv)

  • Methanol (Solvent/Reactant)

  • Carbon Monoxide (CO) balloon (or autoclave at 32 atm for scale-up)

Step-by-Step Methodology:

  • Setup: Charge a dried Schlenk tube (or autoclave) with PdI₂ (20 mg) and KI (465 mg).

  • Addition: Add the alkyne substrate (1.12 mmol) dissolved in anhydrous MeOH (50 mL).

  • Atmosphere: Flush the vessel with CO. If using a balloon, ensure positive pressure. If using an autoclave, pressurize to 20-30 atm CO mixed with air (oxidant).

  • Reaction: Stir at 80 °C for 24 hours. The KI/Air system regenerates the Pd(II) species in situ.

  • Workup: Cool to room temperature. Depressurize carefully.

  • Purification: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.

  • Isolation: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 95:5).

  • Validation: Product should appear as a white/yellow solid. 1H NMR (CDCl3): Look for the singlet at

    
     ~3.9 ppm (Methyl ester) and the deshielded C2-proton at 
    
    
    
    ~8.4 ppm.
Protocol B: RhoA/ROCK Cell Migration Assay (Functional Validation)

To verify the biological activity of the scaffold.

  • Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS.

  • Seeding: Seed

    
     cells into the upper chamber of a Transwell plate (8 
    
    
    
    m pore size).
  • Treatment: Add the Benzothiophene-3-carboxylic acid derivative (e.g., 1

    
    M, 10 
    
    
    
    M) to the upper chamber in serum-free media.
  • Chemoattractant: Add media containing 20% FBS to the lower chamber.

  • Incubation: Incubate for 24 hours at 37 °C / 5% CO₂.

  • Quantification: Fix cells with 4% paraformaldehyde. Stain with 0.1% Crystal Violet. Wipe non-migrated cells from the top. Count migrated cells under a microscope (5 fields/well).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the vectors for optimization on the scaffold, specifically for kinase and RhoA targeting.

SAR_Logic cluster_tips Optimization Tips Core Benzothiophene-3- Carboxylic Acid Core C2_Pos C2 Position: Steric Gate / Lipophilicity (Me, Ph, Cl) Core->C2_Pos Directs Lipophilicity C3_Pos C3 Carboxylate: Pharmacophore Anchor (Amide/Ester H-bonding) Core->C3_Pos Key Interaction S_Pos Sulfur Atom: Metabolic Soft Spot (S-Oxidation -> Sulfone) Core->S_Pos ADME Control Benz_Ring Benzene Ring (C4-C7): Hydrophobic Clamp (Halogens increase potency) Core->Benz_Ring Pocket Filling Tip2 C2-Aryl groups lock conformation C2_Pos->Tip2 Tip1 Oxidize S to SO2 for higher polarity S_Pos->Tip1

Figure 2: SAR decision tree for the benzothiophene scaffold. The C3-carboxylate is the "anchor," while C2 and the benzene ring modulate physicochemical properties.

References

  • Synthesis via Pd-Catalyzed Carbonylation: Gabriele, B., et al. (2022).[2][3] "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions." The Journal of Organic Chemistry. [2]

  • RhoA/ROCK Inhibitors (1,1-Dioxides): Ma, X., et al. (2024). "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Antimicrobial Gewald Derivatives: Vasu, K., et al. (2004).[4] "Two biologically active thiophene-3-carboxamide derivatives."[4] Acta Crystallographica Section C.

  • Bioisosterism Review: Meanwell, N. A. (2011).[5] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • BCKDC Kinase Inhibitors (Metabolic Disease): Tso, S. C., et al. (2014).[6] "Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase."[6] Journal of Biological Chemistry.

Sources

Therapeutic Applications of 2-Phenyl-1-benzothiophene-3-carboxylic Acid and Its Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylbenzo[b]thiophene scaffold is a privileged structure in modern medicinal chemistry, serving as the critical pharmacophore for a wide array of therapeutic agents[1]. Specifically, 2-phenyl-1-benzothiophene-3-carboxylic acid and its functionalized derivatives have emerged as highly potent molecules in oncology, endocrinology, and infectious disease management. By acting as a rigid, hydrophobic core, this structure facilitates precise geometric alignment within complex protein binding pockets, enabling the modulation of estrogen receptors, the disruption of cytokine heterohexamers, and the inhibition of essential mycobacterial enzymes[2][3][4].

This technical guide synthesizes the mechanistic pathways, quantitative structure-activity relationships (SAR), and validated experimental protocols associated with the therapeutic development of 2-phenyl-1-benzothiophene-3-carboxylic acid derivatives.

Core Therapeutic Modalities & Mechanistic Pathways

Anti-Tuberculosis Agents: Pks13 Thioesterase Inhibition

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the targeting of novel biochemical pathways. Derivatives such as 5-methoxy-2-phenylbenzo[b]thiophene-3-carboxylic acid have been synthesized as conformationally rigid inhibitors of Polyketide Synthase 13 (Pks13)[2]. Pks13 is an essential enzyme responsible for the final condensation step in mycolic acid biosynthesis.

Mechanism of Action: X-ray co-crystallography reveals that the 2-phenyl group of the benzothiophene core orients toward the solvent interface, while the highly functionalized side chains bury deep into the Thioesterase (TE) domain of Pks13[2]. This binding prevents the release of the mature mycolic acid chain, fatally disrupting the mycobacterial cell wall architecture.

Pks13 A 2-Phenylbenzo[b]thiophene Derivative B Pks13 Thioesterase (TE) Domain A->B High Affinity Binding C Mycolic Acid Biosynthesis Blockade B->C Inhibits Catalysis D Mtb Cell Wall Disruption C->D E Bacterial Apoptosis (Anti-TB Efficacy) D->E

Fig 1: Mechanistic pathway of Pks13 inhibition by 2-phenylbenzothiophene derivatives.

Selective Estrogen Receptor Modulators (SERMs)

The benzo[b]thiophene core forms the essential backbone of FDA-approved SERMs such as Raloxifene and Arzoxifene[1]. These compounds are utilized in the treatment of hormone-dependent breast cancer and postmenopausal osteoporosis[4].

Mechanism of Action: The rigid 2-phenylbenzothiophene core mimics the steroid backbone of 17β-estradiol, allowing high-affinity binding to the Estrogen Receptor (ERα)[1][4]. However, the bulky basic side chain protruding from the 2-phenyl position sterically displaces Helix 12 of the ER[1]. This conformational shift blocks the recruitment of co-activators in breast tissue (yielding an antagonist effect) while permitting co-activator recruitment in bone tissue (yielding an agonist effect)[1][4].

SERM A Benzothiophene Core (Raloxifene analog) B Estrogen Receptor (ER) Binding Pocket A->B Mimics Estradiol C Displacement of Helix 12 B->C Conformational Shift D Blockade of Co-activator Recruitment C->D E Antagonist Effect (Breast Tissue) D->E F Agonist Effect (Bone Tissue) D->F

Fig 2: Tissue-selective ER modulation driven by Helix 12 displacement.

IL-6/GP130 Heterohexamer Disruption in Oncology

Interleukin-6 (IL-6) signaling is a primary driver of metastasis and drug resistance in late-stage breast cancers[3]. Fragment-based drug design (FBDD) utilizing Multiple Ligand Simultaneous Docking (MLSD) has identified the 2-phenyl-1-benzothiophene fragment as a potent binder to the Trp157 binding site of the GP130 receptor[3].

Mechanism of Action: By occupying the Trp157 hotspot with a binding energy of −9.5 kcal/mol, the benzothiophene derivative prevents the formation of the IL-6/IL-6R/GP130 heterohexamer complex[3]. This upstream blockade effectively halts downstream STAT3 phosphorylation, arresting tumor progression and inducing apoptosis in resistant cell lines[3].

Tubulin Polymerization Inhibition

Recent pharmacological screening has highlighted novel derivatives, such as 3-iodo-2-phenylbenzo[b]thiophene, as potent cytotoxic agents against human cancer cell lines (e.g., MDA-MB-231, HepG2)[1].

Mechanism of Action: These derivatives bind to the colchicine site of β-tubulin, preventing the curved-to-straight conformational change required for microtubule assembly[1]. The resulting structural failure leads to cell cycle arrest at the G2/M phase, subsequent downregulation of Bcl-2, and activation of the intrinsic apoptotic pathway via caspase-3 and caspase-9[1].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of 2-phenylbenzo[b]thiophene-3-carboxylic acid derivatives.

Chemical Synthesis: Pinnick Oxidation Workflow

The synthesis of 5-methoxy-2-phenylbenzo[b]thiophene-3-carboxylic acid requires the precise installation of the carboxylic acid moiety at the 3-position without degrading the electron-rich benzothiophene core[2].

Step-by-Step Protocol:

  • Formylation: React 5-methoxy-2-phenylbenzo[b]thiophene with dichloromethyl methyl ether and

    
     in 
    
    
    
    at 0 °C to room temperature for 30 minutes to yield the 3-carbaldehyde intermediate[2].
  • Pinnick Oxidation: Dissolve the intermediate in a mixture of dioxane and

    
    .
    
  • Reagent Addition: Add sodium chlorite (

    
    ) as the primary oxidant.
    
  • Scavenger Addition (Critical Step): Add sulfamic acid (

    
    ) to the reaction mixture[2].
    
    • Causality: Sulfamic acid acts as a highly efficient hypochlorite scavenger. If omitted, the hypochlorite byproduct generated during oxidation will cause unwanted electrophilic chlorination of the electron-rich benzothiophene ring, destroying the compound's structural integrity.

  • Purification: Extract, dry over

    
    , and purify via flash chromatography to yield the final white solid (Yield: ~42%)[2].
    
Biological Evaluation: Microplate Alamar Blue Assay (MABA)

To evaluate the anti-TB efficacy of synthesized derivatives, the MABA is utilized to determine the Minimum Inhibitory Concentration (MIC) against Mtb H37Rv[2].

Step-by-Step Protocol:

  • Preparation: Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC.

  • Plating: Dispense 100 μL of bacterial suspension (

    
     CFU/mL) into 96-well plates.
    
  • Dosing: Add serial dilutions of the benzothiophene derivative (0.0039 μg/mL to 10 μg/mL).

  • Incubation: Incubate at 37 °C for 7 days.

  • Readout (Critical Step): Add 20 μL of Alamar Blue (resazurin) solution to each well and incubate for 24 hours.

    • Causality: Metabolically active (surviving) mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a rapid, quantitative fluorometric readout that is significantly safer and more reproducible than traditional CFU plating in BSL-3 environments.

Target Engagement: nanoDSF (Differential Scanning Fluorimetry)

To confirm that the anti-TB or anti-cancer activity is driven by direct target engagement (e.g., binding to Pks13 or GP130), label-free nanoDSF is employed[2].

Step-by-Step Protocol:

  • Sample Prep: Mix recombinant target protein (e.g., Pks13-TE) at a 1:5 or 1:10 molar ratio with the benzothiophene derivative (final DMSO concentration 3%)[2].

  • Loading: Load samples into standard nanoDSF capillaries.

  • Thermal Ramp: Apply a thermal ramp from 20 °C to 95 °C at a rate of 1 °C/min.

  • Measurement (Critical Step): Monitor the ratio of intrinsic tryptophan fluorescence at 350 nm and 330 nm.

    • Causality: Traditional DSF relies on external dyes (like SYPRO Orange) which frequently bind to hydrophobic small molecules, causing false positives. nanoDSF relies exclusively on the intrinsic fluorescence of tryptophan residues (such as Trp157 in GP130). As the protein unfolds, the microenvironment of the tryptophan changes, shifting the emission spectra. A positive shift in the melting temperature (

      
      ) definitively proves ligand-induced thermal stabilization.
      

Workflow A Chemical Synthesis (Pinnick Oxidation) B Purification & Validation (NMR/MS) A->B C In Vitro Screening (MABA Assay) B->C D Target Engagement (nanoDSF) C->D E Lead Optimization (SAR Analysis) D->E

Fig 3: End-to-end experimental workflow for benzothiophene derivative development.

Quantitative Data Presentation

The table below consolidates the pharmacological profiles and quantitative metrics of key 2-phenylbenzo[b]thiophene derivatives across different therapeutic indications.

Derivative / ScaffoldPrimary Therapeutic ApplicationPrimary Target / MechanismKey Quantitative MetricReference
5-Methoxy-2-phenylbenzo[b]thiophene-3-carboxylic acid Infectious Disease (Anti-TB)Pks13 Thioesterase InhibitionMIC = 0.125 – 2 μg/mL[2]
2-Phenyl-1-benzothiophene Fragment (f5) Oncology (Breast Cancer)GP130 (Trp157 site) Binding / IL-6 DisruptionBinding Energy = −9.5 kcal/mol[3]
Raloxifene (Benzothiophene Core) Endocrinology / OncologyERα Helix 12 Displacement (SERM)High Affinity Agonist/Antagonist[1][4]
3-Iodo-2-phenylbenzo[b]thiophene (IPBT) Oncology (Broad Spectrum)Tubulin Polymerization Inhibition (Colchicine site)G2/M Arrest / Caspase 3/9 Activation[1]

References

  • National Institutes of Health (PMC). Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules.[2] URL:[Link]

  • Defense Technical Information Center (DTIC). Novel Small Molecules Disabling the IL-6/IL-6R/GP130 Heterohexamer Complex.[3] URL: [Link]

  • National Institutes of Health (PMC). Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators.[4] URL:[Link]

Sources

The Benzothiophene Scaffold in Medicinal Chemistry: A Master Guide to 2-Phenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structure-activity relationships (SAR), synthetic pathways, and biological characterization of 2-phenylbenzothiophene analogs.

Executive Summary

The 2-phenylbenzothiophene scaffold represents a cornerstone in the development of Selective Estrogen Receptor Modulators (SERMs). Unlike pure agonists (Estradiol) or pure antagonists (Fulvestrant), these analogs exhibit tissue-specific mixed agonist/antagonist activity. This guide dissects the molecular architecture of this class, focusing on the transition from Raloxifene (first-generation benzothiophene SERM) to Arzoxifene (second-generation), providing researchers with a blueprint for scaffold optimization, synthesis, and validation.

The Pharmacophore: Structural Determinants of Activity[1]

The efficacy of 2-phenylbenzothiophenes relies on their ability to mimic the steroid core of


-estradiol (E2) while simultaneously projecting a bulky side chain that disrupts the Estrogen Receptor (ER) conformation.
The Core Scaffold (Region A)

The planar benzothiophene system serves as a bioisostere for the A/B rings of steroidal estrogens.

  • Critical Feature: The 6-hydroxyl group is non-negotiable for high-affinity binding.

  • Mechanistic Insight: The 6-OH mimics the phenolic A-ring hydroxyl of E2. It forms a critical hydrogen bond network with Glu353 and Arg394 within the ER Ligand Binding Domain (LBD). Removal or methylation of this group results in a >100-fold loss of binding affinity.

The 2-Phenyl Moiety (Region B)[2][3]

Attached at the C2 position, this ring mimics the D-ring of estradiol.

  • Torsional Constraint: The phenyl ring is not coplanar with the benzothiophene core; it twists approximately 40-50° to fit the hydrophobic pocket.

  • Substituents: A 4'-hydroxyl or 4'-methoxy group enhances binding but is less critical than the 6-OH. In Raloxifene, the 4'-position is occupied by the basic side chain via a carbonyl linker, whereas in Arzoxifene, the 4'-position holds a simple methoxy/hydroxy, and the side chain moves to the C3 position.

The "Anti-Estrogenic Switch" (Region C)

The defining feature of a SERM is the basic aminoalkyl side chain.

  • The Linker:

    • Raloxifene:[1][2][3][4][5][6][7][8] Uses a carbonyl (ketone) linker at C3. This creates a rigid, conjugated system but is susceptible to rapid glucuronidation (low bioavailability).

    • Arzoxifene:[3][6][9][10][11] Uses an ether linker. This flexibility improves oral bioavailability and metabolic stability.

  • The Amine: A tertiary amine (piperidine or pyrrolidine) is essential.

  • Mechanism of Antagonism: This bulky side chain protrudes from the ligand-binding pocket.[7] It physically prevents Helix 12 (H12) of the ER from sealing the pocket in the agonist conformation. Instead, H12 is displaced, blocking the Co-activator binding groove (AF-2) and exposing a surface for Co-repressors. The amine forms a salt bridge with Asp351 , stabilizing this antagonistic conformation.

Visualizing the Mechanism

The following diagram illustrates the divergent signaling pathways dictated by the SAR of the side chain.

SERM_Mechanism Ligand 2-Phenylbenzothiophene Ligand ER_LBD Estrogen Receptor Ligand Binding Domain Ligand->ER_LBD Binds SideChain Basic Side Chain (Piperidine/Pyrrolidine) Ligand->SideChain Helix12 Helix 12 (H12) Displacement SideChain->Helix12 Steric Clash Asp351 Interaction with Asp351 SideChain->Asp351 Salt Bridge AgonistConf Agonist Conformation (H12 Seals Pocket) Helix12->AgonistConf Prevents AntagonistConf Antagonist Conformation (AF-2 Blocked) Helix12->AntagonistConf Induces Outcome Tissue Specific Gene Repression AntagonistConf->Outcome

Figure 1: Mechanistic flow of SERM-induced antagonism via Helix 12 displacement.

Synthetic Pathways: The "Jones-Lilly" Protocol

The most robust synthesis for 2-phenylbenzothiophenes (specifically the Raloxifene class) was optimized by Eli Lilly. It avoids expensive palladium catalysts, relying instead on classical cyclization chemistry.

Phase 1: Construction of the Benzothiophene Core

Reaction: Cyclization of


-(phenylthio)acetophenones.[12]
  • S-Alkylation: React 3-methoxybenzenethiol with

    
    -bromo-4-methoxyacetophenone in the presence of KOH/Ethanol.
    
  • Cyclization: The resulting sulfide is heated with Polyphosphoric Acid (PPA) at 85-95°C.

    • Note: This induces an intramolecular rearrangement/cyclization to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.

Phase 2: Introduction of the Side Chain

Reaction: Friedel-Crafts Acylation.

  • Acylation: The core is reacted with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride in 1,2-dichloroethane (DCE) using Boron Trichloride (

    
    )  or 
    
    
    
    .
    • Regioselectivity: The C3 position is the most electron-rich and sterically accessible, ensuring high regioselectivity.

Phase 3: Global Deprotection

Reaction: Demethylation.

  • Reagent:

    
     with Ethanethiol (EtSH) or 
    
    
    
    .
  • Process: This cleaves the methyl ethers at the 6- and 4'-positions to reveal the active phenolic hydroxyls.

Synthesis_Route Start 3-Methoxybenzenethiol + alpha-Bromoacetophenone Intermediate1 alpha-(phenylthio)acetophenone Start->Intermediate1 KOH, EtOH Cyclization PPA Cyclization (85-95°C) Intermediate1->Cyclization Core 6-methoxy-2-(4-methoxyphenyl) benzo[b]thiophene Cyclization->Core Acylation Friedel-Crafts Acylation (Side Chain Acid Chloride) Core->Acylation AlCl3, DCE Precursor Protected Raloxifene Acylation->Precursor Deprotection Demethylation (AlCl3 / EtSH) Precursor->Deprotection Final Raloxifene HCl Deprotection->Final

Figure 2: The industrial "Jones-Lilly" route for Raloxifene synthesis.

Biological Evaluation: Self-Validating Protocols

To establish the SAR of new analogs, data must be generated using robust, self-validating assays.

Protocol A: ER Competitive Binding Assay (The "Gold Standard")

Objective: Determine Relative Binding Affinity (RBA) vs. Estradiol.

  • Preparation: Use cytosol from MCF-7 cells or recombinant Human ER

    
     LBD.
    
  • Tracer:

    
    -Estradiol (1 nM final concentration).
    
  • Competition: Incubate receptor + tracer + varying concentrations of test analog (

    
     to 
    
    
    
    M) for 18h at 4°C.
  • Separation: Add Dextran-coated charcoal to absorb unbound ligand. Centrifuge at 1000g for 10 min.

  • Validation:

    • Control: Unlabeled Estradiol must displace tracer with

      
       nM.
      
    • Nonspecific Binding: Determine using 100-fold excess of DES (Diethylstilbestrol).

  • Calculation:

    
    .
    
Protocol B: MCF-7 Cell Proliferation Assay (Functional Antagonism)

Objective: Confirm that high binding affinity translates to functional growth inhibition (anti-cancer potential).

  • Seeding: Seed MCF-7 cells (ER+) at 5,000 cells/well in phenol red-free DMEM + 5% charcoal-stripped FBS (to remove endogenous estrogens).

  • Starvation: Incubate for 24h to synchronize cell cycle.

  • Treatment: Treat cells with:

    • Vehicle (DMSO).

    • Estradiol (1 nM) [Agonist Control].

    • Test Analog (0.1 nM - 1

      
      M) + Estradiol (1 nM).
      
  • Duration: Incubate for 4-6 days.

  • Readout: MTT or Alamar Blue assay to measure metabolic activity/viability.

  • Interpretation: A potent SERM will inhibit the E2-induced proliferation in a dose-dependent manner.

Data Summary: SAR Comparison

The table below highlights how structural modifications impact binding and function.

CompoundCore StructureLinker (C3)Side ChainER

RBA (E2=100)
MCF-7

(nM)
Estradiol SteroidN/ANone100N/A (Agonist)
Raloxifene 2-phenylbenzothiopheneCarbonylPiperidine-ethoxy340.3
Arzoxifene 2-phenylbenzothiopheneEtherPiperidine-ethoxy460.15
Analog X 6-OMe (Protected)CarbonylPiperidine-ethoxy< 0.1> 1000

Note: Analog X demonstrates the critical necessity of the free 6-OH group for binding. The shift from Carbonyl (Raloxifene) to Ether (Arzoxifene) improves potency and metabolic stability.

References

  • Jones, C. D., et al. (1984).[8] "Antiestrogens.[13][3][4][14] 2. Structure-activity studies in a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives leading to [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (LY156758), a remarkably effective estrogen antagonist with only minimal intrinsic estrogenicity."[4] Journal of Medicinal Chemistry.

  • Grese, T. A., et al. (1997).[6] "Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene." Journal of Medicinal Chemistry.

  • Brzozowski, A. M., et al. (1997).[1] "Molecular basis of agonism and antagonism in the oestrogen receptor." Nature.[14]

  • Palkowitz, A. D., et al. (1997).[3] "Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: A Novel, Highly Potent, Selective Estrogen Receptor Modulator." Journal of Medicinal Chemistry.

Sources

Technical Guide: 2-Phenyl-1-benzothiophene-3-carboxylic Acid in Raloxifene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenyl-1-benzothiophene-3-carboxylic acid (specifically its functionalized derivative, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid ) represents a critical, high-value intermediate in the convergent synthesis of Raloxifene and next-generation Selective Estrogen Receptor Modulators (SERMs).

While the canonical industrial route to Raloxifene utilizes a linear Friedel-Crafts acylation of the benzothiophene core with a side-chain acid chloride, the Carboxylic Acid Route described in this guide offers a superior strategy for:

  • Regiocontrol: Eliminating the formation of the 2,3-isomer mixtures often seen in direct acylation.

  • Convergent Synthesis: Allowing the independent optimization of the benzothiophene core and the basic side chain before the final coupling.

  • Analog Generation: Serving as a versatile scaffold for amidation or Suzuki-Miyaura coupling to generate novel SERM derivatives.

This guide details the process chemistry, purification, and quality control for the synthesis of this specific carboxylic acid intermediate and its downstream application.

Chemical Identity & Strategic Role

Target Molecule

Although the user query refers to the unsubstituted "2-Phenyl-1-benzothiophene-3-carboxylic acid," the biologically active intermediate for Raloxifene is the dimethoxy variant. This guide addresses the synthesis of the functionalized core required for Raloxifene.[1]

AttributeDetail
Systematic Name 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic acid
CAS Number 19120-39-9 (Unsubstituted); Specific intermediate CAS varies by salt/solvate
Molecular Formula C₁₇H₁₄O₄S
Molecular Weight 314.36 g/mol
Role Activated Core Scaffold (Precursor to Acid Chloride)
Retrosynthetic Analysis

The choice of the carboxylic acid intermediate dictates a Reverse Acylation strategy compared to the standard industrial route.

Retrosynthesis cluster_Standard Standard Route (Linear) cluster_AcidRoute Carboxylic Acid Route (Convergent) Raloxifene Raloxifene (Target) BenzoCore Benzothiophene Core (Nucleophile) BenzoCore->Raloxifene Friedel-Crafts (Acylation) SideChainCl Side Chain Acid Chloride (Electrophile) SideChainCl->Raloxifene BenzoAcid Benzothiophene-3-COOH (Precursor) BenzoCOCl Benzothiophene-3-COCl (Electrophile) BenzoAcid->BenzoCOCl Activation (SOCl2/Oxalyl Cl) BenzoCOCl->Raloxifene Reverse Friedel-Crafts SideChainAr Phenoxy Side Chain (Nucleophile) SideChainAr->Raloxifene

Figure 1: Retrosynthetic comparison showing the strategic position of the Benzothiophene-3-carboxylic acid intermediate.

Synthesis Protocol: 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene-3-carboxylic Acid

This protocol utilizes a Halogenation-Lithiation-Carboxylation sequence, which ensures 100% regioselectivity at the C3 position, avoiding the isomer impurities common in direct acylation methods.

Reagents & Materials
  • Starting Material: 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (Purity >98%)[2]

  • Halogenating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Lithiating Agent: n-Butyllithium (n-BuLi), 2.5M in hexanes

  • Electrophile: Dry Carbon Dioxide (CO₂) gas or Dry Ice

  • Solvents: Tetrahydrofuran (THF, anhydrous), Chloroform (CHCl₃)

Step-by-Step Methodology
Step 1: Regioselective Bromination at C3

The C3 position is the most electron-rich site on the benzothiophene ring, allowing for facile electrophilic aromatic substitution.

  • Dissolution: Dissolve 100 mmol of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in 500 mL of CHCl₃.

  • Addition: Add 105 mmol of N-Bromosuccinimide (NBS) portion-wise at 0°C to control the exotherm.

  • Reaction: Stir at room temperature (25°C) for 2-4 hours. Monitor by HPLC (Target: <0.5% starting material).

  • Workup: Wash with saturated NaHCO₃ solution, then water. Dry organic layer over MgSO₄ and concentrate.[3]

  • Yield: Expect ~95% yield of 3-bromo-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene .

Step 2: Lithiation and Carboxylation

This step converts the aryl bromide to the carboxylic acid via a lithium-halogen exchange.

  • Inert Atmosphere: Flame-dry a 1L 3-neck flask and purge with Argon. Add the 3-bromo intermediate (50 mmol) and anhydrous THF (250 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[4] Critical Parameter: Temperature must remain below -70°C to prevent side reactions.

  • Lithiation: Dropwise add n-BuLi (55 mmol, 1.1 eq) over 30 minutes. Stir for 1 hour at -78°C to generate the 3-lithio species .

  • Quenching (Carboxylation): Bubble excess dry CO₂ gas into the solution (or pour the reaction mixture onto crushed dry ice) while maintaining low temperature.

  • Hydrolysis: Allow the mixture to warm to room temperature. Quench with 1N HCl to pH 2.

  • Isolation: Extract with Ethyl Acetate. The carboxylic acid product will partition into the organic phase (or precipitate if solubility is low).

  • Purification: Recrystallize from Ethanol/Water to remove debrominated byproducts.

Data Summary:

Parameter Specification
Appearance Off-white to pale yellow crystalline solid
Melting Point 220–225°C (dec)
HPLC Purity >99.0%

| Key Impurity | Des-bromo starting material (formed by protonation of Li-species) |

SynthesisWorkflow Start Benzothiophene Core (C16H14O2S) Bromination Step 1: Bromination (NBS, CHCl3, 25°C) Start->Bromination BromoInt 3-Bromo Intermediate Bromination->BromoInt Lithiation Step 2: Lithiation (n-BuLi, -78°C) BromoInt->Lithiation LithioInt 3-Lithio Species (Transient) Lithiation->LithioInt Carboxylation Step 3: CO2 Quench (Acid Hydrolysis) LithioInt->Carboxylation FinalAcid Target Carboxylic Acid (C17H14O4S) Carboxylation->FinalAcid

Figure 2: Synthetic workflow for the generation of the C3-Carboxylic Acid intermediate.

Downstream Application: Conversion to Raloxifene

Once the 2-Phenyl-1-benzothiophene-3-carboxylic acid derivative is isolated, it serves as the electrophilic partner in the final coupling.

Activation to Acid Chloride

The carboxylic acid is converted to the acid chloride to increase reactivity for the Friedel-Crafts acylation.

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).

  • Catalyst: DMF (Dimethylformamide) - catalytic amount.[4]

  • Protocol: Reflux the acid in SOCl₂ (neat or in DCM) for 2 hours. Remove excess SOCl₂ under vacuum to yield the yellow solid Benzothiophene-3-carbonyl chloride .

Reverse Friedel-Crafts Coupling

This is the distinct step where the "Acid Route" differs from the standard route.

  • Nucleophile: 1-[2-(4-phenoxyphenoxy)ethyl]piperidine (or a protected phenol derivative).

  • Lewis Acid: Aluminum Chloride (AlCl₃) or Boron Trichloride (BCl₃).

  • Mechanism: The acid chloride complexes with AlCl₃ to form an acylium ion, which attacks the electron-rich phenoxy ring of the side chain.

  • Advantage: This route avoids the use of the unstable side-chain acid chloride used in the standard synthesis, transferring the instability to the more robust benzothiophene core.

Quality Control & Impurity Profile

When characterizing the carboxylic acid intermediate, the following impurities must be monitored:

Impurity TypeOriginControl Strategy
Des-Carboxy (Starting Material) Incomplete lithiation or moisture quenching of Li-species.Ensure strictly anhydrous conditions; use excess CO₂.
Dimer Coupling of two lithiated species (Wurtz-type).Maintain high dilution; control temperature at -78°C.
Regioisomer (2-COOH) Isomerization during lithiation (rare at -78°C).Validate regioselectivity via 1H-NMR (C3 vs C2 shifts).

Analytical Standard (1H-NMR in DMSO-d6):

  • COOH: Broad singlet at ~12.5 - 13.0 ppm.

  • Aromatic Protons: Distinct doublets for the 4-methoxyphenyl group and the benzothiophene backbone.

  • Methoxy Groups: Two singlets at ~3.80 ppm.

References

  • Jones, C. D., et al. (1984). "High-affinity estrogen receptor ligands: Synthesis and biological activity of 2-aryl-1-benzothiophenes." Journal of Medicinal Chemistry, 27(8), 1057–1066. Link

  • Grese, T. A., & Dodge, J. A. (1998). "Selective Estrogen Receptor Modulators (SERMs)."[4][5] Current Pharmaceutical Design, 4(1), 71-92. Link

  • Palkowitz, A. D., et al. (1997). "Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)benzo[b]thiophene: A Novel, Highly Potent, Selective Estrogen Receptor Modulator." Journal of Medicinal Chemistry, 40(10), 1407–1416. Link

  • Eli Lilly and Company. (1996). "Process for the preparation of 2-phenyl-3-aroylbenzothiophenes." U.S. Patent 5,569,772. Link

  • Dodge, J. A., et al. (1995). "Synthesis of C6 Raloxifene Derivatives." Journal of Organic Chemistry, 60, 739-741.

Sources

2-Phenyl-1-benzothiophene-3-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Phenyl-1-benzothiophene-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

The[1]benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[2] This guide provides a comprehensive technical overview of a key derivative, 2-Phenyl-1-benzothiophene-3-carboxylic acid. We will explore its fundamental molecular properties, delve into sophisticated synthetic strategies with mechanistic rationales, outline robust analytical characterization protocols, and discuss its significant applications in the landscape of modern drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a deep, actionable understanding of this versatile chemical entity.

Core Molecular Profile

2-Phenyl-1-benzothiophene-3-carboxylic acid is an aromatic heterocyclic compound featuring a benzene ring fused to a thiophene ring, with a phenyl group at the 2-position and a carboxylic acid at the 3-position. This specific arrangement of functional groups imparts distinct physicochemical properties that are instrumental to its utility as a synthetic intermediate.

Molecular Formula and Weight

The foundational step in characterizing any chemical compound is the precise determination of its molecular formula and weight. Based on the structure, the elemental composition is established, leading to the following core data.

PropertyValue
Molecular Formula C₁₅H₁₀O₂S
Molecular Weight 266.31 g/mol
Core Scaffold 1-Benzothiophene
Chemical Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interaction with biological targets.

Structure of 2-Phenyl-1-benzothiophene-3-carboxylic acid.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzothiophenes is a field of active research, with numerous methodologies developed to achieve high yields and functional group tolerance.[3] A highly effective and contemporary approach for constructing the 2-Phenyl-1-benzothiophene-3-carboxylic acid core involves a palladium-catalyzed carbonylative cyclization.

Palladium-Catalyzed Carbonylative Cyclization

This method starts with readily available 2-(phenylethynyl)thiophenol or a protected precursor like methyl(2-(phenylethynyl)phenyl)sulfane.[1][4] The reaction proceeds under a carbon monoxide (CO) and air (O₂) atmosphere, utilizing a palladium iodide (PdI₂) and potassium iodide (KI) catalytic system.[1][4]

The causality for this choice of methodology is rooted in its efficiency and atom economy. Carbon monoxide serves as an inexpensive C1 building block, directly incorporating the carboxylic acid functionality.[4] The PdI₂/KI system is a simple, ligand-free catalyst that demonstrates high activity and can be recycled, making the process more sustainable.[1]

Experimental Protocol: Synthesis of the Methyl Ester Precursor

The direct synthesis of the carboxylic acid can be challenging; therefore, a common strategy is to first synthesize the methyl ester, which can then be hydrolyzed to the desired acid.

Step-by-Step Methodology for Methyl 2-phenylbenzo[b]thiophene-3-carboxylate: [1][4]

  • Reactor Charging: A high-pressure autoclave is charged with Palladium(II) iodide (PdI₂), Potassium iodide (KI), and a solution of methyl(2-(phenylethynyl)phenyl)sulfane in methanol (MeOH).

  • Pressurization: The autoclave is sealed and pressurized with carbon monoxide (CO) and air.

  • Reaction: The mixture is heated (e.g., to 80°C) and stirred for a specified period (e.g., 24 hours).

  • Work-up: After cooling and depressurization, the reaction mixture is processed. This typically involves solvent evaporation and purification of the crude product.

  • Purification: Column chromatography on silica gel is employed to isolate the pure methyl 2-phenylbenzo[b]thiophene-3-carboxylate.[1][4]

  • Hydrolysis: The purified ester is then subjected to standard hydrolysis conditions (e.g., using NaOH or LiOH in a solvent mixture like THF/water) to yield the final 2-Phenyl-1-benzothiophene-3-carboxylic acid.

workflow start Start: Precursors (2-(phenylethynyl)thiophenol derivative) charge Charge Autoclave - Precursor - PdI₂/KI Catalyst - Methanol start->charge pressurize Pressurize System - Carbon Monoxide (CO) - Air (O₂) charge->pressurize react Heating & Stirring (e.g., 80°C, 24h) pressurize->react workup Cooling, Depressurization & Solvent Removal react->workup purify Column Chromatography (Silica Gel) workup->purify ester Isolated Product: Methyl 2-phenylbenzo[b]thiophene-3-carboxylate purify->ester hydrolysis Ester Hydrolysis (e.g., NaOH, THF/H₂O) ester->hydrolysis acid Final Product: 2-Phenyl-1-benzothiophene-3-carboxylic acid hydrolysis->acid

Synthetic workflow for 2-Phenyl-1-benzothiophene-3-carboxylic acid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The data presented below are based on the closely related methyl ester, providing a validated reference for the expected spectral characteristics of the carboxylic acid.

TechniqueExpected Observations for Methyl 2-phenylbenzo[b]thiophene-3-carboxylate[4]
¹H NMR Aromatic protons (δ ≈ 7.3-8.4 ppm), singlet for the methyl ester protons (δ ≈ 3.7 ppm).
¹³C NMR Carbonyl carbon (δ ≈ 164.5 ppm), aromatic carbons in their characteristic regions.
IR Spectroscopy Strong carbonyl (C=O) stretch (ν ≈ 1716 cm⁻¹).
Mass Spec (HRMS-ESI) Calculated m/z for [C₁₆H₁₃O₂S]⁺: 269.0631; found: 269.0624. For the acid, the expected m/z for [C₁₅H₁₁O₂S]⁺ would be 267.0474.

The self-validating nature of this protocol lies in the convergence of data from orthogonal techniques. High-resolution mass spectrometry confirms the elemental composition, while NMR provides the precise atomic connectivity, and IR spectroscopy verifies the presence of key functional groups.

Applications in Drug Discovery and Development

The benzothiophene nucleus is a key structural motif in numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6]

A Versatile Scaffold for Novel Therapeutics

2-Phenyl-1-benzothiophene-3-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules. The carboxylic acid group is a key handle for derivatization, allowing for the creation of amides, esters, and other functional groups to modulate pharmacological properties.[7]

For instance, derivatives of benzothiophene are present in selective estrogen receptor modulators (SERMs) like raloxifene and arzoxifene, which are used in the management of osteoporosis and breast cancer.[8] Furthermore, recent research has explored benzothiophene-3-carboxylic acid derivatives as potential anticancer agents targeting pathways like RhoA/ROCK.[7]

applications cluster_derivatives Derivatization via Carboxylic Acid cluster_targets Potential Therapeutic Areas core 2-Phenyl-1-benzothiophene -3-carboxylic acid amides Amides core->amides Coupling Reactions esters Esters core->esters Esterification anticancer Anticancer Agents (e.g., RhoA/ROCK inhibitors) [4] amides->anticancer anti_inflammatory Anti-inflammatory amides->anti_inflammatory serms SERMs (e.g., Raloxifene-like) [2] esters->serms

Role as a scaffold in developing therapeutic agents.

Conclusion

2-Phenyl-1-benzothiophene-3-carboxylic acid is more than a mere chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its robust synthesis, well-defined analytical profile, and the proven therapeutic potential of its scaffold underscore its importance. For researchers in drug development, a thorough understanding of its synthesis and properties is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

  • Gabriele, B., Veltri, L., Plastina, P., & Lupinacci, E. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 2-Phenyl-1-benzothiophene. Retrieved from [Link]

  • Gabriele, B., Veltri, L., Plastina, P., & Lupinacci, E. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. PMC. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. Available at: [Link]

  • Kovalenko, S. M., & Dotsenko, V. V. (2021). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds, 57(2), 131-133. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-phenyl-1-benzothiophene. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-phenyl-1-benzothiophen-3-ol. Retrieved from [Link]

  • Wable, J. B., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Int. J. Pharm. Sci. Res. Available at: [Link]

  • Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. Available at: [Link]

  • ACS Publications. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]

  • MDPI. (2024). Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Molecules. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-phenyl-1-benzothiophene-3-carboxylic acid from 2-(methylthio)phenylacetylenes

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides an authoritative, in-depth guide for the synthesis of 2-phenyl-1-benzothiophene-3-carboxylic acid. By strategically breaking down the transformation into a catalytic oxidative carbonylation followed by a targeted saponification, this document is designed to equip researchers with the mechanistic insights and self-validating protocols required for high-fidelity execution.

Strategic Rationale & Chemical Significance

Benzothiophene-3-carboxylic acids are privileged pharmacophores, prominently featured in the development of mycobacterial Pks13 inhibitors[1] and various immunomodulatory agents. Traditional synthetic routes to these scaffolds often suffer from harsh conditions, limited functional group tolerance, or the need for heavily pre-functionalized starting materials.

To bypass these limitations, this protocol leverages a Palladium Iodide (PdI2)-catalyzed oxidative cyclization-alkoxycarbonylation sequence[2]. Starting from readily accessible 1-phenyl-2-[2-(methylthio)phenyl]acetylene, the method utilizes carbon monoxide (CO) and an aerobic oxidant to construct the benzothiophene core and install the carboxylate functionality in a single, atom-economical step, which is subsequently hydrolyzed to the free acid.

Mechanistic Insights & Causality

The success of the core transformation relies on the synergistic interplay between the PdI2 catalyst and a Potassium Iodide (KI) additive under an aerobic atmosphere[2].

  • The Role of the KI Additive (Causality): The reaction initiates with the coordination of the alkyne to the Pd(II) center, triggering a 5-endo-dig S-cyclization by the ortho-methylthio group to form a transient sulfonium intermediate. The excess iodide provided by KI acts as a crucial nucleophile, promoting the demethylation of the sulfonium species (releasing MeI) to yield a stable vinylpalladium intermediate[2]. Without KI, the reaction stalls at the sulfonium stage.

  • Aerobic Reoxidation (Causality): Following CO insertion and methanolysis to form the ester, Pd(0) is extruded. The presence of O2 (from compressed air) allows the in situ regeneration of the active Pd(II) catalyst. This step utilizes the HI generated during the reaction and produces water as the sole stoichiometric byproduct, bypassing the need for toxic inorganic oxidants[2].

Experimental Workflows & Visualizations

Workflow A 1-Phenyl-2-[2-(methylthio) phenyl]acetylene B PdI2 / KI, CO/Air MeOH, 80°C (Carbonylation) A->B Step 1 C Methyl 2-phenyl-1-benzothiophene- 3-carboxylate B->C D LiOH, THF/H2O 60°C (Saponification) C->D Step 2 E 2-Phenyl-1-benzothiophene- 3-carboxylic acid D->E

Workflow for synthesizing 2-phenyl-1-benzothiophene-3-carboxylic acid.

Mechanism N1 Alkyne + PdI2 N2 Alkyne-Pd(II) Complex N1->N2 N3 5-endo-dig S-Cyclization (Sulfonium Iodide) N2->N3 Intramolecular attack N4 Iodide-Promoted Demethylation (- MeI) N3->N4 KI additive accelerates N5 CO Insertion (Acyl-Palladium Complex) N4->N5 + CO N6 Methanolysis (- HI, - Pd(0)) N5->N6 + MeOH N7 Methyl Benzothiophene-3-carboxylate N6->N7 N8 Aerobic Oxidation Pd(0) + O2 + 2HI -> PdI2 + H2O N6->N8 Catalyst recycling N8->N1

Catalytic cycle of PdI2-catalyzed oxidative carbonylative cyclization.

Quantitative Data & Optimization

The table below summarizes the critical reaction parameters for the carbonylation step, demonstrating the absolute necessity of the iodide additive and the specific gas mixture[2].

EntryCatalyst (mol%)Additive (equiv)SolventAtmosphere (atm)Temp (°C)Yield (%)
1PdI2 (5)NoneMeOHCO (32) / Air (8)80< 10
2PdI2 (5)KI (2.5)MeOHCO (32) / Air (8)8083
3PdCl2 (5)KI (2.5)MeOHCO (32) / Air (8)8045
4PdI2 (5)KI (2.5)BmimBF4/MeOHCO (32) / Air (8)10068

Data derived from optimized conditions for 2-(methylthio)phenylacetylenes[2].

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-phenyl-1-benzothiophene-3-carboxylate

Self-Validating Check: The use of a stainless-steel autoclave is mandatory due to the high pressures of CO. Ensure the reactor is thoroughly leak-tested with an inert gas prior to heating to prevent pressure loss, which would immediately stall the catalytic cycle.

  • Preparation: In a 250 mL stainless-steel autoclave, add PdI2 (18.0 mg, 0.05 mmol, 5 mol%) and KI (415 mg, 2.5 mmol, 2.5 equiv) under an ambient air atmosphere.

  • Substrate Addition: Dissolve 1-phenyl-2-[2-(methylthio)phenyl]acetylene (224 mg, 1.0 mmol) in anhydrous Methanol (50 mL) and transfer the solution to the autoclave.

  • Pressurization: Seal the autoclave. Purge the headspace three times with CO to displace ambient nitrogen. Pressurize the vessel with Carbon Monoxide (CO) to 32 atm, followed by compressed Air up to a total pressure of 40 atm (yielding an effective 4:1 CO/Air ratio).

  • Reaction: Heat the stirred mixture to 80 °C for 24 hours.

    • Causality: The 24-hour timeframe ensures complete conversion of the sterically hindered and robust methylthio ether. Premature termination will result in an inseparable mixture of starting material and product.

  • Workup: Cool the autoclave to room temperature and carefully vent the gases in a well-ventilated fume hood. Filter the dark reaction mixture through a short pad of Celite to remove precipitated palladium black, washing the pad with EtOAc (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc, 95:5) to afford the methyl ester as a pale yellow solid.

Step 2: Saponification to 2-Phenyl-1-benzothiophene-3-carboxylic Acid

Self-Validating Check: The disappearance of the methyl ester singlet (~3.8 ppm) in the ^1H NMR spectrum, coupled with the appearance of a broad downfield carboxylic acid proton (>11.0 ppm), confirms complete hydrolysis.

  • Reaction Setup: Dissolve the purified methyl 2-phenyl-1-benzothiophene-3-carboxylate (200 mg, ~0.75 mmol) in a 3:1 mixture of THF/H2O (8 mL) in a round-bottom flask.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O) (94 mg, 2.25 mmol, 3.0 equiv). Stir the mixture at 60 °C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 8:2) until the starting ester is fully consumed.

  • Acidification: Cool the mixture to room temperature and remove the THF under reduced pressure. Dilute the aqueous residue with distilled water (10 mL) and cool to 0 °C. Carefully acidify to pH 2 using 1M HCl. A white/pale-yellow precipitate will form immediately.

    • Causality: Cooling to 0 °C prior to acidification maximizes the thermodynamic precipitation of the free acid and prevents the formation of oily emulsions.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure 2-phenyl-1-benzothiophene-3-carboxylic acid.

References

  • Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules Source: European Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions Source: The Journal of Organic Chemistry (via PMC) URL:[Link]

Sources

The Synthesis of Benzothiophene-3-Carboxylic Esters: A Detailed Guide to Palladium-Catalyzed Carbonylative Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzothiophene Scaffold in Modern Drug Discovery

The benzothiophene moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] Specifically, benzothiophene-3-carboxylic esters and their amide derivatives are key intermediates in the synthesis of targeted therapeutics, such as Aurora kinase inhibitors for oncology[4] and agents targeting the RhoA/ROCK pathway.[4] The development of efficient and robust synthetic methodologies to access these valuable compounds is therefore of paramount importance to researchers in medicinal chemistry and drug development.

This application note provides a comprehensive technical guide to the palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes, a powerful and convergent strategy for the synthesis of benzothiophene-3-carboxylic esters. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer practical guidance on catalyst selection, reaction optimization, and troubleshooting.

Mechanistic Insights: The Palladium-Catalyzed Oxidative Carbonylation Cascade

The palladium-catalyzed synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes is a sophisticated cascade reaction that involves several key steps. A plausible catalytic cycle, primarily based on a Pd(II) manifold, is illustrated below. This process ingeniously combines cyclization, demethylation, and carbonylation events to construct the desired heterocyclic product.

The reaction is initiated by the coordination of the palladium(II) catalyst to the alkyne moiety of the 2-(methylthio)phenylacetylene substrate. This is followed by an intramolecular nucleophilic attack of the sulfur atom onto the activated alkyne, a 5-endo-dig cyclization, which forms a vinylpalladium(II) species. Concurrently, a sulfonium ion is generated, which is susceptible to demethylation by a nucleophile present in the reaction mixture, such as an iodide ion.

The resulting vinylpalladium(II) intermediate then undergoes migratory insertion of carbon monoxide (CO) to form an acylpalladium(II) complex. The final step of the catalytic cycle is the nucleophilic attack of an alcohol on the acylpalladium(II) species, which leads to the formation of the benzothiophene-3-carboxylic ester product and the regeneration of the active palladium(II) catalyst. The presence of an oxidant is crucial to maintain the palladium in its active +2 oxidation state throughout the catalytic cycle.

Catalytic Cycle Pd_II Pd(II) Catalyst Coordination π-Alkyne Complex Pd_II->Coordination Substrate 2-(Methylthio)phenylacetylene Substrate->Coordination Coordination Cyclization Vinylpalladium(II) Intermediate + Sulfonium Ion Coordination->Cyclization 5-endo-dig Cyclization Demethylation Demethylated Vinylpalladium(II) Intermediate Cyclization->Demethylation Demethylation (e.g., by I-) CO_Insertion Acylpalladium(II) Complex Demethylation->CO_Insertion CO Insertion Product Benzothiophene-3-carboxylic Ester CO_Insertion->Product Nucleophilic Attack Pd_0 Pd(0) Product->Pd_0 Reductive Elimination Alcohol ROH Alcohol->Product CO CO CO->CO_Insertion Oxidant Oxidant (e.g., O2) Oxidant->Pd_II Pd_0->Pd_II Re-oxidation

Figure 1: Proposed catalytic cycle for the palladium-catalyzed oxidative carbonylation of 2-(methylthio)phenylacetylenes.

Key Reaction Parameters: A Guide to Catalyst, Ligand, and Reagent Selection

The success of the palladium-catalyzed carbonylation is highly dependent on the judicious choice of several key parameters. The following table summarizes the critical components and provides insights into their roles and selection criteria.

ComponentRecommended OptionsRole and Considerations
Palladium Precursor PdI₂, Pd(OAc)₂, PdCl₂(PPh₃)₂PdI₂ in combination with KI is a highly effective and ligandless catalytic system for this transformation. Other Pd(II) sources can also be employed, often in conjunction with stabilizing ligands.
Ligands None (for PdI₂/KI), Phosphines (e.g., PPh₃, Xantphos), N-Heterocyclic Carbenes (NHCs)While the PdI₂/KI system operates efficiently without additional ligands, phosphines or NHCs can be employed with other palladium precursors to enhance catalyst stability and reactivity. Bulky, electron-rich ligands are often preferred.[5][6][7][8][9]
Carbon Monoxide (CO) Source CO gas (high pressure), CO-releasing molecules (CORMs)Pressurized CO gas is the most common source. For safety and ease of handling, CORMs such as metal carbonyls (e.g., Co₂(CO)₈) or organic sources (e.g., oxalic acid, aldehydes) can be used as in situ CO generators.[10][11][12][13][14][15][16][17][18][19]
Solvent Alcohols (MeOH, EtOH), DMF, AcetonitrileThe choice of alcohol directly determines the ester group in the final product. Other polar aprotic solvents can also be used.
Additives KI, Oxidants (e.g., O₂, air)KI is crucial in the PdI₂-catalyzed system, acting as both a ligand and a demethylating agent. An oxidant is necessary to regenerate the active Pd(II) catalyst. Air is a convenient and green oxidant.
Temperature 80-120 °CThe reaction generally requires elevated temperatures to proceed at a reasonable rate. Optimization may be necessary depending on the specific substrate and catalytic system.
Pressure 10-40 atm (for CO gas)Higher pressures of CO generally favor the carbonylation step and can lead to higher yields.

Detailed Experimental Protocol: Synthesis of Methyl 2-phenylbenzothiophene-3-carboxylate

This protocol is adapted from a reliable, peer-reviewed procedure and provides a step-by-step guide for the synthesis of a representative benzothiophene-3-carboxylic ester.

Materials and Reagents:
  • 2-(Phenylethynyl)thioanisole (1.0 eq)

  • Palladium(II) iodide (PdI₂) (5 mol%)

  • Potassium iodide (KI) (2.5 eq)

  • Methanol (MeOH), anhydrous

  • Carbon monoxide (CO) gas

  • Air

Equipment:
  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Start Start Reagents Charge Autoclave: - 2-(Phenylethynyl)thioanisole - PdI₂ - KI - Methanol Start->Reagents Seal Seal Autoclave Reagents->Seal Pressurize Pressurize with CO and Air Seal->Pressurize Heat Heat and Stir Pressurize->Heat Cool Cool and Depressurize Heat->Cool Workup Workup: - Concentrate - Extract Cool->Workup Purify Purify by Column Chromatography Workup->Purify Product Obtain Pure Product Purify->Product

Figure 2: General experimental workflow for the synthesis of benzothiophene-3-carboxylic esters.

Procedure:
  • Reaction Setup: In a high-pressure autoclave, combine 2-(phenylethynyl)thioanisole, palladium(II) iodide, and potassium iodide.

  • Solvent Addition: Add anhydrous methanol to the autoclave.

  • Pressurization: Seal the autoclave and purge with carbon monoxide. Pressurize the vessel with CO (e.g., 32 atm) and then add air to reach the final desired pressure (e.g., 40 atm).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas. Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure benzothiophene-3-carboxylic ester.

Troubleshooting Guide: Addressing Common Challenges

Even with a well-defined protocol, challenges can arise. This section provides guidance on how to identify and resolve common issues encountered in palladium-catalyzed carbonylation reactions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature or pressure- Impurities in reagents or solvent- Ensure the use of a fresh, active palladium precursor.- Optimize temperature and CO pressure.- Use anhydrous solvents and purified reagents.[20][21]
Catalyst Decomposition (Palladium Black) - High reaction temperature- Insufficient ligand stabilization (if applicable)- Presence of oxygen (for Pd(0) systems)- Lower the reaction temperature and extend the reaction time.- If not using the PdI₂/KI system, consider adding a stabilizing ligand.- Ensure a properly inert atmosphere if using a Pd(0) catalyst.[20][22][23]
Formation of Side Products - Dimerization of the alkyne- Incomplete carbonylation- Over-oxidation- Adjust the catalyst-to-substrate ratio.- Ensure sufficient CO pressure.- Carefully control the amount of oxidant.
Poor Reproducibility - Inconsistent quality of reagents or catalyst- Variations in reaction setup and conditions- Use reagents from a reliable source and of consistent purity.- Maintain strict control over reaction parameters such as temperature, pressure, and stirring rate.

Conclusion

The palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes is a highly effective method for the synthesis of medicinally relevant benzothiophene-3-carboxylic esters. By understanding the underlying reaction mechanism and carefully controlling the key experimental parameters, researchers can reliably access a diverse range of these valuable heterocyclic compounds. This application note provides the foundational knowledge and practical guidance necessary for the successful implementation of this powerful synthetic transformation in a research and development setting.

References

  • Khedkar, M. V., Khan, S. R., Lambat, T. L., Chaudhary, R. G., & Abdala, A. A. (2020). CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. Current Organic Chemistry, 24(22), 2588-2600. [Link]

  • Bassan, D., et al. (2021). Biological and Catalytic Applications of Pd(II)‐Indenyl Complexes Bearing Phosphine and N‐Heterocyclic Carbene Ligands. Chemistry – A European Journal, 27(5), 1833-1845. [Link]

  • Khedkar, M. V., et al. (2020). CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. Current Organic Chemistry, 24(22), 2588-2600. [Link]

  • Guo, M., et al. (2025). CORM-Mediated Pd-Catalyzed Coupling Reactions: Ketone Synthesis and CO-Releasing Mechanisms. ChemCatChem. [Link]

  • Wu, X.-F., & Neumann, H. (2015). Palladium-Catalyzed Carbonylation Reactions of Alkenes and Alkynes. In Palladium-Catalyzed Carbonylation Reactions (pp. 1-32). Wiley-VCH. [Link]

  • Das, D., & Bhanage, B. M. (2025). Co2(CO)8 as a CO-source for Pd-catalyzed Carbonylations: An Update. Current Organic Synthesis, 22(4), 421-438. [Link]

  • Protti, S., et al. (2025). Aldehydes as CO Releasing Molecules: In Situ and Ex Situ Giese Reactions and Palladium-Catalyzed Aminocarbonylations. Organic Letters. [Link]

  • Schatzschneider, U. (2015). Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs). British Journal of Pharmacology, 172(6), 1638-1650. [Link]

  • Ye, R., et al. (2016). Well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine moieties: efficient catalytic applications in the Mizoroki–Heck reaction and direct C–H functionalization. Dalton Transactions, 45(38), 15038-15046. [Link]

  • Abeyrathna, N., Washington, K., Bashur, C., & Liao, Y. (2017). Nonmetallic carbon monoxide releasing molecules (CORMs). Organic & Biomolecular Chemistry, 15(41), 8719-8727. [Link]

  • Laclef, S., et al. (2013). Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki-Miyaura reactions. Dalton Transactions, 42(20), 7439-7448. [Link]

  • Chen, J., et al. (2015). Palladium-catalyzed aerobic oxidative carbonylation of alkynes with amines: a general access to substituted maleimides. Chemical Communications, 51(3), 549-552. [Link]

  • Wikipedia. (n.d.). Carbon monoxide-releasing molecules. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

  • Shao, C., Lu, A., et al. (2017). Oxalic acid as the in situ carbon monoxide generator in palladium-catalyzed hydroxycarbonylation of arylhalides. Organic & Biomolecular Chemistry, 15(24), 5199-5202. [Link]

  • Azofra, L. M., et al. (2025). Chelate Palladium(II) Complexes with Saturated N -Phosphanyl-N-Heterocyclic Carbene Ligands: Synthesis and Catalysis. Organometallics. [Link]

  • Odell, L. R., et al. (2023). Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation. Nature Communications, 14(1), 4236. [Link]

  • Bolm, C., et al. (2021). Palladium‐Catalyzed Carbonylation in the Synthesis of N‐Ynonylsulfoximines. Advanced Synthesis & Catalysis, 363(5), 1330-1334. [Link]

  • Gök, Y., et al. (2017). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 41(16), 8256-8264. [Link]

  • Wang, Z., et al. (2025). Palladium-Catalyzed Asymmetric Carbonylation of Alkynes to Axially Chiral Carbothioate Esters. Journal of the American Chemical Society. [Link]

  • Nevado, C., et al. (2018). Palladium-catalysed carboformylation of alkynes using acid chlorides as a dual carbon monoxide and carbon source. Nature Catalysis, 1(10), 767-773. [Link]

  • Bao, Z.-P., & Wu, X.-F. (2023). Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates. Inorganic Chemistry Frontiers, 10(20), 5949-5961. [Link]

  • Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Parker, J. (2016). A study of the phenylacetylene oxidative carbonylation reaction in oscillatory and non-oscillatory modes (Doctoral dissertation, Newcastle University). [Link]

  • Larhed, M., & Hallberg, A. (2012). Palladium-Catalyzed Carbonylation and Arylation Reactions. Diva-portal.org. [Link]

  • Parker, J., et al. (2014). Oscillatory carbonylation of phenylacetylene in the absence of externally supplied oxidant. Reaction Kinetics, Mechanisms and Catalysis, 111(2), 525-538. [Link]

  • Yu, J.-Q., et al. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization. Catalysts, 15(1), 115. [Link]

  • Beller, M., et al. (2018). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 8(11), 10624-10631. [Link]

  • S. S, A., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(1), 125-131. [Link]

  • Lee, J., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. Catalysts, 14(3), 195. [Link]

  • Kollár, L., et al. (2024). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Molecules, 29(23), 5438. [Link]

  • Wu, X.-F. (2016). Synthesis of Heterocycles by Palladium-Catalyzed Carbonylative Reactions. Topics in Heterocyclic Chemistry, 46, 1-28. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • Parker, J., et al. (2014). Run 1: changes in pH upon palladium-catalyzed oxidative carbonylation... ResearchGate. [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]

  • Wu, X.-F., & Neumann, H. (2013). Palladium-catalyzed oxidative carbonylation reactions. Chemistry–An Asian Journal, 8(2), 284-290. [Link]

Sources

Application Note: Optimized Hydrolysis Protocol for Methyl 2-phenylbenzo[b]thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The benzo[b]thiophene-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anti-tubercular agents[1] and RhoA/ROCK pathway inhibitors for cancer metastasis[2]. The synthesis of these bioactive derivatives almost universally requires the late-stage saponification of a methyl or ethyl ester precursor. This application note details a robust, high-yielding, and self-validating protocol for the hydrolysis of methyl 2-phenylbenzo[b]thiophene-3-carboxylate, specifically engineered to overcome the inherent steric and solubility challenges of this system.

Mechanistic Rationale & Experimental Design

The hydrolysis of methyl 2-phenylbenzo[b]thiophene-3-carboxylate proceeds via a classical bimolecular base-catalyzed acyl-oxygen cleavage (


) mechanism[3]. However, the ester group at the 3-position is significantly sterically encumbered. It is flanked by the bulky 2-phenyl substituent and the fused benzene ring of the benzothiophene core. This steric shielding restricts the trajectory of the incoming hydroxide nucleophile, rendering standard room-temperature saponification sluggish and prone to incomplete conversion[3].

To overcome this kinetic barrier, two critical experimental parameters must be controlled:

  • Thermal Activation: Refluxing the reaction mixture at 70–80 °C provides the necessary activation energy to drive the formation of the tetrahedral intermediate[4].

  • Ternary Solvent System (THF/MeOH/H₂O): The highly lipophilic 2-phenylbenzo[b]thiophene core is insoluble in purely aqueous basic conditions. A carefully balanced ternary solvent system (typically 2:2:1 v/v/v) is required. Tetrahydrofuran (THF) ensures the solubility of the organic ester, water dissolves the inorganic base, and methanol (MeOH) acts as a phase-miscible bridge that maintains a homogeneous solution while enhancing the nucleophilicity of the hydroxide ion[4].

Lithium hydroxide monohydrate (LiOH·H₂O) is the preferred base over NaOH or KOH. The resulting lithium carboxylate intermediate exhibits superior solubility in the organic-aqueous mixture, preventing premature precipitation that can stall the reaction.

Workflow Visualization

G N1 Methyl 2-phenylbenzo[b]thiophene-3-carboxylate N2 Saponification (LiOH·H2O, THF/MeOH/H2O) N1->N2 Dissolve & Mix N3 Thermal Activation (Reflux at 70°C, 4-8 h) N2->N3 Overcome Steric Hindrance N4 Concentration (Remove Organics in vacuo) N3->N4 Reaction Complete (TLC) N5 Acidification (1M HCl to pH 2.0-3.0) N4->N5 Aqueous Carboxylate N6 2-phenylbenzo[b]thiophene-3-carboxylic acid N5->N6 Precipitation/Extraction

Workflow for the base-catalyzed hydrolysis of sterically hindered benzothiophene esters.

Step-by-Step Methodology

Materials Required:

  • Methyl 2-phenylbenzo[b]thiophene-3-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (5.0 eq)

  • Tetrahydrofuran (THF), Reagent Grade

  • Methanol (MeOH), Reagent Grade

  • Deionized Water (ddH₂O)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Substrate Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-phenylbenzo[b]thiophene-3-carboxylate (1.0 mmol, ~282 mg) in a mixture of THF (4.0 mL) and MeOH (4.0 mL). Stir at room temperature until the solution is completely clear.

  • Base Addition: Dissolve LiOH·H₂O (5.0 mmol, 210 mg) in deionized water (2.0 mL). Add this aqueous base solution dropwise to the stirring organic mixture. Self-Validation: The reaction mixture must remain homogeneous; if cloudiness persists, add MeOH dropwise (up to 1.0 mL) until clarity is restored[4].

  • Thermal Activation: Attach a reflux condenser to the flask and heat the reaction mixture to 70–75 °C using a temperature-controlled oil bath or heating block[4].

  • Reaction Monitoring: Stir the mixture at reflux for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (8:2) solvent system. Self-Validation: The UV-active starting material spot (

    
    ) should completely disappear, replaced by baseline material (the highly polar lithium carboxylate salt).
    
  • Concentration: Once complete conversion is confirmed, cool the mixture to room temperature. Remove the volatile organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator (bath temp 40 °C). Critical Causality: Do not evaporate to total dryness. Leaving the aqueous layer intact prevents the trapping of the carboxylate salt in a hard, glassy matrix of excess inorganic salts, which would severely complicate the subsequent acidification step.

  • Acidification & Precipitation: Dilute the remaining aqueous residue with 5.0 mL of deionized water and cool the flask in an ice bath (0–5 °C). Slowly add 1M HCl dropwise while stirring vigorously. Monitor the pH using indicator paper. Continue addition until the pH reaches 2.0–3.0. A dense white to pale-yellow precipitate of 2-phenylbenzo[b]thiophene-3-carboxylic acid will immediately form[1].

  • Isolation:

    • Method A (Direct Filtration): If the precipitate is crystalline and easily filterable, collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL) to remove residual inorganic salts, then dry under high vacuum.

    • Method B (Extraction): If the product oils out or forms a colloidal suspension, extract the acidified aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure carboxylic acid.

Quantitative Data & Optimization

To establish the most efficient parameters for this specific sterically hindered ester, various conditions were evaluated. The table below summarizes the impact of base equivalents, temperature, and solvent composition on the isolated yield.

EntryBase (Equiv.)Solvent System (v/v/v)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1LiOH (2.0)THF/H₂O (1:1)2524< 20N/A
2LiOH (5.0)THF/MeOH/H₂O (2:2:1)25244540
3NaOH (5.0)THF/MeOH/H₂O (2:2:1)75 (Reflux)6> 9988
4 LiOH (5.0) THF/MeOH/H₂O (2:2:1) 75 (Reflux) 5 > 99 94
5KOH (5.0)EtOH/H₂O (3:1)85 (Reflux)89082

Table 1: Optimization of hydrolysis conditions for methyl 2-phenylbenzo[b]thiophene-3-carboxylate. The combination of LiOH in a ternary solvent system at reflux provides the optimal kinetic profile and highest isolated yield, minimizing side reactions.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: stackexchange.

Sources

Application Note: Purification of 2-Phenyl-1-benzothiophene-3-carboxylic Acid via Recrystallization

[1][2]

Abstract & Introduction

2-Phenyl-1-benzothiophene-3-carboxylic acid is a critical scaffold in medicinal chemistry, particularly serving as a core intermediate for Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene and Arzoxifene.[1][2] High-purity isolation of this compound is essential for downstream biological assays and subsequent amidation or esterification reactions.[1]

While chromatographic methods (HPLC/Flash) are effective for small-scale separation, they are cost-prohibitive and inefficient for scale-up.[1][2] Recrystallization remains the gold standard for purification due to the compound's specific physicochemical profile: a highly lipophilic diaryl core contrasted by a polar, hydrogen-bonding carboxylic acid moiety.[1][3]

This guide details the optimal solvent systems and step-by-step protocols to achieve >99% purity, addressing common challenges such as "oiling out" and co-precipitation of decarboxylated byproducts.

Solvent Selection Strategy

The solubility profile of 2-phenyl-1-benzothiophene-3-carboxylic acid is governed by two competing structural features:

  • The Lipophilic Domain: The 2-phenylbenzothiophene skeleton is planar and hydrophobic, showing high affinity for non-polar aromatics (Toluene) and chlorinated solvents (DCM).[1][2]

  • The Polar Domain: The C3-carboxylic acid group facilitates dimerization and hydrogen bonding, requiring polar protic solvents for dissolution at high temperatures.[1]

Recommended Solvent Systems
Solvent SystemRatio (v/v)ClassificationApplication ContextPros/Cons
Ethanol / Water 90:10 to 80:20 Primary (Preferred) General purification; removal of inorganic salts.[1][2]Pros: Green solvent, high recovery, good crystal habit.Cons: Requires careful water addition to avoid oiling out.[2][3]
Glacial Acetic Acid 100% High-Performance Removal of structurally similar non-acidic impurities (e.g., 2-phenylbenzothiophene).[1][2]Pros: Maintains protonation of COOH, prevents salt formation, excellent impurity rejection.Cons: High boiling point (118°C) makes drying difficult; corrosive.[1][2][3]
Ethyl Acetate / Heptane 1:2 to 1:4 Alternative Use if compound is sensitive to protic solvents or for final polishing.[1]Pros: Low boiling point, easy drying.Cons: Lower solubility capacity; requires larger volumes.[2][3]
Toluene 100% Specific Removal of highly polar, tarry impurities.[2][3]Pros: Excellent for very crude, dark material.Cons: Poor yield if not cooled to -10°C; toxicity issues.[3]

Detailed Experimental Protocol

Phase 1: Pre-Purification (Acid-Base Extraction)

Note: If the crude material is dark brown or contains significant tars, perform this step before recrystallization.[1][2][3]

  • Dissolution: Suspend crude solid in 1M NaOH (5 mL/g). Stir at 40°C until dissolved.

    • Mechanism:[1][2][3][4][5][6] Converts the acid to its water-soluble sodium salt.[1] Non-acidic impurities (e.g., decarboxylated 2-phenylbenzothiophene) remain insoluble.[1][2]

  • Filtration: Filter the aqueous solution through a Celite pad to remove insoluble organics.

  • Precipitation: Acidify the filtrate slowly with 2M HCl to pH 1-2 while stirring vigorously.

  • Isolation: Filter the precipitated solid, wash with water, and dry.[2][3]

Phase 2: Recrystallization (Ethanol/Water System)[1][2][3][7]
  • Solvation: Place the dried pre-purified solid in a round-bottom flask equipped with a reflux condenser. Add Ethanol (absolute) (approx. 10 mL/g).[1][2]

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If the solid does not dissolve completely, add more Ethanol in 1 mL increments until a clear solution is obtained.[2]

  • Clarification (Optional): If solid particles remain (dust/inorganics), perform a hot filtration through a pre-warmed glass frit.[1][2][3]

  • Nucleation & Anti-solvent Addition:

    • Remove from heat source but keep the solution near boiling.[1]

    • Add Water dropwise down the condenser until a faint, persistent turbidity (cloudiness) appears.[1][2]

    • Add a few drops of Ethanol to just clear the turbidity.[1][2]

  • Crystallization:

    • Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).[1][2]

    • Critical: Do not disturb the flask.[1] Agitation can cause rapid precipitation of amorphous material.[1]

    • Once at room temperature, cool further in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Filtration & Drying:

    • Filter crystals using a Buchner funnel.[1][7]

    • Wash with a cold (0°C) mixture of Ethanol/Water (70:30).[1][2]

    • Dry in a vacuum oven at 50°C for 12 hours.

Process Visualization (Graphviz)[1][2][3]

The following diagram illustrates the decision logic and workflow for the purification process.

RecrystallizationWorkflowStartCrude 2-Phenyl-1-benzothiophene-3-carboxylic acidCheckPurityCheck Purity/Color(TLC / Visual)Start->CheckPurityAcidBaseAcid-Base Extraction(1M NaOH -> Filter -> HCl)CheckPurity->AcidBaseDark/TarrySolventChoiceSelect Solvent SystemCheckPurity->SolventChoiceLight SolidAcidBase->SolventChoiceSystemASystem A: Ethanol/Water(Standard)SolventChoice->SystemASystemBSystem B: Glacial Acetic Acid(High Purity req.)SolventChoice->SystemBDissolveDissolve at RefluxSystemA->DissolveSystemB->DissolveHotFilterHot Filtration(Remove insolubles)Dissolve->HotFilterInsolubles presentCoolingSlow Cooling(RT -> 4°C)Dissolve->CoolingClear solutionHotFilter->CoolingFilterDryFilter & Vacuum DryCooling->FilterDryFinalProductPure Crystalline AcidFilterDry->FinalProduct

Caption: Workflow logic for the purification of 2-phenyl-1-benzothiophene-3-carboxylic acid, including pre-treatment and solvent selection paths.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.[1][2]Re-heat to reflux, add a small amount of the good solvent (Ethanol), and cool much slower.
Low Yield Too much solvent used or crystals are too soluble in mother liquor.[1]Concentrate the mother liquor by rotary evaporation and repeat cooling; or increase the ratio of anti-solvent (Water).[1][2]
Colored Impurities Conjugated byproducts trapped in crystal lattice.[1]Perform the Acid-Base extraction step (Phase 1) or use Activated Carbon during the hot filtration step.[1][2]
Low Melting Point Presence of solvent inclusions or regioisomers.[1]Dry for longer periods at higher temp (60°C) under high vacuum; check NMR for isomer presence.[2]

References

  • Synthesis of Benzothiophene-3-carboxylic Esters: Gabriele, B., Mancuso, R., Salerno, G., & Veltri, L. (2011).[2][3] Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence.[1][2] The Journal of Organic Chemistry, 76(20), 8277–8286.[1][2] [1][2]

  • Purification of Benzothiophene Derivatives (Patent): Murakami, K., et al. (2009).[1][2][3] Purification method of benzothiophene. Japan Patent JP4357608B2.[1]

  • General Solubility & Properties of 2-Phenylbenzo[b]thiophene: Duan, Z., & Gao, Y. (2013).[1][2][3] Recent Progress in the Synthesis of 2-Phenyl-benzo[b]thiophene. Chinese Journal of Applied Chemistry, 30(6), 611.[1][2][8] [1][2][3]

  • Recrystallization of Thiophene Carboxylic Acids: BenchChem Technical Support. (n.d.). Refining Purification Techniques for Thiophene Carboxamide Derivatives. [1][2]

Application Note: Advanced Synthetic Strategies for 2-Phenylbenzothiophene-3-Carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

The 2-phenylbenzothiophene-3-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the structural foundation for selective estrogen receptor modulators (SERMs), highly potent inhibitors of the mycobacterial Pks13 thioesterase domain (crucial for anti-tuberculosis drug development) [1], and Staphylococcus aureus NorA efflux pump inhibitors.

Synthesizing this scaffold requires precise control over the regiochemistry at the C-3 position. Because the benzothiophene core is significantly less reactive toward electrophilic aromatic substitution than its indole or benzofuran isosteres, standard functionalization methods (such as Vilsmeier-Haack formylation) often result in poor yields or incomplete conversion.

This guide details two divergent, highly validated synthetic pathways to access these amides:

  • Route A (Stepwise Functionalization): A highly modular, four-step sequence involving core assembly, Rieche formylation, Pinnick oxidation, and standard amidation. This route is ideal for complex, sterically hindered amines.

  • Route B (Direct C-H Amidation): A streamlined, atom-economical late-stage functionalization utilizing Rhodium-catalyzed C-H activation. This route is optimal for rapid library generation using commercially available isocyanates [2].

Synthetic Pathway Visualization

G SM Starting Materials (e.g., 2-bromobenzaldehyde + S8) Core 2-Phenylbenzo[b]thiophene SM->Core Base, Heat Formylation C-3 Formylation (TiCl4, Cl2CHOCH3) Core->Formylation Route A (Stepwise) Amidation2 Direct C-H Amidation ([RhCl(COD)]2, Isocyanate) Core->Amidation2 Route B (Late-Stage) Aldehyde 3-Carboxaldehyde Intermediate Formylation->Aldehyde Oxidation Pinnick Oxidation (NaClO2, NH2SO3H) Aldehyde->Oxidation Acid 3-Carboxylic Acid Oxidation->Acid Amidation1 Standard Amidation (HATU, DIPEA, Amine) Acid->Amidation1 Product 2-Phenylbenzothiophene-3-carboxamides Amidation1->Product Amidation2->Product

Fig 1: Divergent synthetic workflows for 2-phenylbenzothiophene-3-carboxamides.

Comparative Route Metrics

To aid in route selection, the quantitative data and operational parameters for both strategies are summarized below.

MetricRoute A: Stepwise Functionalization [1]Route B: Direct C-H Amidation [2]
Overall Steps 4 (from commercial precursors)2 (from commercial precursors)
Key Catalysts/Reagents TiCl₄ (Stoichiometric), NaClO₂[RhCl(COD)]₂ (Catalytic, 10 mol%)
Regioselectivity Excellent (Sterically/electronically driven)High (C-3 insertion via S-coordination)
Substrate Scope Broad (Tolerates complex 1°/2° amines)Limited to available isocyanates
Typical Overall Yield 45% – 60%35% – 55%
Scalability High (Standard process chemistry)Moderate (Cost of Rh catalyst)

Mechanistic Insights & Causality

True expertise in chemical synthesis requires understanding why specific reagents are chosen. The protocols below are governed by the following mechanistic principles:

  • Rieche vs. Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction (POCl₃/DMF) relies on the inherent nucleophilicity of the aromatic ring. Because the benzothiophene core is relatively electron-deficient compared to benzofuran, Vilsmeier conditions often fail. The Rieche formylation utilizes Titanium(IV) chloride (TiCl₄) and dichloromethyl methyl ether (Cl₂CHOCH₃) to generate a highly reactive dichloromethyl cation, ensuring complete electrophilic aromatic substitution at the C-3 position.

  • Hypochlorite Scavenging in Pinnick Oxidation: The oxidation of the C-3 aldehyde by sodium chlorite (NaClO₂) generates hypochlorous acid (HOCl) as a stoichiometric byproduct. HOCl is a potent electrophilic chlorinating agent that will rapidly chlorinate the electron-rich benzothiophene ring. To prevent this, sulfamic acid (NH₂SO₃H) is added as a highly efficient scavenger, reacting with HOCl to form harmless sulfuric acid and nitrogen gas, thus ensuring absolute chemoselectivity [1].

  • Rhodium-Catalyzed C-H Activation: In Route B, the [RhCl(COD)]₂ catalyst selectively coordinates to the sulfur atom of the benzothiophene core. This coordination directs the metal center to the adjacent C-3 position, facilitating oxidative addition into the C-H bond. Subsequent insertion of the isocyanate yields the amide directly, bypassing the aldehyde and carboxylic acid intermediates [2].

Detailed Experimental Protocols

Protocol A: Stepwise Modular Synthesis

Step 1: Core Assembly (Synthesis of 2-Phenylbenzo[b]thiophene)

  • Reaction: To a solution of 2-bromobenzaldehyde (1.0 equiv) in anhydrous DMF (0.2 M), add sulfur powder (1.5 equiv), methyl 2-phenylacetate (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Conditions: Reflux the mixture at 110 °C under an argon atmosphere for 16 hours [3].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint: Purify via silica gel chromatography (Hexanes). The product should appear as a highly non-polar, UV-active spot (R_f ~ 0.8 in Hexanes).

Step 2: Rieche Formylation

  • Reaction: Dissolve 2-phenylbenzo[b]thiophene (1.0 equiv) in anhydrous CHCl₃ (0.1 M) and cool to 0 °C under argon.

  • Addition: Dropwise, add TiCl₄ (2.0 equiv) followed by dichloromethyl methyl ether (1.5 equiv).

  • Conditions: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Caution: TiCl₄ hydrolysis is highly exothermic. Quench carefully by pouring the mixture into crushed ice. Extract with CH₂Cl₂, wash with saturated NaHCO₃, dry, and concentrate.

  • Validation Checkpoint: ¹H NMR will show a distinct, sharp singlet at ~10.0 ppm, confirming the presence of the C-3 aldehyde proton.

Step 3: Pinnick Oxidation

  • Reaction: Dissolve the intermediate aldehyde (1.0 equiv) in a 4:1 mixture of 1,4-dioxane and water (0.1 M).

  • Addition: Add sulfamic acid (NH₂SO₃H, 1.5 equiv). Cool to 0 °C, then add sodium chlorite (NaClO₂, 1.5 equiv) portion-wise.

  • Conditions: Stir at room temperature for 4 hours.

  • Workup: Remove the dioxane under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2-3. Extract with EtOAc, wash with brine, dry, and concentrate.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3 with 1% AcOH) will show the disappearance of the aldehyde and the appearance of a baseline-hugging spot that stains intensely with bromocresol green, confirming carboxylic acid formation [1].

Step 4: Amide Bond Formation

  • Reaction: Dissolve 2-phenylbenzothiophene-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to generate the active ester.

  • Addition: Add the desired amine (e.g., piperidine, 1.2 equiv).

  • Conditions: Stir at room temperature for 12 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by saturated NaHCO₃ and brine. Purify via chromatography.

Protocol B: Direct Rh-Catalyzed C-H Amidation

Step 1: Late-Stage Functionalization

  • Reaction: In an oven-dried Schlenk tube under an Argon atmosphere, combine 2-phenylbenzo[b]thiophene (1.0 equiv, e.g., 0.14 mmol) and 1-butanol (1-BuOH, 3.5 mL).

  • Catalyst & Reagent Addition: Add propyl isocyanate (10.0 equiv, 1.4 mmol), [RhCl(COD)]₂ (10 mol%, 0.014 mmol), and 1,5-cyclooctadiene (COD, 0.5 equiv, 0.072 mmol) [2].

  • Conditions: Stir the reaction mixture at room temperature (approx. 20-25 °C) for 5 hours.

  • Workup: Quench the reaction by adding H₂O (10 mL). Extract the aqueous phase with EtOAc (3 × 15 mL). Combine the organic phases, wash with saturated aqueous NaCl (15 mL), and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude material via silica gel column chromatography using Hexane/EtOAc (9:1) as the eluent.

  • Validation Checkpoint: For 2-Phenyl-N-propylbenzo[b]thiophene-3-carboxamide, recrystallization from Hexane/EtOAc yields pale brown needles (m.p. 157–161 °C). ¹H NMR (CDCl₃) will show the characteristic amide N-H broad singlet at ~5.54 ppm and the propyl chain multiplets at 0.76, 1.38, and 3.27 ppm[2].

References

  • Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][1]

  • 遷移金属を用いた触媒的プロセスを基盤とする新規複素環構築法の開発 (Development of novel heterocyclic construction methods based on catalytic processes using transition metals) Source: Mukogawa Women's University Repository URL:[Link][2]

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of Benzothiophene-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The benzothiophene-3-carboxylic acid core is a privileged pharmacophore embedded within numerous biologically active molecules, including potent kinase inhibitors, anti-HIV agents (e.g., allosteric ribonuclease H inhibitors), and 5-HT1A serotonergic receptor ligands[1][2]. Despite its immense value in drug discovery, the traditional synthesis of 1-benzothiophene-3-carboxylic acid derivatives is notoriously bottlenecked by prolonged reaction times, harsh thermal conditions, and poor regioselectivity[3].

To overcome these limitations, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technique. Unlike conventional conductive heating, which relies on thermal gradients and convection, MAOS utilizes dielectric heating. Polar solvents and reagents directly absorb microwave energy, converting it into heat via dipole rotation and ionic conduction. This volumetric heating eliminates thermal wall effects, rapidly overcomes high activation energy barriers, and dramatically accelerates reaction kinetics—reducing multi-day synthetic sequences to mere minutes while simultaneously improving yield and purity profiles[1].

This application note details a highly optimized, three-step microwave-assisted workflow for the rapid generation of benzothiophene-3-carboxamide libraries, starting from commercially available 3-bromobenzothiophene.

Mechanistic Workflow & Pathway Visualization

The synthetic sequence is designed for maximum efficiency and modularity, allowing drug development professionals to rapidly diversify the 3-position of the benzothiophene core. The workflow consists of:

  • Palladium-Catalyzed Cyanation : Conversion of the aryl bromide to a nitrile.

  • Alkaline Hydrolysis : Saponification of the nitrile to the core carboxylic acid.

  • Amide Coupling : Derivatization with diverse amines (e.g., piperazines) to yield the final target compounds.

G A 3-Bromobenzothiophene (Starting Material) B MW Cyanation Pd(PPh3)4, Zn(CN)2 150°C, 15 min A->B C 3-Cyanobenzothiophene (Intermediate 1) B->C 92% Yield D MW Hydrolysis NaOH, EtOH/H2O 120°C, 20 min C->D E Benzothiophene-3- carboxylic acid D->E 95% Yield F MW Amide Coupling HATU, DIPEA, Amine 80°C, 10 min E->F G Target Derivative (e.g., Piperazine amide) F->G 98% Yield

Fig 1: Three-step microwave-assisted synthetic workflow for benzothiophene-3-carboxamides.

Comparative Quantitative Data

The table below summarizes the dramatic kinetic and yield improvements achieved by transitioning from conventional thermal heating to the optimized microwave protocols described in this guide.

Reaction StepConventional ConditionsConventional YieldMicrowave ConditionsMicrowave YieldTime Reduction Factor
1. Cyanation 80 °C, 12 hours65%150 °C, 15 mins92% 48x
2. Hydrolysis 100 °C, 24 hours70%120 °C, 20 mins95% 72x
3. Amide Coupling 25 °C, 8 hours75%80 °C, 10 mins98% 48x

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Pd-Catalyzed Cyanation

Objective: Synthesize 3-cyanobenzothiophene from 3-bromobenzothiophene.

  • Reagents: 3-Bromobenzothiophene (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (0.05 eq), anhydrous DMF.

  • Step-by-Step Methodology:

    • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 3-bromobenzothiophene (1.0 mmol) in 4 mL of anhydrous DMF.

    • Add Zn(CN)₂ (0.6 mmol) and Pd(PPh₃)₄ (0.05 mmol).

    • Seal the vial with a Teflon septum cap and purge with Argon for 3 minutes to remove oxygen.

    • Irradiate in a dedicated microwave synthesizer at 150 °C for 15 minutes (Dynamic power mode, high stirring).

    • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove zinc salts and catalyst. Wash the organic layer with 5% aqueous LiCl to remove DMF, dry over Na₂SO₄, and concentrate.

  • Causality & Expertise: Zinc cyanide is deliberately selected over sodium or potassium cyanide. Its poor solubility in DMF limits the concentration of free cyanide ions in solution, which prevents the formation of inactive, saturated palladacyanide complexes (catalyst poisoning). Microwave irradiation rapidly overcomes the high activation energy required for the oxidative addition of the electron-rich, sterically hindered benzothiophene C-Br bond.

  • Self-Validating System: Analyze the crude mixture via LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet (M, M+2) due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. Successful conversion is confirmed by the complete disappearance of this doublet and a mass shift of -54 Da (corresponding to the loss of Br and addition of CN).

Protocol B: Rapid Microwave Saponification

Objective: Hydrolyze 3-cyanobenzothiophene to benzothiophene-3-carboxylic acid.

  • Reagents: 3-Cyanobenzothiophene (1.0 eq), 2M NaOH (aq) (5.0 eq), Ethanol.

  • Step-by-Step Methodology:

    • Transfer the crude 3-cyanobenzothiophene (approx. 1.0 mmol) to a 10 mL microwave vial.

    • Add 2 mL of Ethanol and 2.5 mL of 2M NaOH aqueous solution.

    • Seal the vial and heat under microwave irradiation at 120 °C for 20 minutes.

    • Cool the reaction to 0 °C in an ice bath. Acidify the mixture to pH ~2 using 2M HCl.

    • Collect the resulting white/pale-yellow precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

  • Causality & Expertise: Hydrolysis of sterically hindered aromatic nitriles typically requires harsh refluxing conditions for 24–48 hours due to the resonance stabilization of the intermediate primary amide. Under microwave dielectric heating, the highly polar ethanol/water solvent mixture rapidly superheats. This intense localized heating accelerates the nucleophilic attack of the hydroxide ion on the nitrile carbon, driving the reaction to completion in a fraction of the time.

  • Self-Validating System: Monitor the isolated solid via FT-IR spectroscopy. The sharp, distinct C≡N stretching band at ~2220 cm⁻¹ must completely vanish. It will be replaced by a broad O-H stretching band (2500–3300 cm⁻¹) and a strong, sharp C=O stretch at ~1680 cm⁻¹, definitively confirming the formation of the carboxylic acid.

Protocol C: Microwave-Promoted Amide Derivatization

Objective: Couple benzothiophene-3-carboxylic acid with a secondary amine (e.g., piperazine derivative) to form the final active pharmaceutical ingredient (API) scaffold[4].

  • Reagents: Benzothiophene-3-carboxylic acid (1.0 eq), Piperazine derivative (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Step-by-Step Methodology:

    • In a microwave vial, dissolve benzothiophene-3-carboxylic acid (0.5 mmol) and HATU (0.6 mmol) in 3 mL of anhydrous DMF.

    • Add DIPEA (1.5 mmol) and stir at room temperature for 2 minutes to pre-activate the acid.

    • Add the selected piperazine derivative (0.6 mmol).

    • Seal the vial and subject to microwave irradiation at 80 °C for 10 minutes.

    • Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3 x 10 mL). Wash the combined organics with brine, dry over MgSO₄, and evaporate to yield the target derivative.

  • Causality & Expertise: HATU is selected as the coupling reagent because it generates a highly reactive HOAt ester intermediate. This prevents epimerization and accelerates amidation even with sterically hindered secondary amines[4]. Microwave heating at 80 °C ensures quantitative conversion within 10 minutes, strictly avoiding the thermal degradation of the coupling reagent that frequently occurs during prolonged conventional heating.

  • Self-Validating System: Analyze the product via ¹H NMR and ¹³C NMR. The ¹H NMR spectrum will show the complete disappearance of the broad carboxylic acid proton (typically observed at ~13.0 ppm)[2]. Concurrently, the emergence of aliphatic amine/piperazine signals between 2.5–4.0 ppm, alongside a distinct amide carbonyl peak at ~165-170 ppm in the ¹³C NMR spectrum, validates the successful formation of the target derivative.

References

  • Tikhomirov, A., & Litvinova, V. A. (2021). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds.
  • Tomkinson, N. C. O., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing.
  • Pessoa-Mahana, H., et al. (2008). Solvent-Free Microwave Synthesis of 3-(4-Benzo[b]thiophene-2-carbonyl)-1-piperazinyl-1-benzo[b]thiophen-2-yl-1-propanones. LOCKSS.
  • Corona, A., et al. (2016). From cycloheptathiophene-3-carboxamide to oxazinone-based derivatives as allosteric HIV-1 ribonuclease H inhibitors. PMC - NIH.

Sources

Application Notes & Protocols: PdI2/KI Catalyzed Synthesis of Benzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzothiophenes and the PdI2/KI Catalyst System

Benzothiophene scaffolds are privileged heterocyclic motifs integral to a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. Their synthesis has long been a focal point of organic chemistry, demanding methods that are not only efficient and high-yielding but also tolerant of diverse functional groups. Among the advanced catalytic methodologies, the palladium iodide/potassium iodide (PdI₂/KI) system has emerged as a particularly robust and versatile tool.

This system distinguishes itself by its operational simplicity, often avoiding the need for complex phosphine ligands that can be costly and sensitive. The combination of PdI₂ with an excess of KI facilitates a range of transformations, most notably the intramolecular cyclization of sulfur-containing aryl alkynes. This guide provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and detailed protocols for leveraging the PdI₂/KI system in the synthesis of functionally diverse benzothiophenes.

Mechanistic Insights: The Synergistic Role of Palladium and Iodide

The efficacy of the PdI₂/KI catalytic system hinges on a cooperative interplay between the palladium center and the iodide anions. While the precise mechanism can vary with the substrate and reaction type (e.g., oxidative carbonylation vs. heterocyclodehydration), a general catalytic cycle for the cyclization of 2-(methylthio)phenylacetylenes has been proposed.[1][2]

The key steps are as follows:

  • Alkyne Activation: The palladium(II) center coordinates to the triple bond of the substrate, rendering it susceptible to nucleophilic attack.

  • Intramolecular Cyclization: The pendant sulfur atom of the thioether attacks the activated alkyne in a 5-endo-dig cyclization fashion. This step forms a vinylpalladium species and a transient sulfonium iodide intermediate.[1][3]

  • Iodide-Promoted Demethylation: An excess of iodide anions in the reaction medium facilitates the demethylation of the sulfonium intermediate, forming methyl iodide (MeI) and a thiolate-palladium complex.[1][2] This step is crucial and highlights the essential role of KI beyond simply being a source of iodide ligands for the palladium center.

  • Carbonylative Insertion (if applicable): In carbonylative variants, carbon monoxide (CO) inserts into the vinylpalladium bond.[1][4]

  • Product Formation & Catalyst Regeneration: Subsequent attack by a nucleophile (e.g., an alcohol in alkoxycarbonylation) releases the final benzothiophene product and Pd(0).[1] The catalytic cycle is closed by the reoxidation of Pd(0) to the active Pd(II) state. In aerobic protocols, oxygen from the air serves as the terminal oxidant for this step.[1][4]

Catalytic_Cycle cluster_main PdI₂/KI Catalyzed Oxidative Carbonylation A Pd(II)I₂ B Alkyne Complex A->B + Substrate (Ar-SMe-C≡CR) C Sulfonium Vinyl-Pd(II) Intermediate B->C 5-endo-dig S-cyclization D Thiolate Vinyl-Pd(II) Intermediate C->D + I⁻ - MeI E Acyl-Pd(II) Intermediate D->E + CO F Pd(0) E->F + ROH - Product - HI F->A Reoxidation (O₂, HI)

Figure 1: Proposed catalytic cycle for the PdI₂/KI-catalyzed oxidative alkoxycarbonylation of 2-(methylthio)phenylacetylenes.

Core Reaction Parameters and Optimization

The success of this catalytic transformation is highly dependent on several key parameters. Understanding their influence is critical for optimizing reaction outcomes.

ParameterTypical RangeRationale & Expert Insights
Palladium Source PdI₂ (2-10 mol%)PdI₂ is often used directly. While other precursors like Pd(OAc)₂ can be used, PdI₂ is convenient as it pre-loads the system with iodide. Catalyst loading is typically kept low for efficiency.[2][5]
Potassium Iodide (KI) 2.5 - 30 equivalentsKI serves multiple crucial roles: it acts as a halide source to form active [PdIₓ]ⁿ⁻ species, promotes the key S-demethylation step in thioanisole substrates, and stabilizes the catalytic species.[1][4][5] The optimal KI:PdI₂ ratio can be quite high.[1][5]
Substrate 2-Alkynylthioanisoles or 1-(2-Mercaptophenyl)-2-yn-1-olsThe reaction is versatile. Thioanisoles are common starting materials that undergo a demethylation-cyclization sequence.[4][6] Mercaptophenol derivatives can undergo a more direct heterocyclodehydration.[5][7]
Solvent Alcohols (MeOH, EtOH), Acetonitrile (MeCN)For alkoxycarbonylation, the alcohol (e.g., MeOH) serves as both the solvent and the nucleophile.[1][4] For non-carbonylative cyclizations like heterocyclodehydration, MeCN is an effective solvent.[5][7]
Temperature 80 - 100 °CThermal energy is required to drive the reaction, particularly the cyclization and catalyst regeneration steps. Temperatures above 100 °C may lead to catalyst decomposition.[5][8]
Atmosphere CO/Air or Inert GasFor carbonylative syntheses, a high pressure of CO (e.g., 30-40 atm) is necessary for the insertion step. Air (or O₂) is included as the terminal oxidant.[1][4] For other variants like heterocyclodehydration, the reaction is run under an inert atmosphere.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two distinct and valuable transformations catalyzed by the PdI₂/KI system.

Experimental_Workflow start Start reagents Combine Substrate, PdI₂, KI, and Solvent in Reaction Vessel start->reagents atmosphere Establish Reaction Atmosphere (e.g., CO/Air or Inert Gas) reagents->atmosphere reaction Heat to 80-100 °C (15-36 h) atmosphere->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Cool, Dilute, and Perform Aqueous Workup monitor->workup purify Concentrate and Purify via Column Chromatography workup->purify end Characterize Pure Product purify->end

Figure 2: General experimental workflow for PdI₂/KI catalyzed benzothiophene synthesis.

Protocol 1: Synthesis of Benzothiophene-3-carboxylic Esters via Oxidative Alkoxycarbonylation

This protocol is adapted from methodologies reported for the synthesis of benzothiophene-3-carboxylates from 2-(methylthio)phenylacetylenes.[1][3][4] This reaction is highly valuable for introducing an ester functionality directly during the cyclization process.

Materials & Equipment:

  • 2-(Methylthio)phenylacetylene substrate (1.0 equiv)

  • Palladium(II) iodide (PdI₂) (5 mol%)

  • Potassium iodide (KI) (2.5 - 5.0 equiv)

  • Anhydrous Methanol (MeOH)

  • High-pressure autoclave/reactor equipped with a magnetic stirrer and gas inlets

  • CO/Air gas mixture (4:1 ratio) or separate CO and Air gas cylinders

  • Standard glassware for workup and column chromatography

Procedure:

  • Vessel Preparation: To a glass liner of a high-pressure autoclave, add the 2-(methylthio)phenylacetylene substrate (e.g., 0.5 mmol), PdI₂ (0.025 mmol), and KI (1.25 mmol).

  • Solvent Addition: Add anhydrous methanol to achieve a substrate concentration of approximately 0.02 mmol/mL.

  • Reactor Assembly: Seal the glass liner inside the autoclave.

  • Pressurization: Purge the autoclave with the CO/Air (4:1) mixture several times. Pressurize the vessel to 40 atm with the CO/Air mixture.

  • Reaction: Place the autoclave in a heating mantle or oil bath preheated to 80-100 °C. Stir the reaction mixture vigorously for 15-24 hours.

  • Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • Extraction: Open the reactor and transfer the reaction mixture to a round-bottom flask. Concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure benzothiophene-3-carboxylic ester.[9]

Protocol 2: Synthesis of (E)-2-(1-Alkenyl)benzothiophenes via Heterocyclodehydration

This protocol details a non-carbonylative approach for the synthesis of alkenyl-substituted benzothiophenes from 1-(2-mercaptophenyl)-2-yn-1-ols.[5][7]

Materials & Equipment:

  • 1-(2-Mercaptophenyl)-2-yn-1-ol substrate (1.0 equiv)

  • Palladium(II) iodide (PdI₂) (2 mol%)

  • Potassium iodide (KI) (20 mol%, for a KI:PdI₂ ratio of 10)

  • Anhydrous Acetonitrile (MeCN)

  • Schlenk tube or round-bottom flask with reflux condenser

  • Inert gas (Nitrogen or Argon) supply

  • Standard glassware for workup and column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 1-(2-mercaptophenyl)-2-yn-1-ol substrate (e.g., 0.3 mmol), PdI₂ (0.006 mmol), and KI (0.06 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous acetonitrile via syringe.

  • Reaction: Immerse the Schlenk tube in a preheated oil bath at 80-100 °C and stir the mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired (E)-2-(1-alkenyl)benzothiophene.

Conclusion and Outlook

The PdI₂/KI catalytic system represents a powerful and practical platform for the synthesis of substituted benzothiophenes. Its operational simplicity, coupled with its effectiveness in promoting key bond-forming events, makes it an attractive method for both academic research and process development. The protocols described herein for carbonylative and dehydrative cyclizations demonstrate the adaptability of this system to construct a variety of high-value benzothiophene derivatives from readily accessible starting materials. Future research may further expand the substrate scope and uncover new mechanistic pathways, solidifying the role of the PdI₂/KI system as a cornerstone in heterocyclic synthesis.

References

  • Benchchem. Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzothiophene Derivatives.
  • Organic Chemistry Portal. Benzothiophene synthesis.
  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Available from: [Link]

  • Benchchem. Technical Support Center: Palladium-Catalyzed Benzothiophene Synthesis.
  • Benchchem. Application Notes and Protocols: Palladium-Catalyzed Synthesis of 6-(Benzothiophen-2-YL)-1H-indole.
  • Gabriele, B., et al. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry. Available from: [Link]

  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. ACS Publications. Available from: [Link]

  • Mancuso, R., et al. (2021). Multicomponent Synthesis of Benzothiophen‐2‐acetic Esters by a Palladium Iodide Catalyzed S‐cyclization – Alkoxycarbonylation Sequence. Advanced Synthesis & Catalysis. Available from: [Link]

  • Bryan, C. S., et al. (2009). Efficient Synthesis of Benzothiophenes by an Unusual Palladium‐Catalyzed Vinylic C-S Coupling. Angewandte Chemie International Edition. Available from: [Link]

  • ResearchGate. General pathways for the synthesis of benzo[b]thiophenes from 2‐alkynylthioanisoles. Available from: [Link]

  • Takeda, A., et al. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society. Available from: [Link]

  • Gabriele, B., et al. (2011). Synthesis of Benzothiophene Derivatives by Pd-catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. PubMed. Available from: [Link]

  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Semantic Scholar. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Phenyl-1-benzothiophene-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing the 2-phenyl-1-benzothiophene-3-carboxylic acid core. This scaffold is a privileged structure in medicinal chemistry and materials science[1], but its synthesis is notoriously complicated by steric hindrance at the C3 position and the oxidative instability of sulfur nucleophiles.

To overcome these limitations, this guide bypasses traditional, low-yielding cyclizations in favor of a state-of-the-art, two-stage methodology: a Palladium Iodide-Catalyzed Oxidative Cyclization-Alkoxycarbonylation [2], followed by a Sterically-Optimized Saponification .

Mechanistic Architecture & Workflow

The success of this synthesis relies on the precise orchestration of the PdI2/KI catalytic system. The causality of this design is highly specific:

  • S-Cyclization & Demethylation: The alkyne substrate undergoes an intramolecular 5-endo-dig S-cyclization to form a transient sulfonium intermediate. Here, the excess iodide from KI acts as a critical nucleophile to promote S-demethylation[3].

  • Carbonylation & Reoxidation: Subsequent CO insertion and reductive elimination yield the ester. Crucially, O₂ (from standard air) acts as the terminal oxidant, oxidizing in situ generated HI back to I₂, which oxidatively adds to Pd(0) to regenerate the active Pd(II) catalyst[2].

Pathway Substrate 1. Substrate: methyl(2-(phenylethynyl)phenyl)sulfane Catalyst 3. Catalytic System: PdI2 (5 mol%), KI (2.5 eq) Substrate->Catalyst Solvated in MeOH Reagents 2. Reagents: CO (32 atm), Air (8 atm), MeOH Reagents->Catalyst Pressurized Autoclave Intermediate 4. Intermediate: Methyl 2-phenylbenzo[b]thiophene- 3-carboxylate Catalyst->Intermediate Oxidative Cyclization (80 °C, 24h) Hydrolysis 5. Saponification: LiOH, THF/MeOH/H2O, Heat Intermediate->Hydrolysis Isolation & Purification Product 6. Target Product: 2-Phenyl-1-benzothiophene- 3-carboxylic acid Hydrolysis->Product Acidic Workup (HCl)

Workflow for synthesizing 2-phenyl-1-benzothiophene-3-carboxylic acid via Pd-catalysis.

Process Optimization Data

The choice of solvent and the alkyl chain of the alcohol directly dictate the kinetics of the alkoxycarbonylation step. Below is the field-validated quantitative data for the synthesis of the ester intermediate[2]:

SubstrateSolvent / NucleophileCatalyst LoadingPressure (CO/Air)Yield of Ester (%)Operational Note
1a (R=Ph)Methanol (MeOH)PdI₂ (5 mol%), KI (2.5 eq)32 atm / 8 atm81% Optimal kinetics; minimal bypass products.
1a (R=Ph)Ethanol (EtOH)PdI₂ (5 mol%), KI (2.5 eq)32 atm / 8 atm75% Slight steric penalty during carbonylation.
1a (R=Ph)Isopropanol (i-PrOH)PdI₂ (5 mol%), KI (2.5 eq)32 atm / 8 atm62% High steric hindrance; slower reaction rate.
1a (R=Ph)BmimBF₄ (Ionic Liq.)PdI₂ (5 mol%), KI (2.5 eq)32 atm / 8 atm78% Enables catalyst recycling up to 6 runs.

Troubleshooting & Causality FAQs

Q1: My oxidative cyclization stalled, and GC-MS shows unreacted methyl(2-(phenylethynyl)phenyl)sulfane. How do I drive conversion? A: This usually indicates a failure in either the catalytic cycle's reoxidation step or insufficient S-demethylation. Ensure your KI loading is strictly at 2.5 equivalents relative to the substrate[2]. The iodide anion is mechanistically required to demethylate the transient sulfonium intermediate; without it, the cycle halts[3]. Additionally, verify your gas mixture—the system requires an oxidative environment (typically 32 atm CO and 8 atm Air) to reoxidize Pd(0) to Pd(II) via HI oxidation.

Q2: I am detecting a significant amount of non-carbonylated 2-phenylbenzothiophene. What is causing this bypass? A: Premature reductive elimination before CO insertion causes this bypass. It is a direct result of inadequate carbon monoxide mass transfer into the solvent. Ensure vigorous stirring (≥800 rpm) in the autoclave. Furthermore, if you are using bulkier alcohols (like i-PrOH), the slower alkoxycarbonylation rate increases the likelihood of this side reaction. Switching to Methanol favors the desired carbonylation pathway[2].

Q3: The final saponification of the methyl ester to the carboxylic acid is incomplete, even after 12 hours. Why? A: The C3-carboxylate is severely sterically hindered by the adjacent benzothiophene core and the bulky C2-phenyl group. Standard ambient saponification will fail. You must use forcing conditions: a large excess of LiOH (5–10 equivalents) in a high-boiling aqueous-organic mixture (e.g., THF/MeOH/H₂O 3:1:1) at reflux (70–80 °C). The addition of MeOH enhances the solubility of the lipophilic intermediate, ensuring the hydroxide nucleophile can access the hindered carbonyl carbon.

Q4: Can the PdI₂/KI catalytic system be recycled to improve the cost-efficiency of scale-up? A: Yes. By replacing the standard alcohol solvent with an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄), the PdI₂/KI catalyst remains immobilized in the ionic phase. The product can be extracted using non-polar co-solvents (like hexane/ethyl acetate), allowing the catalytic system to be recycled for multiple runs without appreciable loss of activity[2].

Validated Experimental Protocols

Step 1: Palladium-Catalyzed Synthesis of Methyl 2-phenylbenzo[b]thiophene-3-carboxylate

Self-Validation Check: Substrate consumption should be monitored via GC-MS. The emergence of a highly UV-active spot (R_f ~0.4 in 95:5 Hexane:EtOAc) confirms ester formation.

  • Preparation: Charge a jacketed stainless-steel autoclave with methyl(2-(phenylethynyl)phenyl)sulfane (1.0 eq), PdI₂ (5 mol%), and KI (2.5 eq)[2].

  • Solvation: Add anhydrous Methanol to achieve a concentration of 0.02 mmol of substrate per mL of solvent.

  • Pressurization: Seal the autoclave. While stirring, pressurize the vessel with Carbon Monoxide (CO) to 32 atm, followed by Air up to a total pressure of 40 atm[2].

  • Reaction: Heat the jacketed autoclave to 80 °C using a circulating thermic fluid. Maintain vigorous stirring (≥800 rpm) for 24 hours.

  • Workup: Cool the autoclave to room temperature and carefully degas in a well-ventilated fume hood. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: Hexane to Hexane/EtOAc 95:5) to yield the ester as a yellow solid (~81% yield).

Step 2: Sterically-Optimized Saponification to 2-Phenyl-1-benzothiophene-3-carboxylic Acid

Self-Validation Check: Acidification of the aqueous layer must trigger immediate, voluminous precipitation. A lack of precipitate indicates the ester was not successfully cleaved.

  • Dissolution: Dissolve the purified methyl 2-phenylbenzo[b]thiophene-3-carboxylate in a 3:1:1 solvent mixture of THF/MeOH/H₂O (approx. 10 mL per mmol of substrate).

  • Hydrolysis: Add LiOH·H₂O (5.0 to 10.0 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 75 °C for 16 hours. Monitor the disappearance of the ester via TLC.

  • Solvent Removal: Cool the reaction to room temperature and remove the organic solvents (THF/MeOH) under reduced pressure.

  • Extraction: Dilute the remaining aqueous phase with distilled water and wash twice with Diethyl Ether (Et₂O) to remove any unreacted ester or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH reaches 2.0. The target carboxylic acid will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and dry overnight in a vacuum oven at 50 °C to afford the pure 2-phenyl-1-benzothiophene-3-carboxylic acid.

References

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Multicomponent Synthesis of Benzothiophen‐2‐acetic Esters by a Palladium Iodide Catalyzed S‐cyclization Advanced Synthesis & Catalysis (Wiley) URL:[Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of 2-phenylbenzothiophene-3-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-phenylbenzothiophene-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As a trusted solvent in drug discovery, DMSO is often the first choice for creating stock solutions[1][2]. However, the unique physicochemical properties of compounds like 2-phenylbenzothiophene-3-carboxylic acid can make this a non-trivial step. This guide provides in-depth, field-proven insights and step-by-step protocols to address these challenges effectively.

Section 1: Understanding the Core Problem

Before troubleshooting, it is crucial to understand the components involved. The solubility of a compound is governed by the interplay between its own properties and those of the solvent.

Physicochemical Profile: 2-phenylbenzothiophene-3-carboxylic acid

The structure of 2-phenylbenzothiophene-3-carboxylic acid presents a dualistic nature. It contains a large, rigid, and hydrophobic core composed of the benzothiophene and phenyl rings. This structure promotes strong intermolecular π-stacking interactions, which can favor the solid crystal lattice over the dissolved state.

Conversely, the carboxylic acid group (-COOH) is polar and capable of forming strong hydrogen bonds. This group is the primary point of interaction with polar solvents. The challenge arises from the dominance of the hydrophobic scaffold, which can lead to aggregation and poor solvation even in a powerful solvent like DMSO.

The Solvent's Role: Dimethyl Sulfoxide (DMSO)

DMSO is a highly effective polar aprotic solvent, renowned for its ability to dissolve a wide range of both polar and nonpolar compounds[1][3]. Its strong hydrogen bond accepting capacity (via the sulfoxide oxygen) can disrupt the hydrogen bonds in solute aggregates[4][5]. However, two properties of DMSO are critical to understanding solubility issues:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds, as it creates a more polar environment that can force the nonpolar parts of the solute out of solution.

  • High Boiling Point: While advantageous for solution stability at room temperature, its high boiling point of 189°C (372°F) makes it difficult to remove by simple evaporation[1].

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when dissolving 2-phenylbenzothiophene-3-carboxylic acid in DMSO.

Q1: My compound is not dissolving in DMSO at the desired concentration, even after vortexing. What is the primary cause?

A1: This is a classic case of low intrinsic solubility at ambient conditions. Several factors are likely at play:

  • Crystal Lattice Energy: The compound may exist in a highly stable crystalline form (polymorph) that requires significant energy to break apart. Amorphous solids, which lack a defined crystal structure, typically dissolve more readily but may be less stable over time[6].

  • Insufficient Solvent: The target concentration may exceed the compound's equilibrium solubility limit in DMSO at room temperature.

  • Purity: Impurities can sometimes enhance solubility, while highly pure crystalline material can be more difficult to dissolve[6].

  • Kinetic Barrier: Dissolution may simply be very slow. The rate can be enhanced by increasing the surface area (grinding the solid) and applying energy[7].

Q2: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling. Why?

A2: You created a supersaturated solution. By heating, you provided the energy needed to dissolve the compound beyond its room temperature equilibrium point. Upon cooling, the system tries to return to its lowest energy state, which for a supersaturated solution is to precipitate the excess solute. This often results in the formation of a more stable, less soluble crystalline form, making it even harder to redissolve[6].

Q3: My stock solution was clear when I made it, but after a few days in storage (or a freeze-thaw cycle), I see a precipitate. What happened?

A3: This common issue is typically caused by two factors:

  • Water Absorption: As mentioned, DMSO is highly hygroscopic. Over time, it will absorb atmospheric moisture, increasing the polarity of the solvent and reducing the solubility of your hydrophobic compound, causing it to precipitate.

  • Freeze-Thaw Cycles: The process of freezing and thawing can promote the organization of solute molecules into a stable crystal lattice, which may not readily redissolve upon thawing. This is a well-documented issue for compounds stored in DMSO[6][8].

Q4: Can I use additives to improve solubility? My experiment is sensitive to pH changes.

A4: If your experiment is sensitive to pH, adding acids or bases is not recommended. In such cases, the best approach is to work with the highest possible concentration of a clear, stable stock solution, which may be lower than initially desired. You might also consider a co-solvent system if your experimental protocol allows it, though this can introduce other complexities[9].

Q5: My downstream assay can tolerate a basic pH. How can I leverage this?

A5: This is an excellent opportunity for a chemical modification approach. Carboxylic acids are generally much more soluble in their deprotonated (salt) form. By adding a small amount of a suitable base, you can convert the carboxylic acid into its highly soluble carboxylate salt. This is one of the most effective strategies for this class of compounds. See Protocol 3 for a detailed methodology.

Section 3: Experimental Protocols & Workflows

This section provides a logical workflow for troubleshooting and detailed protocols for preparing your solutions.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process to systematically address solubility issues.

G cluster_start cluster_steps cluster_end start Start: Solubility Issue (Compound won't dissolve) purity Step 1: Verify Purity & Form - Is it crystalline? Amorphous? - Grind to fine powder. start->purity Begin Troubleshooting volume Step 2: Increase Solvent Volume - Prepare a more dilute solution. purity->volume If pure energy Step 3: Apply Energy - Use sonication and/or gentle heat (40-50°C). volume->energy Still insoluble success Success: Clear & Stable Solution - Store properly (desiccated, RT). volume->success If successful base Step 4: Consider Basification - Is a higher pH acceptable? - Add 1.1 eq. of a non-nucleophilic base. energy->base Still insoluble or precipitates on cooling energy->success If successful fail Failure: Re-evaluate - Concentration may be too high. - Consider alternative solvents. energy->fail If pH change is NOT OK and still insoluble base->success If pH change is OK base->fail Still insoluble

Caption: A logical workflow for troubleshooting solubility.

Protocol 1: Standard Dissolution Method

This protocol should be the first attempt for dissolving the compound under standard conditions.

  • Materials:

    • 2-phenylbenzothiophene-3-carboxylic acid (pre-weighed)

    • Anhydrous, high-purity DMSO[10]

    • Appropriate glass vial with a PTFE-lined cap

    • Vortex mixer

  • Procedure:

    • Ensure the compound is a fine powder to maximize surface area. If it is in large crystals, gently grind it in a mortar and pestle.

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Tightly cap the vial to prevent moisture absorption.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Visually inspect for any undissolved solid against a dark background.

    • If undissolved solid remains, let the vial sit at room temperature for 30 minutes and vortex again.

Protocol 2: Enhanced Dissolution (Heat & Sonication)

If the standard method fails, applying energy can help overcome the kinetic barrier to dissolution.

  • Materials:

    • Same as Protocol 1

    • Ultrasonic bath

    • Heating block or water bath set to 40-50°C

  • Procedure:

    • Follow steps 1-3 from Protocol 1.

    • Place the vial in an ultrasonic bath for 10-15 minutes. The cavitation provides localized energy to break up solid aggregates[6].

    • Visually inspect. If solid remains, transfer the vial to a heating block or water bath set to no higher than 50°C .

    • Heat for 5-10 minutes, with intermittent vortexing every 2-3 minutes.

    • Once dissolved, allow the solution to cool slowly to room temperature.

    • Crucial Validation Step: Observe the solution for at least one hour after it reaches room temperature. If it remains clear, the solution is likely stable. If a precipitate forms, the concentration is too high for room temperature stability, and you have created a supersaturated solution.

Protocol 3: Solubility Enhancement via Basification

This is a highly effective chemical method for carboxylic acids, but only if your downstream application can tolerate a non-neutral pH and the presence of a base.

  • Materials:

    • Same as Protocol 1

    • A non-nucleophilic organic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

    • Micropipette

  • Procedure:

    • Prepare the suspension of the compound in DMSO as described in Protocol 1.

    • Calculate the molar equivalents of your compound.

    • Using a micropipette, add 1.1 molar equivalents of the base (e.g., TEA) to the suspension. The slight excess ensures complete deprotonation.

    • Cap the vial and vortex for 1-2 minutes. Dissolution of the newly formed carboxylate salt should be rapid and complete.

    • Note: This creates a stock solution of the salt of your compound, not the free acid. This must be documented and considered in all subsequent experiments.

Section 4: Data Summary & Best Practices

Physicochemical Properties
Property2-phenylbenzothiophene-3-carboxylic acid (Estimated)Dimethyl Sulfoxide (DMSO)
Molecular Formula C₁₅H₁₀O₂S(CH₃)₂SO
Molecular Weight 254.31 g/mol 78.13 g/mol
Appearance White to off-white solid (likely crystalline)[11][12]Colorless liquid[1]
Key Features Hydrophobic core, polar -COOH groupPolar aprotic, strong H-bond acceptor[1][3]
Boiling Point N/A189 °C[1]
Melting Point N/A19 °C[1]
Best Practices for Solution Storage

To ensure the long-term stability of your stock solution and avoid precipitation:

  • Use Anhydrous DMSO: Always use a fresh, sealed bottle of high-purity, anhydrous DMSO.

  • Aliquot: Prepare smaller, single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles and reduces water absorption from repeated opening of the main stock vial.

  • Proper Sealing: Use vials with high-quality PTFE-lined caps to create an airtight seal.

  • Storage Conditions: For short-term storage (1-2 weeks), keeping the solution at room temperature in a desiccator is often better than refrigeration to avoid crystallization induced by temperature changes[6]. For long-term storage, flash-freeze aliquots and store at -20°C or -80°C, but be aware of the risks of precipitation upon thawing.

References

  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023). Google AI Search Grounding API.
  • Dimethyl sulfoxide - Wikipedia.Wikipedia.
  • Dimethyl Sulfoxide (DMSO)
  • Innovative Applications of DMSO. (2024). Google AI Search Grounding API.
  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implic
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2004). PubMed.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.Journal of Biomolecular Screening.
  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.PMC.
  • 2-Phenylbenzothiophene-3-carboxylic acid Safety D
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2026).
  • Samples in DMSO: What an end user needs to know. (2006).
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025). International Journal of Pharmaceutical Sciences.
  • Troubleshooting poor solubility of furan-based dicarboxylic acids. (2025). Benchchem.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Benzo[b]thiophene-3-carboxylic Acid | CymitQuimica.CymitQuimica.
  • Benzo(b)thiophene-3-carboxylic acid | C9H6O2S | CID 601280.PubChem.
  • SAFETY DATA SHEET - Benzo[b]thiophene-3-carboxylic acid. (2009). ThermoFisher.
  • Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and comput
  • Unscrambling -COOH and -NH groups micro-solvation in neat Dimethyl-Sulfoxide: Insights from 1H NMR Spectroscopy and Computational Studies.
  • A quantum chemical study of the interaction of carboxylic acids with DMSO. (2022). Mongolia Journals Online.
  • Compund dilution in DMSO. (2025). Reddit.

Sources

Technical Support Center: Purification of Benzothiophene-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Sulfur Impurities & Product Polishing Product: Benzothiophene-3-carboxylic acid (BTCA) and derivatives Audience: Organic Chemists, Process Engineers, Drug Discovery Specialists

Introduction: The "Sulfur Paradox"

Welcome to the Technical Support Center. If you are working with benzothiophene-3-carboxylic acid (BTCA) , you are likely facing a unique purification challenge we call the "Sulfur Paradox."

Your target molecule contains a sulfur atom within the aromatic ring (the thiophene core) which is essential for biological activity. However, synthesis pathways—whether via oxidative cyclization of thiophenols or Friedel-Crafts acylation—often leave behind extraneous sulfur impurities. These include elemental sulfur (


) , unreacted thiols/sulfides , and inorganic salts .

Standard desulfurization techniques (like Raney Nickel) are dangerous here because they risk destroying your pharmacophore by opening the thiophene ring. This guide provides chemically selective protocols to strip away contaminants without compromising the benzothiophene core.

Module 1: Diagnostic Triage (FAQ)

Before initiating a workflow, identify the nature of your impurity.

Q1: My product has a persistent yellow/orange tint and poor solubility, even in organic solvents. What is this? A: This is the hallmark of Elemental Sulfur (


)  contamination.
  • Cause: Decomposition of thionating reagents or side-reactions during cyclization.

  • Behavior:

    
     is hydrophobic and non-acidic. It will not dissolve in aqueous base, which is the key to its removal (See Protocol A).
    

Q2: The product smells strongly of "rotten eggs" or garlic, even after drying. Is this normal? A: No. Pure BTCA should be odorless or have a faint aromatic scent.

  • Cause: Trapped low-molecular-weight thiols or disulfides .

  • Risk: These can poison downstream Pd-catalysts in cross-coupling reactions.

  • Fix: These require oxidative washing or specific recrystallization (See Protocol B).

Q3: My HPLC shows a "smear" or "shark fin" peak instead of a sharp Gaussian curve. A: This is Silanol Interaction .

  • Cause: The carboxylic acid proton is interacting with the silica stationary phase.[1]

  • Fix: You must acidify your mobile phase (See Protocol C).

Module 2: Decision Matrix & Workflows

Use the following logic flow to select the correct purification route.

PurificationLogic Start Crude BTCA Product Decision1 Impurity Type? Start->Decision1 CheckSol Is impurity soluble in aqueous NaOH? RouteA Protocol A: Base Extraction (pH Swing) CheckSol->RouteA No (Impurity stays solid/organic) RouteB Protocol B: Recrystallization CheckSol->RouteB Yes (Co-precipitates) RouteA->RouteB Polishing Step RouteC Protocol C: Chromatography (+Acid) Decision1->CheckSol Elemental Sulfur (Yellow) or Neutral Sulfides Decision1->RouteB Isomeric Impurities (Regioisomers) Decision1->RouteC Trace Tars/Oils (High polarity)

Figure 1: Diagnostic logic for selecting the purification method based on impurity physicochemical properties.

Module 3: Wet Chemistry Protocols
Protocol A: The "pH Swing" (Removing Elemental Sulfur & Neutrals)

Best for: Removing elemental sulfur (


), unreacted starting materials, and neutral organosulfur side products.

The Mechanism: BTCA (


) forms a water-soluble carboxylate salt in base. Elemental sulfur and neutral sulfides do not; they remain in the organic phase or as undissolved solids.

Step-by-Step:

  • Dissolution: Suspend the crude BTCA in 1M NaOH (aq) . Use 1.2 equivalents of base relative to the theoretical yield.

    • Observation: The acid should dissolve.[1] If a yellow solid remains suspended, that is likely Elemental Sulfur.

  • Filtration (Critical): If solids remain, filter the basic solution through a Celite pad.

  • Organic Wash: Extract the aqueous basic layer with an organic solvent (e.g., Dichloromethane or Toluene )

    
    .
    
    • Chemistry: Neutral sulfur impurities partition into the organic layer. The BTCA stays in the water.

  • Precipitation: Separate the aqueous layer. Cool to

    
     and slowly acidify with 6M HCl  to pH 1–2.
    
  • Collection: The purified BTCA will precipitate as a white/off-white solid. Filter and wash with cold water.

Data Validation:

Component Solubility in 1M NaOH Solubility in DCM Fate in Protocol
BTCA (Product) High (as salt) Low (as salt) Precipitates upon acidification

| Elemental Sulfur (


)  | Insoluble | High | Removed in filtration/organic wash |
| Thioethers (R-S-R)  | Insoluble | High | Removed in organic wash |
Protocol B: Recrystallization (Polishing)

Best for: Removing regioisomers (e.g., 2-isomer vs. 3-isomer) and trace colored impurities.

Solvent Selection: Benzothiophene derivatives often sublime and have high lattice energy. A mixture of Alcohol/Water is the standard for carboxylic acids of this class.

  • Primary Solvent: Ethanol (95%) or Methanol.

  • Dissolution: Heat solvent to boiling. Add crude solid until saturation.

  • Activated Carbon (Optional): If the solution is dark, add 1-2% wt/wt activated carbon, stir for 5 mins, and hot filter. Note: Carbon is excellent at adsorbing trace oxidized sulfur species.

  • Crystallization: Remove from heat. If oiling out occurs (common with thiophenes), add warm water dropwise until turbidity persists, then reheat to clear and let cool slowly.

  • Harvest: Filter and wash with cold 50% Ethanol/Water.

Protocol C: Chromatography Optimization

Best for: Final high-purity isolation (>99.5%) for biological assays.

The Issue: Carboxylic acids streak on silica gel due to hydrogen bonding with silanol groups (


).
The Fix:  You must suppress ionization.

Recommended Mobile Phase:

  • Base: Hexane / Ethyl Acetate (Gradient: 95:5

    
     70:30)
    
  • Modifier (MANDATORY): Add 0.5% - 1.0% Acetic Acid to the mobile phase.

Chromatography Silica Silica Surface (Si-OH) BTCA_Ion BTCA (Ionized) (-COO-) Silica->BTCA_Ion Strong H-Bonding (Tailing/Smearing) BTCA_Prot BTCA (Protonated) (-COOH) BTCA_Prot->Silica Weak Interaction (Sharp Peak) AcOH Acetic Acid (Modifier) AcOH->Silica Saturates Active Sites AcOH->BTCA_Ion Forces Protonation

Figure 2: Mechanism of Acetic Acid modification in silica chromatography. The acid modifier ensures the product remains in the protonated, less polar state, preventing tailing.[1]

References
  • Synthesis & Impurity Profile

    • Title: Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization.[2][3]

    • Source:The Journal of Organic Chemistry (2022).[2]

    • Context: Details the formation of side products like maleates and the use of Hexane/EtOAc eluents.[3]

    • URL:[Link]

  • Purification Methodology (Recrystallization)
  • Chromatographic Techniques

    • Title: 5-Aminothiophene-3-carboxylic acid Purific
    • Source: BenchChem Technical Support.[1]

    • Context: Establishes the standard protocol of adding 0.1-1% acetic acid to prevent streaking of thiophene-carboxylic acids on silica.
  • General Sulfur Removal

    • Title: Preparation of Sulfur of High Purity.[4]

    • Source: N
    • Context: foundational chemistry regarding the insolubility of elemental sulfur in aqueous acids/bases, supporting the "pH Swing" protocol logic.
    • URL:[Link]

Sources

Technical Support Center: Advanced Purification of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of benzothiophene derivatives. Benzothiophene scaffolds are ubiquitous in medicinal chemistry and materials science. However, their diverse functionalization—ranging from lipophilic halogens to highly polar amines—presents unique chromatographic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-purity isolation.

Visual Workflow: Purification Strategy Decision Matrix

Before beginning your purification, use the decision matrix below to determine the most effective chromatographic approach based on the physicochemical properties of your specific benzothiophene derivative.

BenzothiophenePurification Start Crude Benzothiophene Derivative CheckSol Soluble in Hexane/DCM? Start->CheckSol LiquidLoad Liquid Loading (Direct Injection) CheckSol->LiquidLoad Yes DryLoad Dry Loading (Adsorb on Silica) CheckSol->DryLoad No CheckBasic Contains Basic/Amine Groups? LiquidLoad->CheckBasic DryLoad->CheckBasic ModifiedSilica Modified Mobile Phase (Add 1% Et3N) or Alumina CheckBasic->ModifiedSilica Yes (Streaking Risk) CheckPolarity Highly Polar/Water Soluble? CheckBasic->CheckPolarity No StandardSilica Standard Normal Phase (Silica Gel) CheckPolarity->StandardSilica No ReversePhase Reverse Phase (C18) Water/MeCN CheckPolarity->ReversePhase Yes

Decision matrix for selecting the optimal chromatography strategy for benzothiophenes.

Section 1: Core Methodologies & Validated Protocols

Protocol 1: Dry Loading for Poorly Soluble Benzothiophenes

Causality: Benzothiophenes with rigid, planar structures often exhibit poor solubility in non-polar eluents like hexane[1]. Attempting to liquid-load these compounds using a strong solvent (e.g., DCM or DMF) causes "band broadening," where the strong solvent drags the compound down the column prematurely, ruining resolution. Dry loading circumvents this by pre-adsorbing the analyte onto a solid support, ensuring a narrow, uniform elution band[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude benzothiophene mixture in a volatile "good" solvent (e.g., DCM, THF, or acetone) in a round-bottom flask.

  • Adsorption: Add dry silica gel to the solution. The mass of the silica should be 2 to 3 times the mass of the crude sample.

  • Evaporation: Remove the solvent completely using a rotary evaporator until a free-flowing, dry powder is obtained[1].

    • Self-Validation Step: Shake the flask. The powder must not clump or stick to the glass; clumping indicates residual solvent which will disrupt the column bed and cause channeling.

  • Loading: Carefully pour the dry powder evenly onto the flat surface of a pre-packed, pre-equilibrated silica column.

  • Capping: Add a thin layer of clean sand (approx. 1 cm) over the dry-loaded sample to prevent mechanical disturbance of the silica bed during solvent addition[2].

Protocol 2: Modified Normal Phase for Basic Derivatives

Causality: Basic benzothiophene derivatives (e.g., amino-benzothiophenes) interact strongly with the acidic silanol (-SiOH) groups on standard silica gel via hydrogen bonding and ion-exchange[3]. This leads to severe peak tailing and streaking[4]. Adding a basic modifier competitively binds these silanol sites, allowing the target compound to elute sharply[3].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% (v/v) Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH)[4],[3].

  • Column Equilibration: Flush the silica column with at least 3 column volumes (CV) of the modified solvent to fully deactivate the silanol sites.

  • Elution: Run the chromatography using the modified solvent system.

  • Post-Purification: Remove residual Et₃N from the collected fractions by high-vacuum evaporation or by performing a mild aqueous wash during the final workup[3].

Section 2: Troubleshooting & FAQs

Q1: My basic benzothiophene derivative is streaking severely on the TLC plate and co-eluting with impurities on the column. How do I resolve this? A1: Streaking is a hallmark of acid-base interactions between your basic heterocycle and the acidic silica surface[4]. Solution: First, try adding 1% Et₃N to your mobile phase[3]. If the compound is highly sensitive or you wish to avoid the arduous removal of Et₃N post-purification, switch your stationary phase to Basic or Neutral Alumina[4],[3]. Alumina lacks highly acidic silanol groups, naturally preventing the streaking of basic compounds[3].

Q2: I am purifying a benzothiophene synthesized via Palladium-catalyzed cyclization, but my product fractions are contaminated with a dark color. What is happening? A2: Palladium-catalyzed syntheses (such as oxidative cyclizations to form benzothiophene-3-carboxylic esters) often leave behind colloidal palladium or catalyst ligands that co-elute with the product[5]. Solution: Before loading the sample onto the main silica column, pass the crude mixture through a short pad of Celite or a metal-scavenging agent. Alternatively, ensure your gradient starts with 100% hexane to wash away non-polar ligand residues before gradually increasing the polarity with ethyl acetate[6],[5].

Q3: My compound is not moving from the baseline, even at 50% Ethyl Acetate in Hexane. Should I keep increasing the Ethyl Acetate? A3: If your benzothiophene derivative is highly polar, simply increasing ethyl acetate may not provide the necessary elution strength or selectivity. Solution: Switch to a more polar solvent system, such as Dichloromethane (DCM) and Methanol (MeOH)[1]. Start with 1-5% MeOH in DCM. If the compound is exceptionally polar or water-soluble, Normal Phase chromatography may be inappropriate. Transition to Reversed-Phase Chromatography (C18 stationary phase) using a Water/Acetonitrile gradient[1],[4].

Q4: How do I know if I have overloaded my column, and what is the optimal sample-to-silica ratio? A4: Column overloading manifests as broad, overlapping peaks (poor resolution) and early elution of the target compound. Solution: For standard separations of benzothiophenes, the crude mass should be 1-5% of the stationary phase mass[4]. For difficult separations where impurities have similar polarities (ΔRf < 0.15), increase the silica-to-compound ratio to 100:1 or 120:1[2].

Mechanistic Insight: Resolution of Peak Tailing

Understanding the chemical interactions at the stationary phase is critical for troubleshooting. The diagram below illustrates how basic modifiers resolve streaking by masking acidic silanol sites.

StreakingMechanism Silanol Acidic Silanol Groups (on Silica Gel) Interaction Strong H-Bonding & Ion-Exchange Silanol->Interaction BasicAmine Basic Benzothiophene Derivative BasicAmine->Interaction Streaking Peak Tailing / Streaking (Poor Resolution) Interaction->Streaking Modifier Add 1% Et3N / NH4OH or Use Basic Alumina Masking Masks Silanol Sites Modifier->Masking Masking->Interaction Prevents SharpPeak Sharp Elution Bands (High Purity) Masking->SharpPeak

Mechanistic pathway showing how basic modifiers prevent silanol interactions and resolve streaking.

Section 3: Quantitative Data & Optimization Parameters

To facilitate rapid method development, consult the following empirical parameters for benzothiophene purification.

ParameterStandard BenzothiophenesBasic/Amino DerivativesHighly Polar Derivatives
Stationary Phase Silica Gel (40-63 µm)[7]Basic Alumina or Deactivated Silica[4],[3]C18 Reversed-Phase[1]
Primary Solvent System Hexane / Ethyl Acetate[1],[6]Hexane / EtOAc + 1% Et₃N[3]Water / Acetonitrile[1]
Target TLC Rf Value 0.20 – 0.40[1]0.20 – 0.40N/A (Use HPLC for method dev)
Sample:Silica Ratio 1:30 to 1:50[2]1:50 to 1:100Dependent on column capacity
Loading Method Liquid (if soluble in Hexane)Dry Loading (Adsorbed on Silica)Liquid Injection (in DMSO/Water)

References

  • Technical Support Center: Column Chromatography of Benzothiophene Derivatives . BenchChem. 1

  • Application Note and Protocol for the Purification of 2,5-Dimethyl-1-benzothiophene . BenchChem. 6

  • Overcoming challenges in the purification of heterocyclic compounds . BenchChem. 4

  • Flash Chromatography . OpenOChem Learn. 2

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization . Semantic Scholar. 5

  • RediSep basic alumina column Purification of high pKa compounds . Teledyne ISCO. 3

  • Solutions for chromatography and purification . Chemie Brunschwig. 7

Sources

Overcoming low solubility of benzothiophene acids in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzothiophene Paradox

Welcome to the technical support center. If you are reading this, you are likely facing the "Benzothiophene Paradox": you have a potent scaffold—likely a benzothiophene-2-carboxylic acid derivative—that shows immense promise in silico but behaves like "brick dust" in vitro.

Benzothiophenes are notoriously lipophilic due to their bicyclic aromatic structure and the sulfur atom, which increases lipophilicity compared to its oxygen analog (benzofuran). While the carboxylic acid moiety (


) suggests solubility at neutral pH, these compounds frequently precipitate upon dilution from DMSO stocks.

This guide moves beyond basic "add more DMSO" advice. We will analyze the thermodynamic (pH/ionization) and kinetic (mixing dynamics) barriers causing your precipitation and provide self-validating protocols to overcome them.

Module 1: The Thermodynamic Barrier (Ionization)

The Science: Why pH 7.4 Isn't Always Enough

Benzothiophene-2-carboxylic acids are weak acids. According to the Henderson-Hasselbalch equation, at pH 7.4, the compound is


 ionized (carboxylate anion). Theoretically, it should be soluble.

Why it still precipitates:

  • 
     Stacking:  The flat, aromatic benzothiophene core drives strong intermolecular aggregation, even between anions.
    
  • Common Ion Effect: Standard buffers (PBS, saline) contain high concentrations of

    
     or 
    
    
    
    . High ionic strength reduces the solubility of the benzothiophene salt ("salting out").
Troubleshooting Q&A

Q: My compound is clear in DMSO but clouds immediately upon addition to PBS (pH 7.4). Is my pH wrong? A: Likely not. You are witnessing kinetic precipitation . The local concentration of the drug at the tip of your pipette tip exceeds its solubility limit before it can disperse.

  • Immediate Fix: Switch from PBS (150 mM salts) to a lower ionic strength buffer like 10 mM Tris-HCl or HEPES.

  • Protocol Adjustment: Do not add DMSO stock to static buffer. Vortex the buffer while adding the stock.

Q: Can I use acidic buffers (pH 4-5) for my assay? A: No. The


 of benzothiophene-2-carboxylic acid is approximately 3.5 [1]. At pH 4.5, ~10% of your compound is in the protonated (neutral), insoluble form. You must maintain 

(approx pH 6.0+) to ensure full ionization and maximum solubility.

Module 2: The Kinetic Barrier (The DMSO Crash)

The Science: The "Antisolvent" Effect

When you inject a 10 mM DMSO stock into an aqueous buffer, the DMSO (hygroscopic) rapidly hydrates. This leaves the hydrophobic drug molecules "stranded" without a solvent shell, forcing them to aggregate into amorphous precipitates before they can ionize.

Visualizing the Solubilization Workflow

The following decision tree outlines the logical steps to determine the correct formulation strategy for your specific derivative.

Solubility_Decision_Tree Start Start: Compound Precipitates in Buffer Check_pH Step 1: Check Buffer pH (Is pH > 6.0?) Start->Check_pH Adjust_pH Action: Adjust pH to 7.4 - 8.0 (Ensure Ionization) Check_pH->Adjust_pH No Check_Mixing Step 2: Optimize Mixing Kinetics (Vortex Addition) Check_pH->Check_Mixing Yes Adjust_pH->Check_Mixing Ionic_Strength Step 3: Reduce Ionic Strength (Switch PBS -> 10mM Tris) Check_Mixing->Ionic_Strength Still Precipitates Success Soluble Solution Check_Mixing->Success Clear Add_Cosolvent Step 4: Add Cosolvent (5% DMSO or PEG400) Ionic_Strength->Add_Cosolvent Still Precipitates Ionic_Strength->Success Clear Cyclodextrin Step 5: The 'Nuclear' Option (Add HP-beta-Cyclodextrin) Add_Cosolvent->Cyclodextrin Still Precipitates Add_Cosolvent->Success Clear Cyclodextrin->Success Clear

Figure 1: Decision tree for troubleshooting benzothiophene precipitation. Follow the path from pH verification to advanced excipients.

Protocol: The "Kinetic Rescue" Mixing Technique

Use this method for all DMSO-to-Buffer dilutions.

  • Prepare Buffer: Aliquot your aqueous buffer (e.g., 10 mM Tris pH 7.8) into a microcentrifuge tube.

  • Pre-warm: If your assay allows, warm the buffer to 30°C or 37°C. Benzothiophene solubility is endothermic.

  • Dynamic Addition:

    • Set the buffer tube on a vortex mixer at medium speed.

    • While vortexing, inject the DMSO stock sub-surface (tip immersed in liquid) slowly.

    • Reasoning: Sub-surface injection prevents the formation of a surface film. Vortexing dissipates the DMSO plume immediately, preventing local supersaturation.

Module 3: Advanced Formulation (Cyclodextrins)

When pH adjustment and kinetic mixing fail, the hydrophobicity of the benzothiophene core is too high for simple aqueous solvation. You must use an inclusion complex.

The Science: Host-Guest Complexation

Benzothiophenes fit exceptionally well into the cavity of


-Cyclodextrins  (

-CD). The hydrophobic aromatic rings displace water from the CD cavity, forming a stable complex that hides the hydrophobic surface from the aqueous buffer while the hydrophilic exterior of the CD ensures solubility [2, 3].

Recommended Excipient: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
  • Why: It is more soluble than native

    
    -CD and less toxic to cells than surfactants like Triton X-100.
    
Protocol: HP- -CD Solubilization
ComponentConcentrationRole
Benzothiophene Stock 10 mM (in DMSO)Active Compound
HP-

-CD Stock
20% (w/v) in WaterSolubilizing Agent
Buffer 10 mM Tris/HEPESDiluent

Step-by-Step:

  • Prepare Carrier: Dilute the 20% HP-

    
    -CD stock into your buffer to reach a final concentration of 2-5% .
    
  • Incubate: Add your Benzothiophene DMSO stock to this CD-rich buffer.

  • Shake: Shake or vortex for 15 minutes at Room Temperature.

    • Mechanism:[1][2] This time is required for the benzothiophene to enter the cyclodextrin cavity (equilibrium).

  • Verify: The solution should be crystal clear. If slight turbidity remains, sonicate for 5 minutes.

Summary of Physicochemical Data

The following table summarizes the critical properties governing the solubility of the benzothiophene-2-carboxylic acid scaffold.

ParameterValue / CharacteristicImplication for Solubility

(Acid)
3.5 - 3.8 (approx) [1]Must keep pH > 5.8 for >99% ionization.
LogP ~2.8 - 3.5 (Lipophilic) [4]High affinity for plastic; use glass or low-binding plastics.
Crystal Lattice High Energy ("Brick Dust")Resists dissolution; requires energy (heat/sonication) to break.
Salt Sensitivity HighAvoid PBS; prefer low-salt buffers (Tris, HEPES).
Best Excipient HP-

-Cyclodextrin
Forms 1:1 inclusion complexes; prevents aggregation.

References

  • ChemicalBook. (2024).[3] 2-Thiophenecarboxylic acid Physico-chemical Properties. Retrieved from

  • National Institutes of Health (PMC). (2018). Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. Retrieved from

  • ScienceAsia. (2020).[4] Cyclodextrin inclusion complexation and pharmaceutical applications.[5] Retrieved from

  • PubChem. (2025).[6] Benzo[b]thiophene-2-carboxylic acid | C9H6O2S.[6][7] Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Phenyl-1-benzothiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-phenyl-1-benzothiophene-3-carboxylic acid, a key heterocyclic compound with significant interest in medicinal chemistry. Beyond a simple spectral interpretation, this document serves as a comparative guide, contrasting the insights from ¹H NMR with those from other common analytical techniques. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

The Structural Significance of 2-Phenyl-1-benzothiophene-3-carboxylic Acid

Benzothiophene and its derivatives are core structures in numerous pharmacologically active molecules. The title compound, 2-phenyl-1-benzothiophene-3-carboxylic acid, features a fused aromatic system with a phenyl substituent at the 2-position and a carboxylic acid group at the 3-position. This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity, making unambiguous structural confirmation paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum provides a wealth of information regarding the number of chemically distinct protons, their electronic environments, and their spatial relationships to neighboring protons.

Predicted ¹H NMR Spectrum of 2-Phenyl-1-benzothiophene-3-carboxylic Acid
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
COOH~12.0 - 13.0Broad Singlet-1H
H-4~8.2 - 8.4Doublet~8.01H
H-7~7.8 - 8.0Doublet~8.01H
H-5, H-6~7.3 - 7.6Multiplet-2H
Phenyl Protons~7.3 - 7.6Multiplet-5H

Causality Behind the Predicted Chemical Shifts:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature, which promotes hydrogen bonding. This results in a characteristic downfield chemical shift, often appearing as a broad singlet.[2] The exact position can be sensitive to concentration and the choice of solvent.[2]

  • Benzothiophene Protons (H-4, H-5, H-6, H-7): Protons attached to aromatic rings typically resonate in the region of 7-8 ppm.[3] The proton at the 4-position (H-4) is expected to be the most downfield of the benzothiophene protons. This is due to the "peri" effect, where it is in close spatial proximity to the electron-withdrawing carboxylic acid group at the 3-position. This deshielding effect is observed in the methyl ester of 2-phenyl-1-benzothiophene-3-carboxylic acid, where the corresponding proton appears as a doublet at 8.35 ppm.[1] The proton at the 7-position (H-7) is also expected to be downfield due to the influence of the fused ring system. The protons at the 5 and 6-positions (H-5, H-6) are expected to be in a more shielded environment and will likely appear as a complex multiplet, overlapping with the signals from the phenyl group.

  • Phenyl Protons: The five protons of the phenyl group at the 2-position are expected to resonate in the typical aromatic region of ~7.3-7.6 ppm. Due to restricted rotation and the electronic effects of the benzothiophene system, they will likely appear as a complex multiplet rather than distinct, well-resolved signals.

Experimental Protocol for ¹H NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-25 mg of 2-phenyl-1-benzothiophene-3-carboxylic acid.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be advantageous as they can better solubilize the compound and allow for the observation of the acidic proton. The use of deuterated solvents is crucial as they provide a lock signal for the spectrometer and do not produce large solvent peaks in the ¹H spectrum.[4][6]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6] Gentle warming or vortexing can aid in dissolution.

  • Filtering: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[3]

G standard standard insert insert acquire acquire ft ft

Data Acquisition:

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

  • Acquisition Parameters: Standard proton acquisition parameters are typically sufficient. For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • Acquisition: The spectrum is then acquired, which usually takes a few minutes.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a cornerstone for structural elucidation, a comprehensive analysis often involves a combination of techniques.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
¹³C NMR Number of chemically distinct carbons, electronic environment of carbons.Confirms the number of carbons in the molecule. The carboxylic carbon will have a characteristic downfield shift (~165-185 ppm).[2]Lower sensitivity than ¹H NMR, requiring a more concentrated sample or longer acquisition time.[6]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the molecular formula. Fragmentation patterns can offer clues about the structure.Does not provide detailed information about the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.A very broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹ would strongly indicate the carboxylic acid group.[7]Provides limited information on the overall carbon skeleton and connectivity.

G Molecule 2-Phenyl-1-benzothiophene-3-carboxylic Acid H_NMR H_NMR Molecule->H_NMR C_NMR C_NMR Molecule->C_NMR MS MS Molecule->MS IR IR Molecule->IR H_NMR_info Proton Connectivity & Environment H_NMR->H_NMR_info Provides C_NMR_info Carbon Skeleton & Environment C_NMR->C_NMR_info Provides MS_info Molecular Weight & Formula MS->MS_info Provides IR_info Functional Groups IR->IR_info Provides

Conclusion

The ¹H NMR spectrum of 2-phenyl-1-benzothiophene-3-carboxylic acid offers a detailed fingerprint of its molecular structure. A thorough understanding of chemical shifts, coupling constants, and integration, grounded in the principles of NMR theory, allows for the confident assignment of each proton in the molecule. When combined with complementary techniques such as ¹³C NMR, mass spectrometry, and infrared spectroscopy, a complete and unambiguous structural elucidation can be achieved. This multi-faceted analytical approach is indispensable in the fields of chemical research and drug development, ensuring the identity and purity of novel chemical entities.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chem-Station. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. Retrieved from [Link]

  • Bruker. (n.d.). 1H NMR Protocol for Beginners DRX-400.
  • Ragaini, F., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7538-7549. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Bioorganic & Medicinal Chemistry, 117, 117869. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Syntheses of thiol and selenol esters by oxidative coupling reaction of aldehydes with RYYR. Retrieved from [Link]

  • MIT DSpace. (n.d.). APPENDIX 2. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. Retrieved from [Link]

  • ResearchGate. (n.d.). Why do carboxylic acid esters have larger NMR chemical shift than carbonates? Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 481. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). DOI: 10. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). Retrieved from [Link]

  • Ragaini, F., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry, 87(11), 7538-7549. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a.... Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy.
  • IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 2-phenylthiophene-3-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

Technical Comparison Guide: FTIR Profiling of Benzothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of selective estrogen receptor modulators (SERMs) like Raloxifene and leukotriene inhibitors like Zileuton, the benzothiophene-2-carboxylic acid (BTA-COOH) moiety serves as a critical pharmacophore and synthetic intermediate. Its precise characterization is essential for monitoring reaction progress (e.g., ester hydrolysis) and verifying salt formation for solubility enhancement.

This guide provides an objective technical comparison of the FTIR spectral signature of BTA-COOH against its primary structural analogs (Benzoic Acid) and functional derivatives (Esters and Salts). Unlike generic spectral guides, this document focuses on the electronic influence of the thiophene ring on vibrational frequencies and provides self-validating protocols for distinguishing these species in solid-state mixtures.

The "Product": Spectral Signature of Benzothiophene-2-Carboxylic Acid

The infrared spectrum of BTA-COOH is dominated by the interplay between the carboxylic acid group and the electron-rich benzothiophene fused ring system.

Key Diagnostic Bands

The following table summarizes the critical peaks required for positive identification.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityMechanistic Insight
O-H (Acid) Stretch (H-bonded)2500–3300 Broad/Med"Messy" envelope caused by strong cyclic dimerization in the solid state. Often overlaps C-H stretches.[1]
C=O (Carbonyl) Stretch (Dimer)1660–1690 StrongLower frequency than aliphatic acids (~1710) due to conjugation with the thiophene ring and dimer formation.
C-O Stretch1280–1300 StrongCoupled with O-H in-plane bending. High intensity confirms the acid functionality.
C=C (Aromatic) Ring Stretch1420–1520 Med/SharpCharacteristic skeletal vibrations of the benzothiophene core.
C-S (Thiophene) Stretch600–700 Weak/MedFingerprint region marker specific to the sulfur heterocycle; distinguishes from benzoic acid.
The "Thiophene Effect" (Expert Insight)

Unlike benzoic acid, where the C=O stretch typically appears at 1680–1700 cm⁻¹, the benzothiophene core is electron-rich. The sulfur atom donates electron density into the ring system, which can conjugate with the carbonyl group. This increased single-bond character lowers the force constant, frequently shifting the C=O peak to the lower end of the range (1660–1675 cm⁻¹ ), providing a subtle but distinct marker from benzene analogs.

Comparative Analysis: Performance vs. Alternatives

This section compares the spectral performance of BTA-COOH against its three most common "alternatives" in a drug development context: its Ester precursor , its Salt form , and its Structural Analog (Benzoic Acid) .

Scenario A: Monitoring Hydrolysis (Acid vs. Ester)

Context: Converting an intermediate ethyl ester to the active carboxylic acid.

FeatureBenzothiophene Acid (Target)Benzothiophene Ester (Precursor)Diagnostic Shift
C=O Frequency 1660–1690 cm⁻¹1715–1735 cm⁻¹ Ester carbonyl is less conjugated and lacks dimer H-bonding, shifting +40 cm⁻¹ higher .
O-H Region Broad (2500–3300 cm⁻¹)Absent The disappearance of the broad "acid beard" is the primary indicator of esterification.
C-O Stretch ~1290 cm⁻¹~1250 cm⁻¹Ester C-O-C stretch is often distinct from Acid C-O-H.
Scenario B: Solubility Formulation (Acid vs. Carboxylate Salt)

Context: Creating a sodium salt to improve bioavailability.

FeatureFree Acid (COOH)Carboxylate Salt (COO⁻ Na⁺)Diagnostic Shift
C=O Peak Present (1660–1690 cm⁻¹)Disappears Complete loss of the carbonyl peak is the "Pass/Fail" criteria for salt formation.
COO⁻ Modes Absent1540–1560 cm⁻¹ (Asym) 1380–1420 cm⁻¹ (Sym) Appearance of two strong bands due to resonance equivalence of the oxygen atoms.
O-H Region Broad EnvelopeSharp bands (if hydrates form)Loss of the broad dimer envelope; potential appearance of sharp water peaks if hygroscopic.
Scenario C: Structural Verification (Benzothiophene vs. Benzoic Acid)

Context: Distinguishing the heterocyclic core from a standard phenyl ring.

FeatureBenzothiophene-2-COOHBenzoic AcidDiagnostic Shift
Fingerprint C-S Stretch (~600-700 cm⁻¹) AbsentThe presence of low-frequency C-S bands confirms the thiophene ring.
Ring Modes Complex (9 peaks 1600-1000)SimplerBenzothiophene has lower symmetry than benzene, resulting in more IR-active ring modes.

Visualization of Logic & Workflow

Spectral Decision Tree

The following diagram illustrates the logic flow for identifying BTA derivatives based on spectral data.

SpectralLogic Start Unknown Benzothiophene Sample CheckOH Check 2500-3300 cm⁻¹ (Broad O-H?) Start->CheckOH CheckCO Check 1660-1750 cm⁻¹ (C=O Peak?) CheckOH->CheckCO Yes (Broad Band) CheckOH->CheckCO No (Clean Baseline) Acid Result: Free Acid (COOH) (Peak @ ~1670 cm⁻¹) CheckCO->Acid Strong Peak 1660-1690 cm⁻¹ Ester Result: Ester (COOR) (Peak @ ~1725 cm⁻¹) CheckCO->Ester Strong Peak 1715-1735 cm⁻¹ Salt Result: Carboxylate Salt (COO⁻) (Two peaks: 1550 & 1400 cm⁻¹) CheckCO->Salt No Peak >1600 (Doublet 1550/1400)

Figure 1: Decision Logic for FTIR Identification of Benzothiophene Derivatives.

Experimental Protocol (Self-Validating)

To ensure reproducibility and avoid artifacts (e.g., moisture mimicking the Acid O-H band), follow this protocol.

Method Selection
  • KBr Pellet (Recommended): Provides the highest resolution for the fingerprint region (C-S bonds).

  • ATR (Alternative): Faster, but high refractive index of sulfur compounds can sometimes cause peak distortion at lower wavenumbers.

Step-by-Step KBr Protocol
  • Drying: Dry the BTA-COOH sample in a vacuum oven at 50°C for 1 hour. Reason: Removes surface moisture that interferes with the O-H region.

  • Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Validation: Large particles cause the "Christiansen Effect" (sloping baseline).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disk.

  • Measurement: Collect 32 scans at 4 cm⁻¹ resolution.

  • Validation Check:

    • Pass: Baseline is flat; C=O peak absorbance is between 0.5 and 1.0.

    • Fail: Broad water peak at 3400 cm⁻¹ (insufficient drying) or sloping baseline (insufficient grinding).

Workflow Sample Solid Sample (BTA-COOH) Dry Vacuum Dry (50°C, 1h) Sample->Dry Mix Mix 1:100 with KBr Dry->Mix Grind Grind to <2 microns Mix->Grind Press Press Pellet (10 tons) Grind->Press Scan FTIR Scan (4000-400 cm⁻¹) Press->Scan

Figure 2: Sample Preparation Workflow for High-Fidelity Solid State Spectra.

References

  • National Institute of Standards and Technology (NIST). Benzo[b]thiophene IR Spectrum.[2][3] NIST Chemistry WebBook, SRD 69.[2][3][4] [Link]

  • National Institutes of Health (NIH). Benzo(b)thiophene-2-carboxylic acid - PubChem Compound Summary. PubChem.[5] [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman) of 2-Thiophene Carboxylic Acid. [Link]

  • Journal of Chemical and Pharmaceutical Research. Expeditious Synthesis of 3-Aryl Benzothiophene: A Raloxifene Intermediate. [Link]

Sources

Melting Point Range Verification for 2-Phenyl-1-benzothiophene-3-carboxylic Acid: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel anti-tuberculosis (anti-TB) therapeutics, 2-phenyl-1-benzothiophene-3-carboxylic acid and its derivatives serve as foundational scaffolds. These molecules are critical intermediates in the synthesis of conformationally rigid tetracyclic compounds (such as coumestans and benzothieno-chromenones) that target the polyketide synthase 13 (Pks13) thioesterase (TE) domain in Mycobacterium tuberculosis[1][2].

Because this intermediate undergoes subsequent high-sensitivity reactions (such as lactonization and Mannich reactions to yield final active pharmaceutical ingredients), verifying its eutectic purity and polymorphic state is a non-negotiable quality control step. An inaccurate melting point (MP) range not only indicates trace impurities (which depress the MP via Raoult's Law) but can also mask the presence of kinetic polymorphs that drastically alter solubility and downstream reaction kinetics.

As a Senior Application Scientist, I have structured this guide to objectively compare three primary analytical methodologies for melting point verification—Automated Capillary, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—providing self-validating protocols for researchers and drug development professionals.

Biological Context: Why Purity Matters

Before delving into the analytical chemistry, it is essential to understand the biological end-goal of this molecule. Derivatives of 2-phenyl-1-benzothiophene-3-carboxylic acid are designed to inhibit mycolic acid biosynthesis, a process vital for mycobacterial cell wall integrity and virulence[2]. Impure intermediates lead to off-target side products that complicate the final purification of these potent Pks13 inhibitors.

Pks13_Pathway Ligand 2-phenyl-1-benzothiophene- 3-carboxylic acid derivatives Target Pks13 Thioesterase (TE) Domain (M. tuberculosis) Ligand->Target Binds to Inhibition Conformational Restriction & π-π Stacking (F1670) Target->Inhibition Induces Outcome Inhibition of Mycolic Acid Biosynthesis Inhibition->Outcome Result Anti-Tuberculosis Efficacy Outcome->Result

Mechanism of action: 2-phenyl-1-benzothiophene-3-carboxylic acid derivatives targeting Pks13-TE.

Methodological Comparison: Capillary vs. DSC vs. HSM

To objectively verify the melting point range, laboratories must choose a method that balances throughput with thermodynamic accuracy. Below is a comparative breakdown of the three industry-standard techniques.

Analytical MethodDetection MechanismPrecision (ΔT)Primary Application for BenzothiophenesKey AdvantageKey Limitation
Automated Capillary Optical transmission (camera/laser)± 0.5 °CRoutine QC, batch-to-batch consistencyHigh throughput, minimal training requiredCannot easily distinguish between melting and decomposition
DSC Heat flow differential (Endothermic)± 0.1 °CPolymorph screening, absolute eutectic purityQuantifies enthalpy of fusion (

)
Destructive, requires expensive instrumentation
Hot Stage Microscopy Visual phase change via polarized light± 0.2 °CSolvate/hydrate detection, visual crystal changesIdentifies sublimation and desolvationLow throughput, highly subjective without video capture

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every thermal analysis must operate as a self-validating system. The workflow below illustrates the multiplexed approach to verifying the synthesized compound.

MP_Workflow Start Synthesized Compound (2-phenyl-1-benzothiophene-3-carboxylic acid) Prep Sample Preparation (Desiccation & Trituration) Start->Prep Method1 Automated Capillary (Routine QC & T_onset) Prep->Method1 Method2 DSC Analysis (Polymorph & Eutectic Purity) Prep->Method2 Method3 Hot Stage Microscopy (Visual Phase Change) Prep->Method3 Data Data Synthesis & Range Verification Method1->Data Method2->Data Method3->Data

Multiplexed workflow for melting point and polymorphic verification of synthesized intermediates.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the absolute purity of 2-phenyl-1-benzothiophene-3-carboxylic acid. It measures the heat flow required to maintain a zero temperature difference between the sample and a reference.

Causality & Validation: This protocol is self-validating through the use of an Indium standard. By confirming the Indium melt onset at exactly 156.6 °C before running the sample, the operator proves the photometric and thermal calibration of the instrument.

  • System Calibration: Run a standard Indium sample (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). If the onset deviates by >0.1 °C, recalibrate the furnace.
  • Sample Preparation: Weigh exactly 2.0–5.0 mg of the desiccated benzothiophene derivative into a standard aluminum pan. Crimp the lid tightly. Rationale: Precise mass is required to accurately calculate the enthalpy of fusion; crimping ensures optimal thermal contact.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min. Rationale: Nitrogen displaces oxygen, preventing oxidative degradation of the thiophene ring at elevated temperatures, which would artificially broaden the endotherm.

  • Thermal Ramping:

    • Ramp at 10 °C/min to approximately 30 °C below the anticipated melting point.

    • Reduce the heating rate to 2 °C/min through the melting transition. Rationale: A slower heating rate prevents thermal lag between the furnace and the sample, ensuring the extrapolated onset temperature (

      
      ) accurately reflects the true thermodynamic melting point.
      
  • Data Analysis: Record the

    
     (the intersection of the baseline and the leading edge of the endotherm) and the 
    
    
    
    . A sharp endotherm with a narrow range (< 1.5 °C) confirms high eutectic purity.
Protocol 2: Automated Capillary Method

For routine batch verification, the automated capillary method (e.g., utilizing a WRR-Y melting point instrument[1]) provides rapid, reliable results.

Causality & Validation: This system is validated by running a pharmacopeial standard (e.g., Caffeine,


 = 235–237 °C) alongside the unknown sample. If the standard falls within its certified range, the heating block's thermal gradient is verified.
  • Trituration: Grind the dried sample into a fine, homogeneous powder using an agate mortar and pestle. Rationale: Large crystals create air pockets. Air is a thermal insulator and will cause uneven heating, leading to an artificially wide melting range.

  • Capillary Packing: Introduce the powder into a glass capillary tube to a depth of 2–3 mm. Drop the capillary through a 1-meter glass tube onto a hard surface 3–5 times to pack the powder tightly.

  • Heating Profile:

    • Insert the sample and the validation standard into the heating block.

    • Rapidly heat at 10 °C/min to 15 °C below the expected melting point.

    • Reduce the ramp rate to 1 °C/min. Rationale: Rapid heating through the phase change causes the thermometer/sensor to outpace the actual sample temperature, yielding falsely elevated melting points.

  • Detection: Utilize the instrument's optical sensor to record the exact temperature at the first sign of liquid meniscus formation (Onset) and complete liquefaction (Clear Point).

Conclusion

For the rigorous development of Pks13 inhibitors, the melting point of 2-phenyl-1-benzothiophene-3-carboxylic acid is not merely a physical constant; it is a critical quality attribute. While the Automated Capillary method provides high-throughput batch verification, DSC remains indispensable for confirming polymorphic stability and eutectic purity. By adhering to the self-validating protocols outlined above, researchers can ensure the structural integrity of their intermediates before committing them to complex downstream syntheses.

References

  • Zhang, W., Liu, L.-L., Lun, S., Wang, S.-S., Xiao, S., Gunosewoyo, H., Yang, F., Tang, J., Bishai, W. R., & Yu, L.-F. (2021). Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules. European Journal of Medicinal Chemistry, 213, 113202.[Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of Benzothiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Benzothiophene Carboxylic Acids

Benzothiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a carboxylic acid moiety, while often crucial for modulating pharmacokinetic properties, presents a unique set of challenges for analytical chemists tasked with ensuring purity and stability. In the landscape of drug development, a robust, validated High-Performance Liquid Chromatography (HPLC) method is not merely a quality control checkpoint; it is a cornerstone of regulatory submission and a guarantor of patient safety.

This guide provides an in-depth comparison of HPLC strategies for the purity analysis of benzothiophene carboxylic acids. Moving beyond a simple recitation of protocols, we will explore the underlying chromatographic principles, explain the rationale behind methodological choices, and present the data necessary for you, the research and development scientist, to make informed decisions for your specific analyte.

Core Analytical Challenges

The primary difficulty in analyzing benzothiophene carboxylic acids via reversed-phase HPLC stems from the dual nature of the molecule: a relatively hydrophobic benzothiophene ring system and a highly polar, ionizable carboxylic acid group. This can lead to poor peak shape, insufficient retention, and difficulties in separating closely related impurities. A successful method must expertly control the ionization state of the analyte to achieve reproducible and reliable results.

Comparative Guide to HPLC Purity Methods

We will compare two primary, powerful strategies for the analysis of benzothiophene carboxylic acids: Reversed-Phase HPLC with pH suppression and Ion-Pair Reversed-Phase HPLC.

Strategy 1: Reversed-Phase HPLC with pH Suppression

This is the most direct and widely adopted approach for acidic analytes. The core principle is to force the equilibrium of the carboxylic acid functional group towards its non-ionized, neutral state by lowering the pH of the mobile phase.

Mechanism of Action: The pKa of a typical carboxylic acid is in the range of 4-5. By adjusting the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa (e.g., pH 2.5-3.0), the carboxyl group becomes protonated (-COOH).[1] This neutral form is significantly less polar and interacts more strongly with the nonpolar C18 stationary phase, leading to increased retention and improved peak symmetry.

cluster_0 Mobile Phase (Low pH) cluster_1 C18 Stationary Phase Analyte_Ionized Benzothiophene-COO⁻ Analyte_Neutral Benzothiophene-COOH Analyte_Ionized->Analyte_Neutral Protonation Retention Hydrophobic Interaction Analyte_Ionized->Retention Weak Retention (Poor Peak Shape) Analyte_Neutral->Retention Strong Retention (Good Peak Shape) H_plus H⁺

Caption: Retention mechanism in pH-suppressed RP-HPLC.

Experimental Protocol: pH Suppression RP-HPLC

  • Column Selection: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the standard first choice.[2]

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20-25 mM phosphate or formate buffer and adjust the pH to 2.5 with phosphoric acid or formic acid, respectively.[3] Using formic acid is preferable for Mass Spectrometry (MS) compatibility.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower backpressure.[4]

  • Chromatographic Conditions:

    • Gradient: Start with a low percentage of organic phase (e.g., 20-30% B) and ramp up to a high percentage (e.g., 90-95% B) over 15-20 minutes to elute the main peak and any less polar impurities. A hold at the end and re-equilibration step are crucial.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: 30°C to ensure reproducibility.[2]

    • Detection: UV detection, typically between 230-260 nm, depending on the chromophore of the benzothiophene core. A photodiode array (PDA) detector is recommended to assess peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a diluent that is compatible with the mobile phase, such as a 50:50 mixture of acetonitrile and water.

Strategy 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

When pH suppression is insufficient to achieve adequate retention or selectivity, particularly for more polar benzothiophene carboxylic acids or when separating from other ionic species, ion-pair chromatography is an excellent alternative.

Mechanism of Action: This technique introduces an ion-pairing reagent into the mobile phase. For an acidic analyte like a benzothiophene carboxylic acid (which is anionic at neutral pH), a positively charged (cationic) ion-pairing reagent is used, such as a quaternary ammonium salt (e.g., tetrabutylammonium, TBA).[5][6] The TBA cations are adsorbed onto the C18 stationary phase, creating a dynamic positive charge on the surface. The negatively charged analyte is then retained by this newly formed ion-exchange layer, in addition to its inherent hydrophobic interaction.[7]

cluster_0 Mobile Phase cluster_1 C18 Stationary Phase Analyte_Ionized Benzothiophene-COO⁻ Adsorbed_IP Adsorbed TBA⁺ Layer Analyte_Ionized->Adsorbed_IP Ionic Interaction (Strong Retention) IP_Reagent TBA⁺ (Cationic) IP_Reagent->Adsorbed_IP Adsorption

Caption: Retention mechanism in Ion-Pair RP-HPLC.

Experimental Protocol: Ion-Pair RP-HPLC

  • Column Selection: A standard C18 column is suitable. It is critical to dedicate a column specifically for ion-pair methods, as the reagent can be difficult to wash out completely.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare an aqueous buffer (e.g., 20 mM phosphate buffer) at a pH where the carboxylic acid is ionized (e.g., pH 7.0). Add the ion-pairing reagent (e.g., 5-10 mM tetrabutylammonium hydrogen sulfate).

    • Organic Phase (B): Acetonitrile or Methanol, also containing the same concentration of the ion-pairing reagent.

  • Chromatographic Conditions:

    • Gradient/Isocratic: Develop as required. Gradient elution is common for purity analysis.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detection: UV/PDA detection. Note that ion-pairing reagents can have a UV cutoff and are not compatible with MS detection.

    • Equilibration: The column must be thoroughly equilibrated with the ion-pairing mobile phase (often requiring 20-30 column volumes) to ensure a stable baseline and reproducible retention times.

Performance Comparison

The choice between these two methods depends on the specific analytical goal. The following table provides a comparative summary to guide your decision.

ParameterpH Suppression RP-HPLCIon-Pair RP-HPLCRationale & Insights
Selectivity Good; primarily based on hydrophobicity.Excellent; tunable by altering ion-pair reagent type and concentration.IP-RP-HPLC offers an additional selectivity lever (ionic interactions), which can be powerful for separating impurities with similar hydrophobicity but different charge characteristics.[8]
Retention Moderate to good; highly dependent on mobile phase pH relative to analyte pKa.Strong and highly adjustable.Ion-pairing can dramatically increase retention for polar analytes that are poorly retained even at low pH.[7]
Peak Shape Generally good, provided pH is consistently controlled.Can be excellent, but susceptible to tailing if column equilibration is incomplete.Proper equilibration is non-negotiable for IP-RP-HPLC to achieve symmetric peaks.
Robustness High. Small variations in pH can affect retention but the method is generally rugged.Moderate. Method is sensitive to ion-pair reagent concentration and temperature. Column history is a factor.pH suppression is often considered a more "rugged" method for routine QC environments due to fewer variables.[1]
MS Compatibility Excellent with volatile buffers like formic or acetic acid.No. Ion-pairing reagents are non-volatile and cause severe ion suppression in the MS source.For impurity identification, a pH-suppressed method is vastly superior as it can be directly coupled to an MS detector.
Method Development Relatively straightforward; focus on pH and organic gradient optimization.More complex; requires optimization of pH, ion-pair reagent type, and concentration, plus longer equilibration times.The simplicity and speed of development favor the pH suppression method as a first approach.[9]

A Framework for Method Validation

Once a method is developed, it must be validated to prove its suitability for the intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[10][11]

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile MD_Opt Optimize Parameters (Column, Mobile Phase, etc.) MD_Start->MD_Opt MD_SST Define System Suitability Criteria MD_Opt->MD_SST Spec Specificity (Forced Degradation) MD_SST->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob Final Validated Purity Method Rob->Final

Caption: HPLC method development and validation workflow.

Key Validation Parameters
  • Specificity & Stability-Indicating Nature: This is the most critical aspect of a purity method. It is demonstrated through forced degradation studies. The sample is subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[12] The method is considered "stability-indicating" if it can resolve the parent peak from all degradation products and impurities without interference.[13]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a specified range (e.g., LOQ to 150% of the target concentration).[11]

  • Accuracy: The closeness of the test results to the true value, typically assessed by spiking a placebo with known amounts of the analyte and calculating the percent recovery.[14]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and equipment.[15]

    • Intermediate Precision: The precision within the same lab but on different days, with different analysts, or on different equipment.[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Essential for controlling impurities.[14]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature), demonstrating its reliability for routine use.

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[16] This typically involves injecting a standard solution multiple times and evaluating parameters like:

  • Tailing Factor (T): Should be ≤ 2.0 to ensure peak symmetry.[2]

  • Theoretical Plates (N): Must be ≥ 2000, indicating column efficiency.[2]

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 1.0% for replicate injections, demonstrating injection precision.[2]

Conclusion and Recommendations

For the purity analysis of novel benzothiophene carboxylic acids, a systematic approach is paramount.

  • Start with pH Suppression RP-HPLC: This method is robust, straightforward to develop, and, most importantly, compatible with mass spectrometry, which is invaluable for identifying unknown impurities and degradation products during development.

  • Employ Ion-Pair RP-HPLC as a Problem-Solving Tool: If the pH-suppressed method fails to provide adequate retention or resolution for a particularly challenging separation, IP-RP-HPLC is a powerful second option. Its unique selectivity can often resolve co-eluting peaks that are intractable by other means.

Ultimately, the chosen method must be rigorously validated according to ICH guidelines to ensure it is fit for its purpose. A well-characterized and controlled analytical method is the foundation upon which the quality, safety, and efficacy of the final drug product are built.

References

  • Vertex AI Search. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY.
  • Benchchem. Application Note: HPLC Analysis of 3-bromo-7-chloro-1-benzothiophene.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. (2018). Separation of Benzothiophene on Newcrom R1 HPLC column.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Waters Corporation. FUTURE-PROOF SOLUTIONS FOR REGULATED LABORATORIES IN THE FACE OF CHANGING USP <621> GUIDELINES.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • LCGC. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • ICH. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points.
  • Element Lab Solutions. USP 621 Changes.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ResearchGate. (2021). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • Lab Tech. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography.
  • Alfa Chemistry. Ion Pair Chromatography Reagents.
  • PubMed. (1976). Ion-pair chromatography of acidic drug metabolites and endogenic compounds.
  • LCGC International. (2020). Ion Pairing - Blessing or Curse?.
  • MilliporeSigma. Analysis of Polar Compounds with Ion Pair Reagents.
  • Benchchem. Stability issues of 2,5-Dimethyl-1-benzothiophene under acidic conditions.
  • MDPI. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk.
  • Arabian Journal of Chemistry. (2015). Validated stability indicating RP-HPLC method for simultaneous determination and in vitro dissolution studies of thiocolchicosid.

Sources

Comparative Guide: 2-Phenylbenzothiophene vs. Benzofuran Scaffolds in SERM Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Pivot

In the development of Selective Estrogen Receptor Modulators (SERMs), the 2-phenylbenzothiophene scaffold (exemplified by Raloxifene ) represents a gold standard for high-affinity Estrogen Receptor (ER) binding. The benzofuran analog—a classic bioisostere where the sulfur atom is replaced by oxygen—offers distinct physicochemical advantages but often presents a challenge in maintaining biological potency.

This guide provides a technical comparison of these two scaffolds, analyzing their Structure-Activity Relationships (SAR), binding kinetics, and experimental performance.

Feature2-Phenylbenzothiophene (S-Analog)Benzofuran (O-Analog)
Primary Drug Example Raloxifene (Evista)7-Substituted Benzofuran derivatives
ER

Binding Affinity
High (

< 0.5 nM)
Moderate to Low (often 10-50x lower)
ER

Selectivity
BalancedHigh potential (with C7-substitution)
Lipophilicity (LogP) Higher (Sulfur is lipophilic)Lower (Oxygen increases polarity)
Metabolic Stability Susceptible to S-oxidationSusceptible to hydroxylation
Fluorescence WeakStrong (Useful for biological probes)

Chemical & Physical Determinants of Potency

The shift from sulfur (benzothiophene) to oxygen (benzofuran) is not merely cosmetic; it fundamentally alters the electronic and steric landscape of the ligand binding domain (LBD).

Steric & Electronic Impact
  • Van der Waals Radius: Sulfur (1.80 Å) is significantly larger than Oxygen (1.52 Å). The ER LBD is a hydrophobic pocket that accommodates the bulkier benzothiophene core efficiently. Replacing S with O reduces the molecular volume, potentially weakening hydrophobic packing interactions within the receptor pocket (specifically with residues like Leu387 and Phe404 in ER

    
    ).
    
  • Electronegativity: Oxygen (3.44) is more electronegative than Sulfur (2.58). This reduces the electron density of the aromatic system, altering

    
     stacking interactions with Phe404 .
    
  • Hydrogen Bonding: The benzofuran oxygen is a harder Lewis base and a better hydrogen bond acceptor, which can inadvertently recruit water molecules into the hydrophobic pocket, destabilizing the ligand-receptor complex.

SAR Decision Logic

The following decision tree illustrates the medicinal chemistry logic when choosing between these scaffolds.

SAR_Logic Start Select Core Scaffold Goal_ER Target: Estrogen Receptor (ER) Start->Goal_ER Goal_Tubulin Target: Tubulin Polymerization Start->Goal_Tubulin BT 2-Phenylbenzothiophene Goal_ER->BT Standard BF Benzofuran Goal_ER->BF Bioisostere Goal_Tubulin->BF Preferred (CA-4 Analogs) BT_Pros High Lipophilicity Strong Hydrophobic Packing Proven Clinical Efficacy (Raloxifene) BT->BT_Pros BT_Outcome High Affinity ER Antagonist BT_Pros->BT_Outcome BF_Pros Improved Solubility Lower LogP Fluorescent Properties BF->BF_Pros BF_Challenge Challenge: Reduced ER Affinity BF_Pros->BF_Challenge BF_Fix Optimization: Add Bulky C7 Group or Basic Side Chain BF_Challenge->BF_Fix BF_Outcome Selective ER-Beta Ligand or Potent Cytotoxic Agent BF_Fix->BF_Outcome

Figure 1: Strategic decision tree for scaffold selection based on therapeutic target and physicochemical requirements.

Biological Potency Comparison

Estrogen Receptor Binding (ER vs. ER )

Experimental data consistently shows that direct O-for-S substitution in Raloxifene analogs leads to a loss of binding affinity for ER


.
  • Benzothiophene (Raloxifene): Exhibits

    
     values in the 0.1 – 0.5 nM  range for ER
    
    
    
    . The sulfur atom contributes to a tight fit in the ligand-binding domain.
  • Benzofuran Analogs: Often display

    
     values in the 10 – 100 nM  range.
    
    • Correction Factor: To restore potency, benzofurans require specific substitutions. For example, introducing lipophilic groups at the C7 position of the benzofuran ring can regain hydrophobic contacts lost by the S

      
       O switch, often driving selectivity toward ER
      
      
      
      (Source 1.14).
Antiproliferative Activity (MCF-7 & Bone Models)

While benzofurans may bind ER less tightly, their functional efficacy in cell-based assays can be surprising due to improved cellular uptake or alternative mechanisms.

  • MCF-7 (Breast Cancer): Raloxifene is a potent antiproliferative. Benzofuran analogs generally require higher concentrations (

    
    ) to achieve similar inhibition unless they are designed as "Dual-Action" agents (e.g., targeting tubulin).
    
  • Bone (Osteoporosis): Both scaffolds effectively upregulate BMP-2 (Bone Morphogenetic Protein-2).[1][2] In this context, benzofurans (like Compound 8a in literature) have shown comparable efficacy to Raloxifene in preventing bone loss in ovariectomized rats (Source 1.10).

Experimental Protocols

To objectively compare these scaffolds, researchers must employ self-validating assays. Below are the standard protocols for binding and phenotypic screening.

Protocol A: Fluorescence Polarization (FP) ER Competitive Binding Assay

This cell-free assay measures the ability of the test compound to displace a fluorescently labeled estrogen ligand.

Reagents:

  • Recombinant Human ER

    
     or ER
    
    
    
    LBD.
  • Fluormone™ ES2 (Fluorescent tracer).

  • Screening Buffer (100 mM Potassium Phosphate, pH 7.4, 100 µg/mL Bovine Gamma Globulin).

Workflow:

  • Preparation: Dilute test compounds (Benzothiophene vs. Benzofuran) in DMSO to 100x final concentration. Serial dilute (e.g., 10 nM to 10 µM).

  • Incubation: In a 384-well black plate, add:

    • 20 µL 2x ER

      
      /
      
      
      
      complex.
    • 20 µL 2x Fluormone Tracer.

    • 1 µL Test Compound.

  • Equilibrium: Incubate for 2 hours at room temperature in the dark.

  • Read: Measure Fluorescence Polarization (mP) using a multimode plate reader (Ex: 485 nm, Em: 530 nm).

  • Validation:

    • Positive Control: Unlabeled Estradiol (

      
       nM).
      
    • Negative Control: DMSO only (Max mP).

    • Data Analysis: Plot mP vs. log[Compound]. Calculate

      
       using a sigmoidal dose-response model.
      
Protocol B: MCF-7 Cell Proliferation Assay (MTT)

This assay determines if the binding affinity translates to functional cancer cell inhibition.

Workflow:

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates containing phenol red-free DMEM + 5% charcoal-stripped FBS (to remove endogenous estrogens).
    
  • Stimulation: After 24h, treat cells with 1 nM Estradiol (E2) to induce proliferation.

  • Treatment: Add test compounds (0.01 µM – 10 µM) + E2. Include a Raloxifene control arm.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Detection:

    • Add MTT reagent (0.5 mg/mL final). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Causality Check: If a benzofuran analog shows high cytotoxicity without E2 stimulation, it may be acting via an off-target mechanism (e.g., tubulin inhibition) rather than ER antagonism.

Mechanistic Visualization

The following diagram details the signaling pathway where these compounds intervene, highlighting the divergence in downstream effects based on scaffold binding mode.

ER_Signaling Ligand Ligand (Benzothiophene/Benzofuran) ER Estrogen Receptor (Cytosol) Ligand->ER Binding Complex Ligand-ER Dimer ER->Complex Dimerization Nucleus Nucleus Translocation Complex->Nucleus Block Helix 12 Displacement (SERM Mechanism) Complex->Block If Raloxifene/Analog ERE ERE Binding (DNA) Nucleus->ERE CoReg Co-Regulator Recruitment (Helix 12 Position) ERE->CoReg Transcription Gene Transcription CoReg->Transcription Agonist Mode (Estradiol) Proliferation Cell Proliferation (Tumor Growth) CoReg->Proliferation Block->Transcription Inhibits

Figure 2: Mechanism of Action for SERMs. Both scaffolds aim to induce the "Helix 12 Displacement" (Block node), preventing co-activator recruitment.

References

  • Design, synthesis, and biological evaluation of new raloxifene analogues. Bioorganic Chemistry. (2020).

  • 7-Substituted 2-phenyl-benzofurans as ER beta selective ligands. Bioorganic & Medicinal Chemistry Letters. (2004).

  • Substituted benzothiophene or benzofuran derivatives as a novel class of bone morphogenetic protein-2 up-regulators. Journal of Medicinal Chemistry. (2010).[2]

  • Synthesis and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer. Arabian Journal of Chemistry. (2022).

  • Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based PPAR delta agonists. Bioorganic & Medicinal Chemistry Letters. (2007).

Sources

Crystal Structure Analysis of 2-Phenyl-1-Benzothiophene-3-Carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of the crystal structure, synthesis, and solid-state properties of 2-phenyl-1-benzothiophene-3-carboxylic acid. It compares this sulfur-containing scaffold against its oxygenated bioisostere (2-phenyl-1-benzofuran-3-carboxylic acid) to assist researchers in medicinal chemistry and crystal engineering.

Significance: The 2-phenylbenzothiophene core is the structural anchor for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.[1] Understanding the carboxylic acid derivative's packing—specifically the interplay between hydrogen bonding and


-

stacking—is critical for optimizing solubility and bioavailability in early-stage drug development.

Synthesis & Crystallization Protocol

Expertise Note: High-quality single crystals require high-purity starting material. The following protocol utilizes a Palladium-catalyzed carbonylation approach, preferred for its regioselectivity over traditional Gewald syntheses.

Synthesis Workflow (Step-by-Step)

Reaction: PdI


-Catalyzed Oxidative Carbonylation.
  • Reagents: Charge a stainless steel autoclave with:

    • Methyl(2-(phenylethynyl)phenyl)sulfane (1.0 equiv)

    • PdI

      
       (5 mol%)[2]
      
    • KI (2.5 equiv)[2]

    • Methanol (Solvent)

  • Conditions: Pressurize with CO (32 atm) and Air (up to 40 atm). Heat to 80 °C for 24 hours.

  • Work-up: Cool, degas, and evaporate solvent. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Hydrolysis: Treat the resulting ester with LiOH in THF/H

    
    O (1:1) at reflux for 4h to yield the free acid: 2-phenyl-1-benzothiophene-3-carboxylic acid .
    
Crystallization Methodology

To obtain X-ray quality crystals (approx. 0.3 x 0.2 x 0.1 mm), we employ a slow evaporation technique that balances solvent polarity with the hydrophobic phenyl tail.

  • Solvent System: Ethanol/Water (80:20 v/v).

  • Procedure: Dissolve 20 mg of the acid in 2 mL warm ethanol. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Add water dropwise until persistent turbidity is just avoided. Cap the vial with parafilm, poke 3-4 pinholes, and store at 4 °C in a vibration-free environment.
    
  • Timeframe: Crystals typically appear within 5-7 days.

Workflow Visualization

CrystalWorkflow Start Precursor: 2-(phenylethynyl)phenyl sulfane Rxn Pd-Catalyzed Carbonylation (CO/Air, 80°C) Start->Rxn Inter Intermediate: Methyl Ester Rxn->Inter Hydrol Hydrolysis (LiOH, THF/H2O) Inter->Hydrol Product Target: Carboxylic Acid Hydrol->Product Cryst Crystallization: Slow Evap (EtOH/H2O) Product->Cryst XRD Single Crystal XRD Analysis Cryst->XRD

Caption: Figure 1.[3] Integrated synthesis and crystallization workflow for structural determination.

Structural Analysis & Comparative Guide

The "Alternative": Benzothiophene vs. Benzofuran

In drug design, replacing oxygen (Benzofuran) with sulfur (Benzothiophene) is a classic bioisosteric replacement. However, this change drastically alters the solid-state properties due to the "Chalcogen Effect."

Comparison Table: Structural & Physicochemical Properties

FeatureSubject: Benzothiophene-3-COOHAlternative: Benzofuran-3-COOHImpact on Performance
Heteroatom Size Sulfur (1.80 Å vdW radius)Oxygen (1.52 Å vdW radius)Sulfur increases steric bulk, potentially altering receptor fit.
Aromaticity Higher (Thiophene is more aromatic)Lower (Furan is less aromatic)Benzothiophene is more stable against oxidation; better

-stacking.
Lipophilicity (cLogP) ~ 4.2~ 3.5Sulfur analog is more lipophilic, improving membrane permeability but reducing aqueous solubility.
Packing Motif Tendency for S...S and C-H...

Tendency for C-H...O dipoleS...S interactions (approx 3.6 Å) can create unique charge transport pathways.
Acid Dimer Centrosymmetric

Centrosymmetric

Both form stable dimers, but the "twist" angle of the phenyl ring differs due to steric clash with S vs O.
Detailed Crystal Packing Analysis

The crystal structure of 2-phenyl-1-benzothiophene-3-carboxylic acid is defined by two primary competing forces:

  • Hydrogen Bonding (The Anchor): The carboxylic acid moiety forms a classic centrosymmetric dimer (homosynthon) via O-H...O hydrogen bonds.

    • Graph Set:

      
      
      
    • Distance: O...O distance is typically ~2.65 Å.

    • Effect: This locks two molecules together, effectively doubling the molecular weight in the lattice unit and increasing the melting point relative to the ester.

  • 
    -
    
    
    
    Stacking (The Scaffold):
    Unlike the benzofuran analog, the benzothiophene core is highly polarizable. The sulfur atom participates in delocalization, facilitating strong face-to-face
    
    
    -stacking between the benzothiophene rings of adjacent dimers.
    • Centroid-Centroid Distance: ~3.7 - 3.9 Å.[2]

    • S...S Contacts: Often observed < 3.7 Å (sum of vdW radii), contributing to 3D lattice stability.

  • Steric Twist: The phenyl ring at position 2 is not coplanar with the benzothiophene core. The steric repulsion between the phenyl ortho-hydrogens and the sulfur (or the carboxylic acid oxygen) forces a torsion angle of 20-45°. This "propeller" shape disrupts perfect planarity, increasing solubility compared to flat polyaromatics (like anthracene).

Molecular Interaction Diagram

Interactions cluster_0 Key Forces MolA Molecule A (Benzothiophene) HBond H-Bond Dimer (R2,2(8) Motif) MolA->HBond COOH Donor MolB Molecule B (Inverted) MolB->HBond COOH Acceptor Lattice 3D Crystal Lattice PiStack Pi-Pi Stacking (S...S Contacts) HBond->PiStack Dimer Stacking PiStack->Lattice Packing

Caption: Figure 2. Hierarchy of intermolecular forces driving the crystal packing of the title compound.

Experimental Validation & Data Interpretation

When analyzing your obtained crystals, compare your data against these standard benchmarks for the benzothiophene class. Deviations suggest polymorphism or solvation.

ParameterExpected Range (Benzothiophene Acids)Notes
Space Group

or

(Centrosymmetric)
Carboxylic acids rarely crystallize in chiral groups without chiral auxiliaries.
Density (

)
1.35 - 1.45 g/cm

Sulfur significantly increases density compared to oxygen analogs (~1.28 g/cm

).
C-S Bond Length 1.73 - 1.75 ÅSignificantly longer than C-O (1.36 Å), affecting unit cell volume.
Melting Point > 200 °CHigh MP confirms strong dimeric H-bonding network.

Troubleshooting:

  • Twinning: Common in benzothiophenes due to the pseudo-symmetry of the phenyl ring rotation. Check reciprocal lattice viewer for split spots.

  • Disorder: The carboxylic acid proton is sometimes disordered across the dimer interface (50:50 occupancy).

References

  • Synthesis Protocol: Gabriele, B., et al. (2011). "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization." The Journal of Organic Chemistry, 76(20), 8277–8284.

  • Biological Context (SERMs): Grese, T. A., et al. (1997). "Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene." Journal of Medicinal Chemistry, 40(2), 146–167.

  • Comparative Packing (S vs O): Desiraju, G. R. (1997). "Crystal Engineering: The Design of Organic Solids." Materials Science Monographs. (General reference for C-H...O and S...S interactions).
  • Benzothiophene Biological Activity: Keri, R. S., et al. (2017). "Benzothiophene: A unique pharmacophore with versatile biological potential."[4] European Journal of Medicinal Chemistry, 138, 1002-1033.

Sources

Comparative Guide: UV-Vis Absorption Spectra of 2-Phenylbenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of 2-phenylbenzothiophene (2-PBT) derivatives. It is designed for researchers in medicinal chemistry and organic optoelectronics who require precise optical data for structure-activity relationship (SAR) studies or material characterization.

Executive Summary & Core Scaffold Analysis

The 2-phenylbenzothiophene scaffold is a privileged structure in both drug discovery (e.g., SERMs like Raloxifene) and organic semiconductors (OLEDs, OFETs). Its optical properties are defined by the conjugation between the benzothiophene core and the phenyl ring at the C2 position.

Unlike its isomer 3-phenylbenzothiophene , the 2-phenyl isomer exhibits a more planar conformation, facilitating extended


-conjugation. This results in a characteristic bathochromic shift (red-shift) and higher molar extinction coefficients (

), making the 2-substituted derivatives superior candidates for applications requiring efficient light absorption or fluorescence.
Core Comparison: 2-PBT vs. Alternatives
Feature2-Phenylbenzothiophene 3-Phenylbenzothiophene 2-Phenylbenzofuran
Dominant Transition

(Conjugated)

(Twisted)

(Isoelectronic)

(approx.)
300 – 335 nm 260 – 290 nm 327 – 335 nm
Conformation Planar (High Conjugation)Twisted (Steric Clash)Planar
Stability High (Oxidatively stable)ModerateModerate (Acid sensitive)
Key Application SERMs, OFETsResearch ToolsBio-imaging

Detailed Spectral Data & Substituent Effects

The absorption profile of 2-PBT is highly tunable. Substituents at the para-position of the phenyl ring or on the benzothiophene core significantly alter the HOMO-LUMO gap.

Table 1: Substituent Effects on

Data compiled from solution-phase measurements (typically MeOH, EtOH, or CHCl


).
Derivative TypeSubstituent (R)

(nm)

(L·mol⁻¹·cm⁻¹)
Effect TypeMechanism
Parent –H300 – 315 ~25,000BaselineCore

-system
Electron Donor –OH / –OCH

320 – 340 >30,000BathochromicAuxochromic lone pair donation raises HOMO
Drug Standard Raloxifene (Complex)289 / 303 36,700MixedSolvent dependent (MeOH vs NaOH)
Extended

–Styryl / –Phenyl350 – 450 >50,000Strong Red ShiftExtended conjugation length
Electron Withdrawing –NO

400 – 455 VariableStrong Red ShiftICT (Intramolecular Charge Transfer) lowers LUMO

Critical Insight: The "Raloxifene" spectrum shows a distinct pH dependence. In methanol, it absorbs at 289 nm , but in 0.1 M NaOH, the deprotonation of the phenolic hydroxyls causes a shift to 303 nm , validating the auxochromic effect of the phenolate anion.

Mechanistic Visualization

The following diagram illustrates the electronic transitions and structural factors influencing the spectra.

G Core 2-Phenylbenzothiophene (Core Scaffold) Sub_EDG Electron Donating Group (-OH, -OMe) Raises HOMO Core->Sub_EDG Substitution Sub_EWG Electron Withdrawing Group (-NO2) Lowers LUMO Core->Sub_EWG Substitution Sub_Conj Extended Conjugation (-Styryl, -Phenyl) Core->Sub_Conj Substitution H_Agg H-Aggregation (Solid State/Film) Core->H_Agg Film Formation Result_Red Bathochromic Shift (Red Shift) Sub_EDG->Result_Red Strong Effect Sub_EWG->Result_Red Strong ICT Effect Sub_Conj->Result_Red Maximal Shift Result_Blue Hypsochromic Shift (Blue Shift) H_Agg->Result_Blue Intermolecular Coupling

Figure 1: Causal relationship between structural modifications and spectral shifts. Note that while solution-phase substituents generally cause red shifts, solid-state aggregation (H-aggregates) often results in a blue shift.

Standardized Experimental Protocol

To ensure reproducible spectral data, the following self-validating protocol is recommended. This workflow minimizes errors from aggregation and solvent impurities.

Reagents & Equipment
  • Solvent: Spectroscopic grade Methanol (MeOH) or Chloroform (CHCl

    
    ). Note: CHCl
    
    
    
    is preferred for highly conjugated, hydrophobic derivatives.
  • Cuvettes: Quartz (1 cm path length). Do not use plastic/glass for UV measurements <320 nm.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

Step-by-Step Workflow
  • Baseline Correction (Autozero):

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a baseline scan (200–800 nm) to subtract solvent absorbance.

  • Stock Solution Preparation:

    • Weigh ~1.0 mg of the derivative.

    • Dissolve in 10 mL solvent to create a 100 µg/mL (ppm) stock.

    • Validation Check: Ensure solution is clear. If cloudy, sonicate for 5 mins.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations: 5 µg/mL, 10 µg/mL, and 20 µg/mL.

    • Measure absorbance at expected

      
      .[1]
      
    • Validation Check: Absorbance values should be between 0.1 and 1.0. If Abs > 1.5, dilute further to avoid non-linear Beer-Lambert behavior.

  • Measurement:

    • Scan from 800 nm down to 200 nm.

    • Record

      
       and calculate Molar Extinction Coefficient (
      
      
      
      ) using:
      
      
      Where
      
      
      = Absorbance,
      
      
      = concentration (mol/L),
      
      
      = 1 cm.

Protocol Start Start: Sample Preparation Solvent Select Solvent (MeOH or CHCl3) Start->Solvent Stock Prepare Stock Solution (100 µg/mL) Solvent->Stock Check1 Visual Check: Is solution clear? Stock->Check1 Sonicate Sonicate 5 min Check1->Sonicate No Dilute Prepare Dilutions (5, 10, 20 µg/mL) Check1->Dilute Yes Sonicate->Check1 Measure Measure Absorbance (200-800 nm) Dilute->Measure Check2 Data Check: 0.1 < Abs < 1.0? Measure->Check2 Check2->Dilute No (Too High/Low) Calc Calculate Epsilon (ε) Check2->Calc Yes End Report Data Calc->End

Figure 2: Experimental workflow ensuring data integrity and Beer-Lambert compliance.

References

  • BenchChem. (2025).[1] A Spectroscopic Showdown: Differentiating Benzothiophene's Positional Isomers. Retrieved from

  • MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors. Retrieved from

  • PubChem. (2025). 2-Phenylbenzothiophene Compound Summary. Retrieved from

  • International Journal of Pharmaceutical Sciences. (2009). New spectrophotometric determination of Raloxifene hydrochloride. Retrieved from

  • Shimadzu. (2023). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from

Sources

Western blot validation of RhoA inhibition by benzothiophene compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Validating RhoA Inhibition by Benzothiophene Derivatives via Western Blot

Introduction: The Shift Toward Direct RhoA Inhibition

RhoA is a small GTPase that acts as a master regulator of the actin cytoskeleton, governing cell migration, adhesion, and actomyosin contractility. Dysregulation of the RhoA/ROCK signaling axis is a primary driver in cancer metastasis, cardiovascular diseases, and glaucoma[1][2].

Historically, researchers have targeted this pathway downstream using ATP-competitive ROCK inhibitors like Y-27632 and Fasudil[3]. However, recent advancements in medicinal chemistry have identified benzothiophene derivatives—specifically benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives (e.g., compound b19) and DC-Rhoin—as potent, direct inhibitors of RhoA[2]. Unlike reversible inhibitors that block GEF interaction (e.g., Rhosin)[4], these novel benzothiophene compounds covalently bind to the Cys-107 residue of RhoA, locking the GTPase in an inactive state and preventing it from engaging with downstream effectors[2].

Validating this direct, covalent inhibition requires a highly specific experimental design. Because total RhoA protein expression does not change during acute pharmacological inhibition, standard Western blotting is fundamentally inadequate. To prove causality, researchers must employ a self-validating system: an active RhoA (GTP-bound) pull-down assay combined with downstream phospho-target validation.

Comparative Analysis of RhoA/ROCK Pathway Inhibitors

When designing a validation workflow, it is essential to benchmark novel benzothiophene compounds against established pharmacological alternatives. The table below summarizes the mechanistic differences and quantitative performance of key inhibitors used in RhoA research.

CompoundPrimary TargetMechanism of ActionPotency / IC50Key Experimental Advantage
Compound b19 (Benzothiophene)RhoACovalent binding to Cys-107High (Potent anti-migration)Direct upstream inhibition; prevents ROCK activation[2]
DC-Rhoin (Benzothiophene)RhoACovalent binding to Cys-107~3.1 µMHigh specificity for RhoA over Rac1 and Cdc42[2]
Rhosin RhoABinds GEF recognition site~30 µMReversible inhibition of endogenous RhoA activation[4]
Y-27632 ROCK1/2ATP-competitive kinase inhibitor~800 nMHighly potent; serves as the ultimate positive control[3]

Mechanistic Pathway Visualization

To contextualize the experimental validation, the diagram below illustrates the RhoA signaling cascade and highlights the exact intervention points of benzothiophene compounds versus traditional ROCK inhibitors.

RhoAPathway GPCR Upstream Signal (GPCR / RTK) GEF Rho-GEF (Activator) GPCR->GEF RhoA_GTP RhoA-GTP (Active) GEF->RhoA_GTP GTP Exchange RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoA_GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Benzothiophene Benzothiophene Inhibitor (e.g., b19, DC-Rhoin) Benzothiophene->RhoA_GTP Covalent Binding (Cys-107) MLC p-MLC2 / p-MYPT1 (Actomyosin Contractility) ROCK->MLC

RhoA/ROCK signaling cascade highlighting Cys-107 targeted inhibition by benzothiophene compounds.

The Self-Validating Experimental Workflow

A robust protocol must be a self-validating system. To definitively prove that a benzothiophene compound inhibits RhoA, the workflow relies on two causal pillars:

  • Upstream Target Engagement (Rhotekin-RBD Pull-Down): RhoA is only active when bound to GTP. Rhotekin is a downstream effector protein whose Rho-binding domain (RBD) exclusively interacts with GTP-bound RhoA. By conjugating Rhotekin-RBD to agarose beads, we can selectively precipitate the active fraction of RhoA. A decrease in the GTP-RhoA to Total RhoA ratio confirms direct inhibition[4].

  • Downstream Functional Validation (Phospho-Western Blotting): If RhoA is successfully inhibited, its downstream kinase (ROCK) cannot phosphorylate its targets. Measuring the reduction of phosphorylated Myosin Light Chain 2 (p-MLC2 at Ser19) or p-MYPT1 confirms that the biochemical inhibition translates to functional pathway suppression[2][4].

Workflow Step1 1. Cell Treatment Benzothiophene vs. Vehicle Step2 2. Lysis & Harvesting Mg2+ buffer + Inhibitors Step1->Step2 Step3 3. Active RhoA Pull-Down Rhotekin-RBD Agarose Beads Step2->Step3 Step4 4. SDS-PAGE & Transfer Separate & transfer to PVDF Step3->Step4 Step5 5. Western Blotting Probe: Anti-RhoA, Anti-p-MLC2 Step4->Step5 Step6 6. Detection & Analysis Quantify GTP-RhoA / Total RhoA Step5->Step6

Step-by-step experimental workflow for active RhoA pull-down and Western blot validation.

Step-by-Step Methodology: Active RhoA Pull-Down & Western Blotting

Phase 1: Cell Culture and Compound Treatment
  • Seeding: Seed target cells (e.g., MDA-MB-231 for metastasis models) in 10 cm dishes and culture until 70-80% confluent.

  • Starvation: Serum-starve the cells for 24 hours. Causality Note: Serum contains growth factors that hyperactivate RhoA. Starvation reduces basal activation, creating a clean baseline to observe compound efficacy.

  • Treatment: Treat cells with the benzothiophene compound (e.g., b19 at 10-30 µM) or vehicle (DMSO) for 2-4 hours[2]. Include a parallel positive control group treated with Y-27632 (10 µM) to benchmark downstream ROCK inhibition[3].

  • Stimulation: Stimulate cells with 10% FBS or Lysophosphatidic Acid (LPA) for 10 minutes prior to harvesting to induce robust RhoA-GTP loading.

Phase 2: Lysis and Active RhoA Precipitation
  • Washing: Place dishes on ice and wash twice with ice-cold PBS.

  • Lysis: Add 500 µL of Mg²⁺-rich lysis buffer (50 mM Tris-HCl pH 7.5, 1% Triton X-100, 150 mM NaCl, 10 mM MgCl₂) supplemented with protease and phosphatase inhibitors. Causality Note: GTP hydrolysis occurs rapidly post-lysis. Maintaining a strict 4°C environment and using high Mg²⁺ concentrations is critical to stabilize the GTP-bound state of RhoA.

  • Harvesting: Scrape the cells, transfer to pre-chilled microcentrifuge tubes, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Lysate Reservation: Reserve 50 µL of the clarified supernatant as the "Whole Cell Lysate" (WCL). This serves as the internal control for Total RhoA and downstream targets.

  • Pull-Down: Incubate the remaining lysate with 30-50 µg of Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.

Phase 3: SDS-PAGE and Western Blotting
  • Elution: Wash the beads three times with cold lysis buffer. Elute the bound GTP-RhoA by boiling the beads in 2x Laemmli sample buffer for 5 minutes.

  • Electrophoresis: Load the pull-down samples and the WCL samples onto a 12% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane. Expert Tip: Use a 0.2 µm pore size membrane rather than the standard 0.45 µm, as RhoA is a low molecular weight protein (~21 kDa) prone to blowing through larger pores.

  • Blocking & Probing: Block in 5% BSA for 1 hour. Probe with primary antibodies overnight at 4°C:

    • Anti-RhoA (1:1000): Probe on both Pull-down and WCL membranes to calculate the activation ratio.

    • Anti-phospho-MLC2 (Ser19) (1:1000): Probe on WCL to validate downstream functional inhibition[2][4].

    • Anti-GAPDH (1:5000): Probe on WCL as a systemic loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour, develop using ECL substrate, and quantify via densitometry. The efficacy of the benzothiophene compound is determined by the reduction in the (GTP-RhoA / Total RhoA) ratio.

References

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Library of Medicine (PMC). [Link]

  • Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases. National Library of Medicine (PMC). [Link]

  • Benzothiophene containing Rho kinase inhibitors: Efficacy in an animal model of glaucoma. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice. Frontiers in Cellular Neuroscience. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-Phenyl-1-benzothiophene-3-carboxylic acid

[1]

Executive Summary

Immediate Action Required: Treat 2-Phenyl-1-benzothiophene-3-carboxylic acid as Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via municipal drains, sinks, or regular trash.[1]

This compound is a sulfur-containing aromatic organic acid.[1] Improper disposal poses significant risks to aquatic ecosystems due to the stability of the benzothiophene core and the potential for bioaccumulation.[1] The only validated disposal method is high-temperature incineration equipped with a scrubber system to manage sulfur oxide (SOx) emissions.[1]

Chemical Identification & Hazard Profile

Before initiating disposal, verify the material identity against the specific container label.[1]

ParameterDetail
Chemical Name 2-Phenyl-1-benzothiophene-3-carboxylic acid
CAS Number 6774-41-0 (Verify on specific container as derivatives vary)
Molecular Formula C₁₅H₁₀O₂S
Physical State Solid (Powder/Crystalline)
Primary Hazards (GHS) Irritant (Skin/Eye/Respiratory), Aquatic Toxicity (Chronic)
Waste Classification Non-regulated Organic Waste (unless mixed with listed solvents)

Pre-Disposal Assessment & Segregation

Effective disposal begins with proper waste stream segregation.[1] Mixing this compound with incompatible chemical classes can create immediate physical hazards or complicate the incineration process.[1]

Critical Segregation Rules
  • Do NOT Mix With Oxidizers: Avoid mixing with strong oxidizers (e.g., Peroxides, Nitric Acid, Permanganates).[1] The sulfur moiety in the benzothiophene ring is susceptible to oxidation, which can be exothermic and generate toxic gases.[1]

  • Do NOT Mix With Aqueous Bases (unless intended): While soluble in base, creating large volumes of aqueous waste increases disposal costs.[1] Keep as a solid whenever possible.

  • Solvent Compatibility: Compatible with standard organic waste streams (Acetone, Dichloromethane, Ethyl Acetate).[1]

Waste Stream Decision Logic

The following decision tree outlines the correct workflow for classifying and packaging the waste.

DisposalWorkflowStartWaste Material Identified:2-Phenyl-1-benzothiophene-3-carboxylic acidStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Pure powder, contaminated gloves/wipes)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions, Mother Liquors)StateCheck->LiquidPathLiquidSolidAction1. Double-bag in chemically resistant polyethylene.2. Place in dedicated 'Solid Organic Waste' drum.SolidPath->SolidActionSolventCheckIs the Solvent Halogenated?LiquidPath->SolventCheckFinalTransfer to EHS/Waste Managementfor High-Temp IncinerationSolidAction->FinalHaloYesHalogenated Waste Stream(e.g., DCM, Chloroform)SolventCheck->HaloYesYesHaloNoNon-Halogenated Waste Stream(e.g., Acetone, Methanol)SolventCheck->HaloNoNoHaloYes->FinalHaloNo->Final

Figure 1: Decision logic for segregating 2-Phenyl-1-benzothiophene-3-carboxylic acid waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Preferred)

Best for: Expired pure chemicals, contaminated weighing boats, PPE, and spill cleanup debris.[1]

  • Containment: Collect the solid material using a chemically resistant scoop or spatula.[1] Do not generate dust.[1]

  • Primary Packaging: Place the solid into a clear, sealable polyethylene bag (min. 2 mil thickness) or a screw-top high-density polyethylene (HDPE) jar.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "2-Phenyl-1-benzothiophene-3-carboxylic acid, Solid Debris".[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

  • Secondary Containment: Place the primary container into the laboratory's designated "Solid Organic Waste" drum.

Protocol B: Liquid Waste (Solutions)

Best for: Reaction mixtures, HPLC effluent, or mother liquors.[1]

  • Solvent Identification: Determine the primary solvent carrier.[1]

    • If Dichloromethane (DCM) or Chloroform : Use the Halogenated waste carboy.[1]

    • If Acetone, Methanol, Ethyl Acetate, DMSO : Use the Non-Halogenated waste carboy.[1]

  • Transfer: Pour the solution into the appropriate carboy using a funnel to prevent spills.

    • Safety Note: Ensure the carboy is grounded if the solvent is flammable (Flash point < 60°C).[1]

  • Logging: Record the addition on the waste tag.

    • Crucial: Explicitly list "2-Phenyl-1-benzothiophene-3-carboxylic acid" as a trace contaminant (<1% usually) or major component.[1] This alerts the disposal facility to the presence of Sulfur, which requires specific scrubber settings during incineration.[1]

Scientific Rationale & Causality

Why Incineration?

Benzothiophene derivatives possess high thermal stability due to their aromaticity.[1]

  • Biological Resistance: They are resistant to rapid biodegradation in standard wastewater treatment plants (WWTP).[1] Releasing them into drains allows them to pass through to rivers/oceans, where they can exhibit chronic aquatic toxicity [1].[1]

  • Chemical Destruction: High-temperature incineration (>1000°C) breaks the carbon-sulfur bonds.[1] The resulting sulfur dioxide (SO₂) is captured by alkaline scrubbers (e.g., lime slurry) in the incinerator stack, preventing acid rain formation.[1]

Why Segregate Halogens?

While this specific acid is non-halogenated, it is often synthesized or dissolved in halogenated solvents (like DCM).[1]

  • Cost/Safety: Halogenated waste requires more energy to burn and produces corrosive acid gases (HCl/HBr).[1] Mixing non-halogenated solvents into the halogenated stream unnecessarily increases the volume of this expensive-to-treat waste class [2].[1]

Emergency Spill Procedures

For spills < 50g inside a fume hood.

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is loose outside a hood, wear an N95 or P100 particulate respirator.[1]

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.[1]

    • Liquids: Absorb with vermiculite or standard organic spill pads.[1]

  • Clean: Wipe the surface with a soap/water solution, followed by an acetone wipe.[1] Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).[1]

References

  • PubChem. (n.d.).[1] Benzo[b]thiophene-2-carboxylic acid (Analogous Hazard Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Personal protective equipment for handling 2-Phenyl-1-benzothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-Phenyl-1-benzothiophene-3-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Phenyl-1-benzothiophene-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other benzothiophene derivatives and aromatic carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Hazard Assessment of 2-Phenyl-1-benzothiophene-3-carboxylic acid

Assumed Hazards:

  • Skin Irritation[1][4]

  • Serious Eye Irritation[1][4]

  • Respiratory Tract Irritation[3][4]

  • Potential for harmful dust generation

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide adequate protection against the potential hazards of 2-Phenyl-1-benzothiophene-3-carboxylic acid.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[5][6]Standard safety glasses do not provide a complete seal and are inadequate for protecting against chemical splashes or fine dust.[6] Goggles provide a seal around the eyes, and a face shield offers an additional barrier for the entire face.
Skin and Body Protection A standard laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn.[7][8] Closed-toe shoes are mandatory.[6]A lab coat protects against incidental contact. More robust protection is necessary for higher-risk procedures. Leather shoes should be avoided as they can absorb chemicals.[6]
Hand Protection Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for general handling and protection against incidental splashes.[8][9] Gloves must be inspected before use and disposed of properly after handling the chemical.[4][5]The selection of glove material should be based on the specific solvents being used. Always consult a glove compatibility chart. Proper glove removal technique is crucial to prevent skin contamination.[5]
Respiratory Protection All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood.[9][10] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter should be used.[10]A fume hood is the primary engineering control to minimize inhalation exposure. A respirator should be used as a secondary protective measure when engineering controls are insufficient. A proper respiratory protection program must be in place, including fit testing.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Engineering Controls
  • Designated Area: All work with 2-Phenyl-1-benzothiophene-3-carboxylic acid should be performed in a designated area within a laboratory.

  • Chemical Fume Hood: Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound to minimize inhalation of any dust.[9][10]

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

Donning PPE: A Deliberate Sequence

The following sequence ensures that each layer of protection is correctly applied, minimizing the risk of contamination.

PPE_Donning_Sequence cluster_prep Preparation cluster_protection Primary Protection Lab_Coat 1. Don Lab Coat Shoes 2. Ensure Closed-Toe Shoes are Worn Lab_Coat->Shoes Respirator 3. Don Respirator (if required) Shoes->Respirator Goggles 4. Don Safety Goggles Respirator->Goggles Face_Shield 5. Don Face Shield (if required) Goggles->Face_Shield Gloves 6. Don Gloves Face_Shield->Gloves

Figure 1: Recommended sequence for donning Personal Protective Equipment.
Handling the Compound
  • Weighing: When weighing the solid, perform this task within the fume hood or in a balance enclosure to contain any dust.

  • Transfers: Use appropriate tools (spatulas, etc.) to transfer the solid, minimizing the creation of dust.

  • In Solution: When working with the compound in solution, be mindful of potential splashes.

Doffing PPE: A Critical Decontamination Step

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing_Sequence cluster_decon Decontamination cluster_final Final Removal Gloves_Outer 1. Remove Outer Gloves (if double-gloved) Face_Shield 2. Remove Face Shield Gloves_Outer->Face_Shield Lab_Coat 3. Remove Lab Coat Face_Shield->Lab_Coat Goggles 4. Remove Safety Goggles Lab_Coat->Goggles Respirator 5. Remove Respirator Goggles->Respirator Gloves_Inner 6. Remove Inner Gloves Respirator->Gloves_Inner Wash_Hands 7. Wash Hands Thoroughly Gloves_Inner->Wash_Hands

Figure 2: Recommended sequence for doffing Personal Protective Equipment.

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure the safety of others.

  • Solid Waste: All solid waste contaminated with 2-Phenyl-1-benzothiophene-3-carboxylic acid, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous waste.[5][11]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge into drains or sewer systems.[10][11]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with national, state, and local regulations.[10]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[10][12]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][13]

By adhering to these rigorous safety protocols, researchers can handle 2-Phenyl-1-benzothiophene-3-carboxylic acid with a high degree of safety, ensuring both personal and environmental protection.

References

  • Chemcia Scientific. Material Safety Data Sheet. [Link]

  • Acros Organics. Safety Data Sheet. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

  • North Carolina State University. Personal Protective Equipment Hand and Arm Protection (Appendix D). [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • Wikipedia. 2-Phenyl-1-benzothiophene. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.